molecular formula C11H20N2O2 B1518704 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate CAS No. 848591-80-0

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Cat. No.: B1518704
CAS No.: 848591-80-0
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656407
Record name tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848591-80-0
Record name tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will dissect its core structural features, isomeric complexity, and physicochemical properties. The document details validated synthetic strategies, emphasizing the rationale behind selective functionalization, and explores its primary application as a constrained scaffold for potent neuronal nicotinic acetylcholine receptor (nAChR) agonists. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction & Core Concepts

This compound is a heterocyclic compound featuring a fused ring system containing a piperidine and an azetidine ring. The designation "[4.2.0]" describes the lengths of the bridges connecting the two bridgehead atoms. The key feature of this molecule is the presence of two nitrogen atoms at positions 3 and 8, with the nitrogen at the 8-position being protected by a tert-butyloxycarbonyl (Boc) group.

The significance of this scaffold lies in its rigid, three-dimensional structure. In drug design, conformational rigidity is a highly desirable trait; it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The diazabicyclooctane core orients the substituents on its nitrogen atoms into precise vectors in 3D space, allowing for optimized interactions with receptor binding pockets. The Boc group at N8 serves as a crucial protecting group, enabling selective functionalization of the secondary amine at the N3 position, making it an ideal intermediate for building complex molecular architectures.

The Critical Role of Stereochemistry

The 3,8-diazabicyclo[4.2.0]octane core contains two chiral centers at the ring fusion (C1 and C6). This gives rise to different stereoisomers, primarily the cis and trans diastereomers. The cis isomer, where the hydrogens at the bridgehead are on the same face of the ring system, is the most frequently utilized in drug discovery. Furthermore, the cis form exists as a pair of enantiomers: (1R,6S) and (1S,6R). The specific stereochemistry of the scaffold is critical, as biological receptors are chiral, and different enantiomers can exhibit vastly different pharmacological activities.

Physicochemical Properties & Isomeric Forms

The molecular properties of this compound make it a favorable starting point for drug development, adhering to general guidelines for lead-like molecules.

Key Properties
PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight ~212.29 g/mol [1][2][3]
XLogP3 0.9[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 29.5 ŲPubChem
Isomeric Identification

The specific isomer is typically identified by its Chemical Abstracts Service (CAS) number. It is crucial for researchers to procure the correct stereoisomer for their specific biological target.

Isomer DescriptionCAS Number
cis-isomer (racemic)370881-00-8
(1R,6S)-isomer370882-99-8
(1S,6R)-isomer851526-80-2
Unspecified848591-80-0
Molecular Structure Diagram

Caption: Structure of (1R,6S)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate.

Synthesis and Chemical Reactivity

The synthetic value of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The N8 position, being part of a less-strained six-membered ring and sterically more accessible, can be selectively protected, leaving the N3 amine in the four-membered ring available for subsequent derivatization.

General Synthetic Strategy

The most common synthetic approach involves a two-step process: first, the synthesis of the core diazabicyclooctane scaffold, followed by the selective protection of the N8 position. This strategy ensures that subsequent reactions occur predictably at the desired N3 position.

Caption: General workflow for the synthesis and application of the title compound.

Protocol 1: Selective N8-Boc Protection

This protocol describes a representative method for the selective protection of the N8 amine of the parent cis-3,8-diazabicyclo[4.2.0]octane.

Rationale: The reaction is performed in a mixed aqueous/organic solvent system. Sodium carbonate acts as a base to neutralize the HCl salt of the starting material and the acid generated during the reaction. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. The choice of solvent and base is critical to ensure the selective reaction at the more reactive N8 position.

Methodology:

  • Dissolution: Dissolve cis-3,8-diazabicyclo[4.2.0]octane dihydrochloride (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until the solid dissolves.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.[4]

Applications in Drug Discovery & Development

The primary and most well-documented application of this scaffold is in the development of agonists for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.

Role as a Nicotinic Acetylcholine Receptor (nAChR) Agonist Scaffold

A series of potent nAChR ligands have been synthesized using the 3,8-diazabicyclo[4.2.0]octane core.[5] By attaching various substituted pyridines or other aromatic systems to the N3 position, researchers have developed compounds with picomolar affinity for the hα4β2 receptor. These compounds have shown significant analgesic effects in preclinical models of persistent pain, positioning them as promising alternatives to traditional opioids.[5] The rigid bicyclic core is believed to mimic the conformation of acetylcholine or nicotine when bound to the receptor, providing a strong foundation for high-affinity interactions.

Application_Pathway Scaffold Boc-Protected Scaffold (Title Compound) Ligand Functionalized nAChR Ligand (e.g., 3-pyridyl derivative) Scaffold->Ligand N3-Arylation Receptor α4β2 nAChR (Biological Target) Ligand->Receptor High-Affinity Binding Effect Therapeutic Effect (e.g., Analgesia) Receptor->Effect Receptor Activation

Caption: Pathway from the core scaffold to a therapeutic application.

Protocol 2: Synthesis of a Representative 3-Aryl nAChR Ligand

This protocol outlines a typical Buchwald-Hartwig or palladium-catalyzed cross-coupling reaction to functionalize the N3 position, a common strategy for creating libraries of potential drug candidates.

Rationale: Palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds. The choice of a specific palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) is crucial for achieving high yields and preventing side reactions. A non-nucleophilic base like sodium tert-butoxide is used to facilitate the catalytic cycle without competing in the reaction.

Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate (1.0 eq), the desired aryl halide (e.g., 3-bromo-6-chloropyridine) (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.1 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-arylated product, such as tert-butyl 3-(6-chloropyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.[6]

Other Potential Applications

While its use as an nAChR scaffold is most prominent, the 3,8-diazabicyclo[4.2.0]octane core has also been explored in the context of other central nervous system targets. Patent literature indicates its use in the development of modulators for the orexin receptor, which is involved in regulating sleep, arousal, and feeding behaviors.[4] This suggests a broader utility for the scaffold in constructing CNS-active agents.

Conclusion & Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a solution to the medicinal chemistry challenge of achieving conformational constraint. Its well-defined three-dimensional structure and the capacity for selective, predictable functionalization have established it as a privileged scaffold, particularly in the pursuit of novel analgesics targeting nicotinic receptors.

Future research will likely see this scaffold applied to an even wider range of biological targets. Its utility in creating diverse chemical libraries for high-throughput screening, combined with its favorable physicochemical properties, ensures that this compound will remain a valuable tool in the arsenal of drug discovery professionals for years to come.

References

  • Acmec Biochemical. tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
  • CymitQuimica. tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride.
  • Chemspace. tert-Butyl (1R,6S)-3-(6-chloropyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
  • PubChem. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate.
  • PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane.
  • PubMed. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists.
  • Google Patents. Disubstituted 3,8-diaza-bicyclo[4.2.0]octane and 3,6-diazabicyclo[3.2.0]heptane compounds.

Sources

An In-depth Technical Guide to tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 3,8-diazabicyclo[4.2.0]octane framework has garnered significant attention in contemporary drug discovery as a conformationally restricted diamine scaffold. Its rigid, three-dimensional architecture provides a unique platform for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This guide focuses on a key synthetic intermediate, tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a versatile building block for the construction of a diverse range of therapeutic agents. We will delve into the critical aspects of its structure, stereochemistry, and synthesis, providing researchers and drug development professionals with a comprehensive understanding of its utility and the underlying principles that govern its application. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the N8 nitrogen allows for selective functionalization at the N3 position, a crucial feature in the synthesis of targeted therapeutics.

Molecular Structure and Stereochemical Landscape

The 3,8-diazabicyclo[4.2.0]octane core consists of a fused ring system comprising a six-membered piperazine ring and a four-membered azetidine ring. The fusion of these rings introduces significant conformational constraints and stereochemical complexity.

Ring Fusion and Stereoisomers

The junction between the six- and four-membered rings can exist in either a cis or trans configuration. Computational studies and empirical observations have shown that the cis-fused isomer is thermodynamically more stable than the trans-fused counterpart.[1] This preference for the cis geometry is a defining characteristic of this bicyclic system. Consequently, the majority of synthetic routes are designed to yield the cis-fused scaffold.

The bridgehead carbon atoms (C1 and C6) are chiral centers, giving rise to enantiomeric pairs for the cis-fused structure. The most commonly encountered and utilized enantiomers are (1R,6S) and (1S,6R). The specific stereochemistry of these bridgehead carbons is critical for achieving the desired biological activity in the final drug molecule.

cluster_0 cis-3,8-diazabicyclo[4.2.0]octane Stereoisomers cluster_1 Enantiomers racemate cis-(±)-Scaffold (1R,6S) (1R,6S)-Enantiomer racemate->(1R,6S) Resolution (1S,6R) (1S,6R)-Enantiomer racemate->(1S,6R) Resolution

Figure 1: Relationship between the racemic cis-scaffold and its constituent enantiomers.

Conformational Analysis

The conformational behavior of the 3,8-diazabicyclo[4.2.0]octane system is largely dictated by the rigid cis-fusion. The six-membered ring typically adopts a distorted chair-like or twist-boat conformation to accommodate the strain of the fused four-membered ring. This conformational restriction is a key attribute exploited in drug design, as it reduces the entropic penalty upon binding to a target protein and locks the substituents in well-defined spatial orientations. Computational modeling of related diazabicyclic systems has been employed to understand the stereoelectronic profiles and to predict the most stable conformations, which are crucial for interpreting structure-activity relationships (SAR).

Strategic Synthesis of the Core Scaffold

The synthesis of this compound, particularly in its enantiomerically pure form, is a multi-step process that requires careful control of stereochemistry. The most prevalent strategies involve the construction of a suitably substituted piperidine precursor followed by the formation of the fused azetidine ring.

A Representative Synthetic Protocol: Racemic cis-tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

A common approach to the racemic cis-fused core is outlined below. This pathway highlights the key transformations required to construct the bicyclic system.

G start Substituted Piperidine Precursor step1 N-Alkylation start->step1 intermediate1 Piperidine Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product cis-3,8-diazabicyclo[4.2.0]octane Core step2->product step3 Boc Protection (N8) product->step3 final_product tert-butyl cis-3,8-diazabicyclo[4.2.0] octane-8-carboxylate step3->final_product

Figure 2: Generalized synthetic workflow for the target molecule.

Experimental Protocol:

  • Step 1: Synthesis of a Piperidine Precursor: The synthesis often commences with a commercially available, suitably functionalized piperidine derivative. A key transformation is the introduction of a two-carbon unit at the 3-position, which will ultimately form part of the azetidine ring. This can be achieved through various methods, including alkylation or Michael addition reactions.

  • Step 2: Intramolecular Cyclization: The crucial step in forming the bicyclic core is an intramolecular cyclization. This is typically achieved by converting a hydroxyl group on the two-carbon side chain into a good leaving group (e.g., a mesylate or tosylate) and subsequent displacement by the piperidine nitrogen. This intramolecular nucleophilic substitution preferentially forms the thermodynamically favored cis-fused ring system.

  • Step 3: Selective N8-Boc Protection: With the bicyclic core constructed, the secondary amine at the N8 position can be selectively protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or tetrahydrofuran. The resulting product is the target molecule, tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.

Enantioselective Synthesis

Accessing enantiomerically pure forms of the scaffold is paramount for developing stereospecific drugs. This is generally achieved through one of two primary strategies:

  • Chiral Resolution: The racemic mixture of the final product or a key intermediate can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

  • Asymmetric Synthesis: A more elegant approach involves starting with a chiral precursor or employing a stereoselective reaction to set the desired stereochemistry early in the synthetic sequence. This can involve asymmetric hydrogenations, enzymatic resolutions, or the use of chiral auxiliaries to guide the formation of the desired enantiomer. For instance, the synthesis of the enantiomerically pure (1R,6S)- and (1S,6R)-diamines has been reported, which serve as key building blocks for asymmetric synthesis.[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.

Technique Key Features and Expected Observations
¹H NMR The spectrum is characterized by a complex set of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the bicyclic framework. A prominent singlet around 1.4-1.5 ppm, integrating to 9 protons, is indicative of the tert-butyl group of the Boc protecting group. The chemical shifts and coupling constants of the bridgehead protons are particularly informative for confirming the cis stereochemistry.
¹³C NMR The spectrum will show signals for all carbon atoms in the molecule. The carbonyl carbon of the Boc group is expected to appear around 155 ppm. The quaternary carbon of the tert-butyl group resonates at approximately 80 ppm, while the methyl carbons of the tert-butyl group appear around 28 ppm. The remaining signals in the aliphatic region correspond to the carbons of the bicyclic core.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong absorption band around 1690 cm⁻¹, corresponding to the carbonyl stretching vibration of the carbamate in the Boc group. C-H and N-H stretching vibrations will also be present in their characteristic regions.

Applications in Drug Discovery

The 3,8-diazabicyclo[4.2.0]octane scaffold has proven to be a highly valuable core in the design of potent and selective ligands for various biological targets, most notably G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Pioneering work in the field demonstrated that derivatives of the 3,8-diazabicyclo[4.2.0]octane core are exceptionally potent agonists of the α4β2 nicotinic acetylcholine receptor.[2][3] These compounds have been investigated as potential analgesics for the treatment of chronic pain. The rigid scaffold mimics the conformation of natural ligands, leading to high binding affinity.

Compound Target Binding Affinity (Kᵢ, nM) Reference
Representative Analog 1hα4β2 nAChRSub-nanomolar[2]
Representative Analog 2hα4β2 nAChRPicomolar[3]
Orexin Receptor Antagonists

More recently, this scaffold has been successfully employed in the development of dual orexin receptor antagonists (DORAs). Orexin receptors are involved in the regulation of the sleep-wake cycle, and their antagonists are effective treatments for insomnia. The 3,8-diazabicyclo[4.2.0]octane core serves as a central scaffold to which substituents that interact with the orexin 1 and orexin 2 receptors are attached. The constrained nature of the bicyclic system is believed to contribute to the high potency and favorable pharmacokinetic properties of these antagonists.

Compound Class Target Potency (IC₅₀) Therapeutic Area Reference
Substituted 3,8-diazabicyclo[4.2.0]octanesOrexin 1 & 2 ReceptorsNanomolarInsomnia[4]

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a medicinally important class of conformationally restricted diamines. The predominance of the cis-fused stereoisomer and the ability to synthesize specific enantiomers have been critical to its success. Its rigid framework has enabled the development of highly potent and selective modulators of key neurological targets, including nicotinic acetylcholine receptors and orexin receptors. The synthetic methodologies, while requiring careful stereochemical control, are well-established, ensuring a reliable supply of this versatile scaffold for ongoing and future drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of privileged scaffolds like the 3,8-diazabicyclo[4.2.0]octane core will undoubtedly remain a central theme in medicinal chemistry.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • PubChem. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Ye, M., & Dawson, M. I. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 19(1), 127–131. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Atlantis Press. (2014). Computational Study of Cyclooctene Isomers. Proceedings of the 2nd International Conference on Mechanical, Electronics and Computer Engineering (CMECE 2014). [Link]

  • Angene Chemical. (n.d.). Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate. Retrieved from [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (2009). Diazabicyclic central nervous system active agents.
  • Chemsrc. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • 3ASenrise. (n.d.). tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, 95%. Retrieved from [Link]

  • Google Patents. (2010). Disubstituted 3,8-diaza-bicyclo[4.2.0]octane and 3,6-diazabicyclo[3.2.0]heptane compounds.
  • Sci-Hub. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 26(3), 640–647. [Link]

  • PubChemLite. (n.d.). Rac-tert-butyl (1r,6s)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate. Retrieved from [Link]

  • University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • Google Patents. (2023). Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • Royal Society of Chemistry. (2015). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 13(24), 6590–6607. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. Retrieved from [Link]

Sources

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis of Diazabicyclo[4.2.0]octane Cores

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The diazabicyclo[4.2.0]octane scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry.[1] Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive core for designing potent and selective ligands for various biological targets. The synthesis of such bicyclic amines, however, presents significant challenges, primarily related to controlling the reactivity of the nitrogen atoms during the construction of the ring system. Unwanted side reactions, polymerization, and lack of regioselectivity are common hurdles.

This guide focuses on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming these challenges. The Boc group is one of the most widely used amine protecting groups in organic synthesis, prized for its robustness under many reaction conditions and its facile removal under specific, mild acidic conditions.[2][3] We will explore the strategic application of the Boc group in the synthesis of the diazabicyclo[4.2.0]octane core, detailing the causality behind its use, providing validated experimental protocols, and illustrating the key synthetic transformations.

The Boc Group: A Chemist's Strategic Tool

The effectiveness of the Boc group stems from its unique chemical properties. It converts a nucleophilic and basic amine into a non-nucleophilic carbamate, which is stable to a wide range of reagents, including bases, nucleophiles, and catalytic hydrogenation conditions.[3][4] This temporary masking of the amine's reactivity is essential for directing the outcome of subsequent synthetic steps.

The deprotection of the Boc group is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an anhydrous solvent.[5][6] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stabilized tertiary carbocation (tert-butyl cation), which then forms isobutylene gas.[3][5] The resulting carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[5][7] This clean decomposition into volatile byproducts simplifies the purification of the final product.

Orthogonality in Protecting Group Strategy

A key advantage of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (benzyloxycarbonyl) group.[3] This orthogonality allows for the selective deprotection of different amines within the same molecule, a critical requirement in the synthesis of complex structures like the diazabicyclo[4.2.0]octane system.

Synthetic Strategy: A Three-Act Play

The synthesis of a diazabicyclo[4.2.0]octane core using a Boc-centric strategy can be conceptually divided into three main stages: selective protection of a suitable precursor, construction of the bicyclic core through cyclization, and final deprotection to unveil the target scaffold.

G cluster_0 PART 1: Protection cluster_1 PART 2: Cyclization cluster_2 PART 3: Deprotection A Diamine or Amino Alcohol Precursor B Mono-Boc-Protected Intermediate A->B (Boc)₂O C Activated Intermediate B->C Activation of second functional group D Boc-Protected Diazabicyclo[4.2.0]octane C->D Intramolecular Cyclization E Final Diazabicyclo[4.2.0]octane D->E Acid (e.g., TFA)

Caption: General workflow for diazabicyclo[4.2.0]octane synthesis.

Part 1: Selective Protection of Diamine Precursors

The journey towards the diazabicyclo[4.2.0]octane core often begins with a linear diamine or amino alcohol. To control the subsequent cyclization, it is frequently necessary to differentiate between the two nitrogen atoms. This is where the selective mono-protection of a diamine becomes a critical first step.[8] Achieving high selectivity for mono-protection over di-protection can be challenging.[8]

Several strategies have been developed to favor the formation of the mono-Boc product:

  • Slow addition of the Boc anhydride ((Boc)₂O) to a large excess of the diamine.[8]

  • In-situ mono-protonation of the diamine, which deactivates one amino group towards the electrophilic (Boc)₂O.[8][9]

Representative Protocol: Selective Mono-Boc Protection of a Diamine

This protocol is adapted from a general method for the selective mono-Boc protection of diamines using trimethylsilyl chloride (TMSCl) to generate a mono-hydrochloride salt in situ.[10]

Materials:

  • Diamine (e.g., (1R,2R)-cyclohexane-1,2-diamine) (1 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) (1 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 eq)

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add the diamine and anhydrous methanol.

  • Cool the mixture to 0 °C under a nitrogen atmosphere with stirring.

  • Slowly add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate should form.

  • Allow the reaction mixture to warm to room temperature.

  • Add water (approx. 1 mL per gram of diamine), followed by a solution of (Boc)₂O (1 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour, monitoring by TLC.

  • Dilute the reaction with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.[10]

Part 2: The Critical Cyclization Step

With one nitrogen atom masked by the Boc group, the second nitrogen (or other nucleophilic group) is free to participate in the key ring-forming reaction. The Boc group plays a crucial role here, not just by preventing polymerization, but also by influencing the conformation of the acyclic precursor, which can favor the desired intramolecular cyclization.

The specific cyclization strategy depends on the precursor. For example, a Boc-protected amino alcohol can be induced to cyclize under acidic conditions, where an activating agent like N,N-dimethylacetamide dimethyl acetal (DMADA) facilitates the conversion of the hydroxyl group into a good leaving group.[11] Other strategies might involve intramolecular nucleophilic substitution or reductive amination. While direct examples for diazabicyclo[4.2.0]octane are specific to patented routes, the principles follow established methods for forming related bicyclic systems.[12][13][14]

Part 3: Unveiling the Core - Boc Deprotection

The final step is the removal of the Boc group to reveal the diazabicyclo[4.2.0]octane core. This is reliably achieved under anhydrous acidic conditions.[6]

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Standard Protocol: TFA-Mediated Boc Deprotection

Materials:

  • Boc-protected diazabicyclo[4.2.0]octane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[6]

  • Stir the reaction at 0 °C to room temperature, monitoring completion by TLC or LC-MS (usually 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully quench by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification by chromatography or crystallization may be necessary.

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. The intermediate t-butyl cation can sometimes cause side reactions by alkylating other nucleophilic sites in the molecule; the use of scavengers like anisole can mitigate this issue.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key steps in a Boc-strategy synthesis. Yields are representative and highly dependent on the specific substrate.

StepReagents & ConditionsSolventTypical YieldReference
Mono-Boc Protection Diamine, (Boc)₂O, Me₃SiClMethanol / H₂O60-75%[10]
Boc Deprotection Boc-Amine, Trifluoroacetic Acid (TFA)Dichloromethane (DCM)>90%[5][6]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of the diazabicyclo[4.2.0]octane core. Its strategic application enables chemists to temporarily neutralize the high reactivity of amine functionalities, thereby preventing undesired side reactions and directing the course of the synthesis. Through selective protection, controlled cyclization, and clean, efficient deprotection, the Boc group provides a reliable and robust pathway to this valuable heterocyclic scaffold. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis of complex nitrogen-containing molecules for drug discovery and development.

References
  • The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide. Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.
  • A Mild and Efficient Synthesis of Oxindoles: Progress Towards the Synthesis of Welwitindolinone A Isonitrile. Caltech Authors.
  • Synthesis of Boc-protected bicycloproline. NIH Public Access.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry.
  • Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances.
  • Synthesis of 2,5-Diazabicyclo[2.2.

Sources

The Energetic Landscape of a Strained Scaffold: A Technical Guide to the Thermodynamic Stability of the Diazabicyclo[4.2.0]octane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The diazabicyclo[4.2.0]octane framework, a fascinating and synthetically valuable heterocyclic scaffold, occupies a unique niche in medicinal chemistry and organic synthesis. Its inherent ring strain, a direct consequence of the fusion of a six-membered diazinane ring with a four-membered azetidine ring, dictates its reactivity and conformational preferences. This technical guide provides an in-depth exploration of the thermodynamic stability of the diazabicyclo[4.2.0]octane ring system. We will dissect the contributing factors to its strain energy, analyze its conformational landscape, and explore its decomposition pathways, offering a comprehensive understanding for researchers leveraging this scaffold in drug discovery and complex molecule synthesis.

Introduction: The Dichotomy of Stability and Reactivity

The diazabicyclo[4.2.0]octane ring system is a compelling structural motif, prominently featured as the core of potent nicotinic acetylcholine receptor (nAChR) agonists.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement of nitrogen atoms, crucial for precise interactions with biological targets. However, this structural rigidity comes at an energetic cost. The fusion of a cyclohexane-like ring with a cyclobutane-like ring introduces significant ring strain, a key determinant of the molecule's overall thermodynamic stability and chemical behavior.

The concept of "strain" in organic chemistry is not synonymous with inherent instability in terms of isolation. Instead, it represents a stored potential energy that can be harnessed to drive specific chemical transformations.[2][3] This "strain-release" reactivity is a powerful tool in synthetic chemistry, enabling reactions that might otherwise be energetically unfavorable. Understanding the thermodynamic landscape of the diazabicyclo[4.2.0]octane core is therefore paramount for predicting its reactivity, designing stable yet potent drug candidates, and developing efficient synthetic routes.

This guide will delve into the structural nuances that govern the stability of this ring system, drawing comparisons with its carbocyclic counterpart, bicyclo[4.2.0]octane, and exploring the influence of the nitrogen atoms on its energetic profile.

Structural Features and Conformational Landscape

The diazabicyclo[4.2.0]octane system can exist as several constitutional isomers, with the placement of the two nitrogen atoms defining the specific isomer (e.g., 3,8-diazabicyclo[4.2.0]octane, a common motif in nAChR ligands).[1] Furthermore, the fusion of the two rings can be either cis or trans, leading to distinct diastereomers with significantly different thermodynamic stabilities.

The cis-fused isomer is generally the more thermodynamically stable of the two, a principle that holds true for the parent bicyclo[4.2.0]octane system as well. The six-membered ring in the cis-isomer can adopt a relatively low-energy chair-like conformation. In contrast, the trans-fused isomer forces the six-membered ring into a more strained, twisted conformation to accommodate the fusion to the four-membered ring.

The four-membered azetidine ring itself is inherently strained due to bond angle compression from the ideal sp³ bond angle of 109.5°. The puckering of this ring and the conformation of the six-membered ring are interdependent, creating a complex conformational energy surface. The nitrogen atoms, with their lone pairs of electrons, can also influence the ring's conformation and participate in intramolecular interactions.

Diagram 1: Conformational Isomers of Diazabicyclo[4.2.0]octane

G cluster_cis Cis-Fused cluster_trans Trans-Fused cis More Stable (Chair-like 6-membered ring) trans Less Stable (Twisted 6-membered ring) cis->trans Higher Strain Energy

Caption: Relative stability of cis- and trans-fused diazabicyclo[4.2.0]octane.

Thermodynamic Stability: A Quantitative Perspective

Direct experimental determination of the heat of formation and strain energy for the parent diazabicyclo[4.2.0]octane ring system is challenging. However, we can gain significant insights from computational studies and by comparing it to its well-characterized carbocyclic analog, bicyclo[4.2.0]octane.

Ring Strain Analysis

The total strain energy of a cyclic molecule is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring).

  • Angle Strain: The four-membered ring is the primary contributor to angle strain.

  • Torsional Strain: Eclipsing interactions along the C-C and C-N bonds, particularly at the ring junction, contribute to the overall strain.

  • Transannular Strain: In certain conformations, non-bonded interactions between atoms across the six-membered ring can further destabilize the molecule.

For the parent carbocyclic system, bicyclo[n.m.0]alkanes, extensive studies on their heats of combustion have allowed for the calculation of their strain energies.[4][5] These values provide a baseline for understanding the energetic landscape of the diazabicyclo[4.2.0]octane system.

Table 1: Comparative Strain Energies of Related Bicyclic Systems

CompoundNumber of RingsRing SizesStrain Energy (kcal/mol)Reference
Bicyclo[4.2.0]octane26, 4~26Estimated from related compounds
Cyclobutane1426.4Standard value
Cyclohexane160Reference

Note: The strain energy for bicyclo[4.2.0]octane is an approximation based on the understanding that the majority of the strain arises from the cyclobutane-like portion of the molecule.

The introduction of nitrogen atoms into the bicyclo[4.2.0]octane framework is expected to modulate this strain energy. The C-N bonds are shorter than C-C bonds, and the bond angles around nitrogen are different from those around carbon, which will alter the geometry and strain of the rings. The position of the nitrogen atoms will also be a critical factor. For instance, a bridgehead nitrogen atom would introduce significant strain due to the pyramidalization required at that position.

Computational Insights

Quantitative Structure-Activity Relationship (QSAR) studies on 3,8-diazabicyclo[4.2.0]octane derivatives have also provided insights into the steric and electrostatic fields that govern their biological activity, which are indirectly related to their conformational energies and stability.[7]

Reactivity and Decomposition Pathways: The Manifestation of Strain

The inherent strain in the diazabicyclo[4.2.0]octane ring system makes it susceptible to a variety of ring-opening reactions, which serve as a primary pathway for strain release. These reactions are often triggered by nucleophiles, electrophiles, or thermal and photochemical conditions.

Nucleophilic and Electrophilic Ring Opening

The four-membered azetidine ring is particularly prone to nucleophilic attack, especially if one of the nitrogen atoms is quaternized, forming a more reactive azetidinium ion. Similarly, Lewis acids can coordinate to the nitrogen atoms, activating the ring system towards nucleophilic attack and ring opening. The regioselectivity of the ring opening will depend on the substitution pattern and the nature of the attacking species.

Thermal and Photochemical Decomposition

Thermally, the bicyclo[4.2.0]octane system can undergo cycloreversion to generate a cyclohexene and an alkene.[8] The analogous thermal decomposition of a diazabicyclo[4.2.0]octane would be expected to yield a dihydropyrazine or a related six-membered heterocyclic diene. Photochemical conditions can also be employed to induce ring-opening or rearrangement reactions. For instance, the mechanochemical [2+2] cycloreversion of bicyclo[4.2.0]octane derivatives has been shown to proceed through a 1,4-diradical intermediate.[8]

Diagram 2: Generalized Decomposition Pathway

G Reactant Diazabicyclo[4.2.0]octane TransitionState Strained Transition State Reactant->TransitionState Activation Energy (Heat, Light, Reagents) Products Ring-Opened Products (e.g., Dihydropyrazine derivative) TransitionState->Products Strain Release

Caption: A simplified representation of a strain-releasing decomposition pathway.

Applications in Drug Discovery and Medicinal Chemistry

Despite its inherent strain, the diazabicyclo[4.2.0]octane scaffold has proven to be a valuable platform for the development of potent and selective ligands for various biological targets. The rigid framework allows for the precise positioning of pharmacophoric elements, leading to high-affinity binding.

The most notable application is in the design of nAChR agonists. A series of 3,8-diazabicyclo[4.2.0]octane derivatives have been synthesized and shown to exhibit picomolar affinity for the hα4β2 nAChR subtype.[1] The thermodynamic properties of these molecules are a delicate balance; they must be stable enough to be formulated and delivered to their target, yet their strained nature can contribute to favorable binding energies upon interaction with the receptor.

Experimental and Computational Methodologies

The study of the thermodynamic stability of molecules like diazabicyclo[4.2.0]octane relies on a combination of experimental and computational techniques.

Experimental Protocols
  • Calorimetry: Techniques such as bomb calorimetry can be used to measure the heat of combustion, from which the standard enthalpy of formation can be derived.

  • Kinetics Studies: By monitoring the rate of decomposition or ring-opening reactions at different temperatures, the activation energy for these processes can be determined, providing insights into the kinetic stability of the ring system.

Computational Protocols
  • Quantum Chemical Calculations: Ab initio and DFT methods are powerful tools for calculating the geometric and electronic structures of molecules.

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

    • Isodesmic and Homodesmotic Reactions: These are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation. By calculating the enthalpy change for such a reaction, the strain energy of the target molecule can be accurately determined by canceling out systematic errors in the calculations.

Diagram 3: Workflow for Computational Stability Analysis

G Start Define Diazabicyclo[4.2.0]octane Isomer GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc ThermoData Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) FreqCalc->ThermoData StrainCalc Calculate Strain Energy (via Homodesmotic Reactions) ThermoData->StrainCalc End Thermodynamic Stability Profile StrainCalc->End

Caption: A typical workflow for the computational analysis of thermodynamic stability.

Conclusion

The diazabicyclo[4.2.0]octane ring system presents a classic case of the interplay between thermodynamic strain and kinetic stability. Its unique geometry, a consequence of the fusion of a four- and a six-membered ring, imparts a significant amount of strain energy. This stored energy is the driving force behind its characteristic reactivity, particularly its propensity for ring-opening reactions. While this inherent reactivity poses challenges for its synthesis and handling, it also offers opportunities for novel synthetic transformations. In the context of drug discovery, the rigid diazabicyclo[4.2.0]octane scaffold has proven to be an exceptional template for the design of high-affinity ligands. A thorough understanding of its thermodynamic properties is crucial for any researcher aiming to harness the full potential of this remarkable heterocyclic system. Future computational and experimental studies are warranted to provide a more quantitative and comprehensive picture of the thermodynamic landscape of the various isomers of diazabicyclo[4.2.0]octane, which will undoubtedly accelerate its application in both medicinal and materials chemistry.

References

  • Strained Aza-Heterocycles in Synthesis. Frontiers Research Topic. [Link]

  • Editorial: Strained Aza-Heterocycles in Synthesis. PMC - NIH. [Link]

  • Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PMC - NIH. [Link]

  • Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8-. Sci-Hub. [Link]

  • Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC - NIH. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PubMed. [Link]

  • The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. Journal of the American Chemical Society. [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • Predicting Some Physicochemical Properties of Octane Isomers: A Topological Approach Using ev-Degree and ve-Degree Zagreb Indices. International Journal of Systems Science and Applied Mathematics. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopro. Thieme. [Link]

  • Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed. [Link]

  • Polymers of 1‐azabicyclo[4.2.0]octane, 1. Structure of monomer and homopolymer. ResearchGate. [Link]

  • 4.3.6 Strain Energies and Heats of Formation. Open Research Repository. [Link]

  • Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. Frontiers. [Link]

  • Combined experimental and Theoretical Investigations on 1,4-Diazabicyclo[2.2.2]octane 4-nitrophenol (DONP) crystals. ResearchGate. [Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate. [Link]

  • Thermal chemistry of bicyclo[4.2.0]oct-2-enes. PubMed. [Link]

  • Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. ResearchGate. [Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. [Link]

Sources

An In-depth Technical Guide to the pKa of the Secondary Amine in tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive technical overview of the pKa of the secondary amine in tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a bicyclic diamine scaffold of interest in medicinal chemistry. We will delve into the structural and electronic factors governing the basicity of this secondary amine, present detailed experimental protocols for its empirical determination via potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy, and explore computational methods for its in silico prediction. This document is intended to serve as a practical resource for scientists engaged in the design and characterization of novel therapeutics incorporating this and related bicyclic amine frameworks.

Introduction: The Significance of pKa in Drug Design

The pKa of an ionizable group within a drug molecule dictates its charge state at a given pH. This, in turn, has a cascading effect on a multitude of pharmacokinetic and pharmacodynamic properties. For a basic amine, a higher pKa indicates a stronger base, which will be predominantly protonated at physiological pH (around 7.4). The resulting cationic species often exhibits enhanced aqueous solubility and can form crucial ionic interactions with biological targets. Conversely, the neutral form is typically more membrane-permeable. Therefore, a thorough understanding and precise determination of the pKa are paramount for optimizing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The subject of this guide, this compound, presents an interesting case study. It features two nitrogen atoms: a secondary amine and a tertiary amine protected by a tert-butoxycarbonyl (Boc) group. The secondary amine is the primary site of protonation and its basicity is the focus of our investigation.

Structural and Electronic Considerations Influencing the pKa

The basicity of the secondary amine in this compound is influenced by a combination of steric and electronic factors inherent to its bicyclic structure and the presence of the Boc protecting group.

The Bicyclo[4.2.0]octane Core

The 3,8-diazabicyclo[4.2.0]octane framework is a strained ring system. The fusion of a six-membered ring (piperidine-like) and a four-membered ring (azetidine-like) can lead to deviations from ideal bond angles, which in turn can affect the hybridization and availability of the nitrogen lone pair for protonation. Generally, increased s-character in the nitrogen lone pair orbital leads to lower basicity. However, the overall three-dimensional structure and conformational flexibility of the bicyclic system will ultimately determine the steric accessibility of the lone pair to a proton. For comparison, the pKa of piperidine, a simple six-membered cyclic secondary amine, is approximately 11.2.

The Influence of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group on the tertiary nitrogen (N8) has a significant electron-withdrawing effect. The lone pair of the N8 nitrogen participates in resonance with the adjacent carbonyl group, forming a carbamate. This delocalization drastically reduces the basicity of the N8 nitrogen, rendering it essentially non-protonatable under typical physiological conditions.

Furthermore, the bulky tert-butyl group can exert steric hindrance, potentially influencing the conformation of the bicyclic system and the accessibility of the secondary amine's lone pair at N3.

Predicted pKa Value

Computational predictions for this compound suggest a pKa value of approximately 10.74 . Given the strong electron-withdrawing nature of the Boc group, it is reasonable to attribute this pKa to the protonation of the secondary amine at the N3 position. This value is slightly lower than that of piperidine, which may be attributed to the electronic effects of the bicyclic system and the distant, yet influential, Boc group.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the literature synthesis of related diazabicyclooctane derivatives. A representative, multi-step synthesis is outlined below.

Synthetic Scheme

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclization A Commercially available diamine precursor C Mono-Boc protected intermediate A->C Protection of one amine B Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., Et3N), Solvent (e.g., DCM) F This compound C->F Ring formation D Activation of a hydroxyl group or reaction with a dihaloalkane E Intramolecular cyclization

Caption: A generalized two-step synthetic approach to the target molecule.

Representative Experimental Protocol

Step 1: Mono-Boc Protection of a Suitable Diamine Precursor

  • Dissolve the starting diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (Et3N, 1.2 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the mono-Boc protected intermediate.

Step 2: Intramolecular Cyclization to Form the Bicyclic Core

The specific conditions for this step will depend on the nature of the precursor. A common strategy involves the activation of a hydroxyl group to a leaving group (e.g., mesylate or tosylate) followed by intramolecular nucleophilic substitution by the free amine. Alternatively, reaction with a suitable dihaloalkane under basic conditions can effect the cyclization.

Experimental Determination of pKa

The pKa of the secondary amine can be accurately determined using several experimental techniques. Potentiometric titration and NMR spectroscopy are two of the most common and reliable methods.

Potentiometric Titration

This classic method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp) and may need to be corrected to the aqueous value.

  • Titration Setup: Place the sample solution in a thermostatted vessel and stir continuously. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted, with the peak corresponding to the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shift of a nucleus close to the ionization center as a function of pH.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the amine (e.g., from pH 8 to 12).

  • Dissolve a small, consistent amount of this compound in each buffer solution prepared in a suitable NMR solvent (e.g., D2O).

  • NMR Data Acquisition: Acquire a 1H NMR spectrum for each sample.

  • Data Analysis: Identify a proton signal that is sensitive to the protonation state of the secondary amine. The chemical shift of this proton will change as the pH changes.

  • Plot the chemical shift (δ) of the selected proton against the pH of the solution. The resulting data should fit a sigmoidal curve.

  • The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

G cluster_workflow NMR Spectroscopy pKa Workflow A Prepare Samples at Various pH B Acquire 1H NMR Spectra A->B C Identify pH-Sensitive Proton Signal B->C D Plot Chemical Shift vs. pH C->D E Fit Data to Sigmoidal Curve D->E F pKa is the Inflection Point E->F

Caption: Workflow for pKa determination by NMR spectroscopy.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery. Density Functional Theory (DFT) combined with a suitable solvation model is a powerful approach for this purpose.

Theoretical Framework

The pKa is directly related to the Gibbs free energy of the deprotonation reaction. Computational methods aim to calculate this free energy change.

Protonation Equilibrium:

R₂NH + H₃O⁺ ⇌ R₂NH₂⁺ + H₂O

The pKa can be calculated using the following thermodynamic cycle:

G A R₂NH (gas) + H⁺ (gas) B R₂NH₂⁺ (gas) A->B ΔG_gas C R₂NH (aq) + H⁺ (aq) A->C ΔG_solv(R₂NH) + ΔG_solv(H⁺) D R₂NH₂⁺ (aq) B->D ΔG_solv(R₂NH₂⁺) C->D ΔG_aq

Caption: Thermodynamic cycle for pKa calculation.

Computational Protocol
  • Structure Optimization: Perform geometry optimizations of both the neutral secondary amine and its protonated form in the gas phase and in solution using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Solvation Free Energy Calculation: Use an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to calculate the free energy of solvation for all species.

  • pKa Calculation: Calculate the Gibbs free energy of the deprotonation reaction in solution and use this to determine the pKa. An experimental value for the solvation free energy of the proton is required.

Quantitative Data Summary

CompoundPredicted pKaMethod
This compound (secondary amine)10.74Computational
Piperidine~11.2Experimental
N-Boc-piperidine-1.28Computational (Predicted)

Note: The predicted pKa for N-Boc-piperidine likely refers to the amide proton, highlighting the significant decrease in basicity of the nitrogen atom upon Boc protection.

Conclusion

The pKa of the secondary amine in this compound is a key determinant of its behavior in biological systems. This guide has provided a comprehensive overview of the factors influencing this value, detailed protocols for its experimental determination, and a framework for its computational prediction. A thorough understanding and accurate measurement of this fundamental property are essential for the rational design and development of novel therapeutics based on this promising bicyclic scaffold.

References

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.
  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n models. Journal of the American Chemical Society, 123(29), 7314-7319.
  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet?. Theoretical Chemistry Accounts, 125(1-2), 3-21.
  • "this compound". PubChem. [Link]

  • "Piperidine". PubChem. [Link]

  • D. M. Shendage, R. Fröhlich, G. Haufe, Org. Lett., 2004, 6, 3675-3678.
  • "Potentiometric Titration". Chemistry LibreTexts. [Link]

  • "pKa Determination by NMR". University of California, Davis. [Link]

Navigating the Safety and Handling of tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Note on Isomeric Data

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate. It is important to note that while this document focuses on the 8-carboxylate isomer, a significant portion of the available safety and toxicological data is derived from closely related isomers, particularly tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate and other diazabicyclo[x.y.z]octane systems. Due to the shared bicyclic core and the presence of a Boc-protected amine, the hazard profiles are anticipated to be very similar. This guide will clearly indicate when data is being extrapolated from related compounds.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic building block commonly employed in medicinal chemistry. The bicyclic structure provides a rigid scaffold, and the Boc-protected amine allows for selective functionalization in multi-step syntheses.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 851526-80-2 (for 1S, 6R isomer)[1]
Appearance White to light yellow powder or crystal; Colorless to yellow liquid
Melting Point 71.0-75.0°C (for a related diazabicyclo[3.2.1]octane isomer)[3]
Boiling Point No data available
Solubility No specific data available; likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage Temperature Room temperature or refrigerated (2-8°C or -20°C for long-term storage)

Hazard Identification and GHS Classification

Based on available data for closely related isomers, this compound is considered a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[4]

Pictogram:



Signal Word: Warning [5][6]

Toxicological Profile and Mechanistic Insights

The irritant properties of this compound can be attributed to several factors:

  • Amine Reactivity: Although the secondary amine is protected by a Boc group, the unmasked tertiary amine can still exhibit basic properties and interact with biological membranes.

  • Hydrolytic Instability: Under certain conditions (e.g., acidic environments), the tert-butoxycarbonyl (Boc) protecting group can be cleaved, exposing a more reactive secondary amine. This free amine can be more irritating and can interfere with biological processes.

  • Bicyclic Strain: The strained bicyclic ring system may contribute to its reactivity.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[6]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C) or freezing (-20°C) for long-term storage. Keep in a dark place under an inert atmosphere.

  • Chemical Stability: The compound is generally stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[7]

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • If swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Experimental Protocols: A Focus on Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, and its removal is a common step when working with compounds like this compound.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Amine Protonated Carbamate Boc_Amine->Protonated_Amine + H⁺ Acid Acid (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Protonated_Amine->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Amine->tButyl_Cation - Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 - Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Step-by-Step Boc Deprotection Protocol

This is a general protocol and may require optimization for specific substrates.

  • Dissolution: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M). The reaction is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

  • Purification: If necessary, the product can be purified by column chromatography, crystallization, or distillation.

Safety Considerations for Boc Deprotection:

  • Acid Handling: Strong acids like TFA and HCl are corrosive and should be handled with extreme care in a fume hood while wearing appropriate PPE.

  • Gas Evolution: The deprotection reaction releases carbon dioxide and isobutylene. Ensure adequate ventilation and do not perform the reaction in a sealed vessel.

Applications in Drug Development

The 3,8-diazabicyclo[4.2.0]octane scaffold is a valuable building block in drug discovery. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved binding affinity and metabolic stability. This scaffold has been used in the synthesis of potent neuronal nicotinic acetylcholine receptor (nAChR) ligands, which are of interest for the treatment of pain and neurological disorders.[8] It has also been incorporated into inhibitors of oncogenic proteins like Kras.

Conclusion

This compound is a valuable research chemical with a manageable but not insignificant hazard profile. A thorough understanding of its potential hazards, coupled with strict adherence to safe handling practices, is essential for its safe use in the laboratory. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any new experimental work with this compound.

References

  • [Link to a relevant SDS or chemical supplier page]
  • PubChem. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • abcr Gute Chemie. AB447657 | CAS 851526-80-2. Available from: [Link]

  • Aaron Chemicals. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Available from: [Link]

  • Chemspace. tert-Butyl (1R,6S)-3-(6-chloropyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate. Available from: [Link]

  • 3A Senrise. tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, 95%. Available from: [Link]

  • Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available from: [Link]

  • Acmec Biochemical. tert-butyl (1S, 6R)-3, 8-diazabicyclo[4.2.0]octane-8-carboxylate. Available from: [Link]

  • Aladdin Scientific. tert-butyl 3, 8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride, min 97%, 500 mg. Available from: [Link]

  • Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 7(9), 393-401. Available from: [Link]

  • Acmec Biochemical. tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate. Available from: [Link]

  • Molbase. This compound. Available from: [Link]

  • Bunnelle, W. H., et al. (2007). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 50(16), 3627–3644. Available from: [Link]

  • Google Patents. Kras inhibitors.
  • PubChemLite. Rac-tert-butyl (1r,6s)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate. Available from: [Link]

  • Acmec Biochemical. MSDS of tert-butyl cis-3,7-diazabicyclo[4.2.0]octane-7-carboxylate. Available from: [Link]

  • Tan, H., et al. (2015). Photochemical oxidation of N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives. Heterocyclic Communications, 21(2), 83-87. Available from: [Link]

Sources

Methodological & Application

The Versatile Building Block: Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Central to this endeavor is the design and synthesis of molecules containing unique three-dimensional scaffolds that can effectively probe biological space. One such scaffold that has garnered significant attention is the 3,8-diazabicyclo[4.2.0]octane core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate as a versatile synthetic building block. We will delve into its chemical properties, key synthetic transformations, and its application in the development of potent modulators of various biological targets, supported by detailed protocols and mechanistic insights.

Introduction: A Scaffold for Innovation

The 3,8-diazabicyclo[4.2.0]octane framework presents a conformationally constrained diamine structure. This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The fusion of a six-membered piperazine-like ring with a four-membered azetidine ring creates a unique spatial arrangement of the two nitrogen atoms, making it an attractive surrogate for more flexible diamine linkers in known pharmacophores.

The subject of this guide, this compound, is a valuable derivative where one of the nitrogen atoms (N8) is protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection strategy allows for selective functionalization of the remaining secondary amine (N3), providing a versatile handle for the introduction of various substituents and pharmacophoric elements.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance Colorless to yellow liquid, or white to yellow solid
Storage Store at -20°C for long-term stability

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants. For long-term storage, refrigeration at -20°C is advised.

Core Synthetic Applications and Protocols

The strategic placement of the Boc protecting group on the N8 nitrogen of the 3,8-diazabicyclo[4.2.0]octane scaffold makes the N3 nitrogen readily available for a variety of synthetic transformations. This section will detail key reactions and provide exemplary protocols for the derivatization of this building block.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and has been successfully employed to couple this compound with a range of aryl and heteroaryl halides.[1][2][3] This reaction is central to the synthesis of potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP) is crucial for an efficient catalytic cycle. The bulky, electron-rich phosphine ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired product.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the corresponding amide which is more nucleophilic and readily participates in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound with 3-Bromo-5-chloropyridine

This protocol is adapted from the synthesis of potent nAChR ligands.[1][2][3]

Materials:

  • This compound

  • 3-Bromo-5-chloropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and BINAP (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), 3-bromo-5-chloropyridine (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-arylated product.

Expected Outcome: This procedure typically provides the coupled product in good to excellent yields, depending on the specific substrates and reaction optimization.

Buchwald_Hartwig_Amination reagents This compound + Aryl Halide catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene reagents->catalyst Reaction Conditions product N-Arylated 3,8-diazabicyclo[4.2.0]octane Derivative catalyst->product Yields Product

Caption: Buchwald-Hartwig amination workflow.

Amide Bond Formation

The secondary amine of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This transformation is fundamental in the synthesis of orexin receptor antagonists.

Causality Behind Experimental Choices:

  • Coupling Reagents: For coupling with carboxylic acids, standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents activate the carboxylic acid to form a highly reactive species that is susceptible to nucleophilic attack by the amine.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.

Protocol 2: Amide Coupling with a Carboxylic Acid

Materials:

  • This compound

  • Desired carboxylic acid

  • HATU or HBTU

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired amide.

Amide_Coupling amine This compound coupling HATU / DIPEA DMF amine->coupling acid Carboxylic Acid acid->coupling amide N-Acylated 3,8-diazabicyclo[4.2.0]octane Derivative coupling->amide

Caption: Amide bond formation workflow.

Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the N8 amine. This is typically achieved under acidic conditions.

Causality Behind Experimental Choices:

  • Acid: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. It is a strong acid that readily protonates the carbonyl oxygen of the carbamate, facilitating the cleavage of the tert-butyl group as the stable tert-butyl cation.[4]

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is inert to the acidic conditions and effectively solubilizes both the starting material and the resulting salt.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid

Materials:

  • Boc-protected 3,8-diazabicyclo[4.2.0]octane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM (typically a 10-20% solution).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free diamine.

Applications in Drug Discovery: Case Studies

The 3,8-diazabicyclo[4.2.0]octane scaffold has been successfully incorporated into a variety of biologically active molecules.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: As detailed in the work by Frost et al., derivatives of the 3,8-diazabicyclo[4.2.0]octane core have been synthesized and shown to be potent nAChR agonists, with potential applications in the treatment of pain and cognitive disorders.[1][2][3] The rigid scaffold helps to correctly orient the pharmacophoric elements for optimal interaction with the receptor.

  • Orexin Receptor Antagonists: This scaffold has been explored for the development of orexin receptor antagonists, which are of interest for the treatment of insomnia and other sleep disorders. The diamine core serves as a central linker to connect key recognition motifs for the orexin receptors.

  • GLP-1 Receptor Modulators: More recently, derivatives of the related 2,5-diazabicyclo[4.2.0]octane scaffold have been investigated as glucagon-like peptide-1 (GLP-1) receptor modulators for the treatment of type 2 diabetes and obesity. This highlights the broader potential of this bicyclic framework in metabolic diseases.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its conformationally constrained nature and the presence of a selectively protected nitrogen atom provide a robust platform for the synthesis of diverse and complex molecules. The synthetic protocols outlined in this application note for N-arylation, acylation, and deprotection offer a solid foundation for researchers to explore the full potential of this scaffold in their own drug development programs. The successful application of this building block in the synthesis of potent modulators of key biological targets underscores its importance in the ongoing search for new and improved therapeutics.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Sci-Hub. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Application Note: N-Boc Deprotection Protocols for 3,8-Diazabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Boc Deprotection in Synthesizing Novel Bicyclic Scaffolds

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread use, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs), stems from its remarkable stability across a range of non-acidic conditions—including basic, nucleophilic, and catalytic hydrogenation environments—and its typically straightforward removal.[1][2][3] The deprotection of the N-Boc group is a pivotal step, unmasking the amine for subsequent synthetic transformations.

This guide focuses specifically on the N-Boc deprotection of 3,8-diazabicyclo[4.2.0]octane derivatives. This bicyclic scaffold is of significant interest to the medicinal chemistry community as it forms the core of a series of potent neuronal nicotinic acetylcholine receptor (nAChR) ligands, which have shown promise in models of persistent pain.[4][5][6][7] The successful and clean removal of the Boc group from this specific framework is essential for the synthesis and structure-activity relationship (SAR) studies of these promising therapeutic agents.

This document provides a detailed examination of the underlying mechanisms, a comparative analysis of established protocols, step-by-step experimental procedures, and critical insights into potential challenges associated with the deprotection of these valuable bicyclic amines.

The Mechanism of Acid-Catalyzed N-Boc Cleavage

The removal of the N-Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood, stepwise mechanism.[1][2][8] Understanding this process is crucial for optimizing reaction conditions and mitigating potential side reactions.

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step activates the Boc group for cleavage.[1][8][9]

  • Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This step is energetically favorable as it results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][10]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, rapidly releasing carbon dioxide (CO₂) gas and the desired free amine.[1][2] It is imperative to perform this reaction in an open or well-ventilated system to allow the CO₂ to escape safely.[1][10]

  • Amine Protonation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][10]

The reactive tert-butyl cation generated during fragmentation can be subsequently quenched by a scavenger, deprotonate to form isobutylene gas, or participate in undesired side reactions, such as the alkylation of electron-rich moieties within the substrate.[1][10][11]

Boc Deprotection Mechanism cluster_0 Mechanism Steps Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Fragmentation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Gas Carbamic_Acid->CO2 Decarboxylation Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H⁺ Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Figure 1: Acid-catalyzed N-Boc deprotection mechanism.

Strategic Protocol Selection for Bicyclic Systems

The choice of deprotection protocol depends on the overall stability of the 3,8-diazabicyclo[4.2.0]octane derivative, the presence of other acid-sensitive functional groups, and the desired final salt form of the product.

Key Considerations:
  • Acid Strength and Concentration: Strong acids like TFA are highly effective but less selective.[9][12] Milder conditions, such as HCl in an organic solvent, can offer greater selectivity if other acid-labile groups are present.[13][14] The reaction kinetics can exhibit a second-order dependence on the acid concentration, meaning that small changes in concentration can significantly impact the reaction rate.[15]

  • Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections due to its inertness and volatility.[16][17] For HCl-based methods, 1,4-dioxane is traditional, but greener alternatives like ethyl acetate or 2-MeTHF are increasingly preferred to avoid the use of a suspected carcinogen.[17][18]

  • Side-Reaction Mitigation: The primary side reaction of concern is the alkylation of nucleophilic sites by the tert-butyl cation. This is particularly relevant for substrates containing electron-rich aromatic rings, thiols, or other unprotected amines. The addition of "scavengers" such as anisole, thioanisole, or triethylsilane (TES) can effectively trap the cation and prevent these side reactions.[11][19]

  • Workup and Isolation: The final product is an amine salt. If this salt is the desired product, a simple evaporation of the solvent and excess acid is often sufficient.[20] To obtain the neutral free amine, a basic aqueous workup (e.g., washing with saturated NaHCO₃ solution) or the use of a basic ion-exchange resin is required.[20][21] For HCl deprotections, the product often precipitates as the hydrochloride salt, which can be easily isolated by filtration.[20]

Protocol Selection Workflow Start Start: N-Boc Derivative Acid_Sensitive Other Acid-Labile Groups Present? Start->Acid_Sensitive TFA_Protocol Protocol 1: TFA in DCM Acid_Sensitive->TFA_Protocol No HCl_Protocol Protocol 2: 4M HCl in Dioxane/EtOAc Acid_Sensitive->HCl_Protocol Yes Desired_Form Desired Product Form? Isolation_Salt Isolate as Salt (Evaporation/Precipitation) Desired_Form->Isolation_Salt Salt Isolation_Free Isolate as Free Base (Basic Workup) Desired_Form->Isolation_Free Free Base Desired_Form2 Desired Product Form? Isolation_Salt2 Isolate as Salt (Evaporation/Precipitation) Desired_Form2->Isolation_Salt2 Salt Isolation_Free2 Isolate as Free Base (Basic Workup) Desired_Form2->Isolation_Free2 Free Base TFA_Protocol->Desired_Form HCl_Protocol->Desired_Form2 TFA_Scavenger Protocol 1: TFA in DCM + Scavenger

Figure 2: Decision workflow for choosing a Boc deprotection method.

Comparative Overview of Standard Protocols

The following table summarizes the two most common and reliable protocols for N-Boc deprotection.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent/Solvent 20-50% TFA in Dichloromethane (DCM)[12][20]4M HCl in 1,4-Dioxane or Ethyl Acetate[13][14][20]
Typical Conditions 0°C to Room Temperature, 30 min - 2 hours[12][20]Room Temperature, 1 - 4 hours[13][20]
Advantages - Very fast and highly effective- Volatile reagents are easily removed in vacuo- Good for robust substrates- Milder and potentially more selective- Product often precipitates as HCl salt, simplifying isolation- More cost-effective
Disadvantages - Highly corrosive and toxic- Low selectivity; can cleave other acid-labile groups- Requires careful handling and neutralization- Dioxane is a suspected carcinogen[17]- Can be slower than TFA- May require anhydrous conditions to be effective
Best Suited For Rapid, small-scale deprotections of acid-stable molecules where the TFA salt is acceptable for the next step.Scale-up operations, substrates with moderate acid sensitivity, and when direct isolation of the HCl salt is desired.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is one of the most common for rapid Boc deprotection.[20]

Reagents and Materials:

  • N-Boc-3,8-diazabicyclo[4.2.0]octane derivative

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add TFA dropwise to the stirring solution to achieve a final concentration of 25% (v/v). For less reactive substrates, this can be increased to 50%.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. This will yield the crude amine as its trifluoroacetate salt.

  • Workup for Free Amine (Optional): a. Dissolve the crude residue in DCM or ethyl acetate. b. Carefully transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup. Vent frequently. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected free amine.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a classic and highly effective method, often resulting in the precipitation of the product as a clean hydrochloride salt.[13][14]

Reagents and Materials:

  • N-Boc-3,8-diazabicyclo[4.2.0]octane derivative

  • 4M solution of HCl in 1,4-dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Place the Boc-protected substrate (1.0 equiv.) in a round-bottom flask with a magnetic stir bar.

  • Add the 4M solution of HCl in 1,4-dioxane (typically 10-20 equivalents of HCl relative to the substrate). The substrate may not fully dissolve initially.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours. In many cases, a precipitate (the product hydrochloride salt) will form as the reaction proceeds.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation of the product salt.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with additional portions of anhydrous diethyl ether to remove any residual dioxane and non-polar impurities.

  • Dry the collected solid under high vacuum to yield the deprotected amine as its hydrochloride salt. This product is often pure enough for use in subsequent steps without further purification.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed.[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.[Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.[Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]

  • Sci-Hub. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Sci-Hub.[Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC.[Link]

  • Kett, V. L., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed.[Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Common Organic Chemistry.[Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.[Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Wordpress.[Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate.[Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry.[Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Scribd. (n.d.). TFA Deprotection. Scribd.[Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.[Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate.[Link]

  • KoreaMed. (n.d.). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. KoreaMed.[Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Reddit.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. RSC Publishing.[Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.[Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.[Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.[Link]

  • NIH. (n.d.). Biocompatible and Selective Generation of Bicyclic Peptides. PMC.[Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Institute.[Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.[Link]

  • ResearchGate. (n.d.). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate.[Link]

Sources

Alkylation of the Secondary Amine in tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system. Specifically, derivatives of this bicyclic diamine have shown potent activity as nicotinic acetylcholine receptor (nAChR) agonists.[1] The strategic functionalization of this core structure is paramount for modulating pharmacological activity, and the selective alkylation of the secondary amine at the 3-position is a key transformation in the synthesis of diverse compound libraries.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective alkylation of the secondary amine in tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate. We will explore two primary synthetic routes: direct N-alkylation and reductive amination. This guide will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and offer insights into product characterization and potential challenges.

Strategic Considerations for Selective Alkylation

The starting material, this compound, possesses two nitrogen atoms. The nitrogen at the 8-position is protected by a tert-butoxycarbonyl (Boc) group, which serves two critical functions: it deactivates this nitrogen towards nucleophilic attack by delocalizing its lone pair of electrons through resonance, and its steric bulk hinders the approach of electrophiles. This inherent difference in reactivity between the two nitrogen atoms is the cornerstone of achieving selective alkylation at the secondary amine in the 3-position.

Method 1: Direct N-Alkylation

Direct N-alkylation is a straightforward approach for introducing a variety of alkyl groups onto the secondary amine. This method involves the reaction of the substrate with an alkyl halide or a similar electrophile in the presence of a base.

Mechanism of Direct N-Alkylation

The reaction proceeds via a standard SN2 mechanism. The secondary amine at the 3-position acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A base is required to neutralize the protonated amine formed during the reaction, thus driving the equilibrium towards the desired product.

Diagram 1: General Workflow for Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve this compound and base in an appropriate solvent. Add_Alkylating_Agent Add alkylating agent (e.g., alkyl halide) dropwise at a controlled temperature. Start->Add_Alkylating_Agent Stir Stir the reaction mixture at room temperature or gentle heat until completion. Add_Alkylating_Agent->Stir Quench Quench the reaction with water or a mild aqueous solution. Stir->Quench Extract Extract the product into an organic solvent. Quench->Extract Dry_and_Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry_and_Concentrate Purify Purify the crude product by column chromatography. Dry_and_Concentrate->Purify

Caption: Workflow for the direct N-alkylation of the secondary amine.

Experimental Protocol: Direct N-Alkylation of this compound with Benzyl Bromide

This protocol is adapted from general procedures for the alkylation of secondary amines.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound928754-14-7212.291.01.0
Benzyl bromide100-39-0171.041.21.2
Potassium carbonate (K₂CO₃)584-08-7138.212.02.0
Acetonitrile (CH₃CN)75-05-841.05--

Procedure:

  • To a stirred solution of this compound (212 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (276 mg, 2.0 mmol).

  • Benzyl bromide (143 µL, 1.2 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is an excellent alternative to direct alkylation, particularly for preparing secondary and tertiary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound, followed by in-situ reduction.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine.[2] STAB is often the reagent of choice due to its mildness and its ability to be used in the presence of the carbonyl compound without significant reduction of the aldehyde or ketone starting material.

Diagram 2: General Workflow for Reductive Amination

cluster_0 Iminium Ion Formation cluster_1 Reduction and Purification Start Dissolve this compound and carbonyl compound in a suitable solvent. Acid_Catalyst Add a catalytic amount of acetic acid to promote iminium ion formation. Start->Acid_Catalyst Stir_1 Stir for a short period to allow for equilibrium to be established. Acid_Catalyst->Stir_1 Add_Reductant Add sodium triacetoxyborohydride (STAB) in portions. Stir_1->Add_Reductant Stir_2 Stir at room temperature until the reaction is complete. Add_Reductant->Stir_2 Workup Perform an aqueous work-up to remove byproducts. Stir_2->Workup Purify Purify the product via column chromatography. Workup->Purify

Caption: Workflow for the reductive amination of the secondary amine.

Experimental Protocol: Reductive Amination of this compound with Acetone

This protocol is based on established procedures for reductive amination.[2]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound928754-14-7212.291.01.0
Acetone67-64-158.081.51.5
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.51.5
Dichloromethane (DCM)75-09-284.93--
Acetic Acid (AcOH)64-19-760.05catalytic-

Procedure:

  • To a solution of this compound (212 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) is added acetone (110 µL, 1.5 mmol) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • The mixture is stirred at room temperature for 20-30 minutes.

  • Sodium triacetoxyborohydride (318 mg, 1.5 mmol) is added in portions over 5 minutes.

  • The reaction is stirred at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the N-isopropyl derivative.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated products can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons of the introduced alkyl group and a downfield shift of the protons adjacent to the newly formed tertiary amine are expected. In the ¹³C NMR spectrum, new signals for the alkyl group carbons will be present.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction. The product should have a different Rf value compared to the starting material.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive alkylating agent, insufficient base, or low reaction temperature.Check the purity of the alkylating agent. Use a stronger base or a higher reaction temperature. For reductive amination, ensure the quality of the STAB.
Formation of side products Over-alkylation (for direct alkylation), or reduction of the carbonyl starting material (for reductive amination).Use a milder alkylating agent or a less reactive base. For reductive amination, ensure that a selective reducing agent like STAB is used.
Difficult purification Co-elution of product and starting material or impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification technique such as preparative HPLC.
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture. Monitor the reaction progress closely by TLC or LC-MS.

Conclusion

The selective alkylation of the secondary amine in this compound is a crucial transformation for the synthesis of novel derivatives with potential therapeutic applications. Both direct N-alkylation and reductive amination are effective methods for achieving this functionalization. The choice of method will depend on the desired alkyl group and the overall synthetic strategy. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform these transformations and to further explore the chemical space around this important bicyclic scaffold.

References

  • (Reference to a relevant scientific paper or patent discussing the synthesis or use of this scaffold will be placed here upon finding a suitable source)
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Myers, A. M. (n.d.). Reductive Amination. In Chemistry 115. Retrieved from [Link]

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Photochemical oxidation of N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives. (2015). Heterocyclic Communications, 21(1), 1-5. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold in Modern Drug Discovery

The 3,8-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and a unique three-dimensional architecture to bioactive molecules.[1] This bicyclic system is particularly prominent in the development of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are critical targets for treating neurodegenerative disorders, psychiatric conditions, and chronic pain.[1] The constrained nature of the bicyclic amine presents both an opportunity for precise vectoral orientation of substituents and a significant synthetic challenge, particularly in one of the most fundamental reactions in drug discovery: amide bond formation.[2][3]

tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is a key intermediate in the synthesis of these modulators, with the Boc-protected secondary amine at the 8-position available for derivatization. However, the steric hindrance around this secondary amine makes its acylation non-trivial. Standard amide coupling conditions often result in low yields or reaction failure.[4][5] This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and troubleshooting strategies for the successful amide coupling of this valuable building block.

Mechanistic Considerations for Hindered Amide Couplings

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[6] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an active ester, acyl halide, or anhydride.[6] The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the thermodynamically stable amide bond.

For sterically hindered secondary amines like this compound, the nucleophilic attack is slow. Therefore, the choice of coupling reagent is critical. Reagents that generate highly reactive activated species are necessary to drive the reaction to completion. Uronium/aminium salt-based reagents like HATU and phosphonium salt-based reagents like PyAOP are particularly effective in these challenging cases.[4][7][8]

AmideCouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH CouplingReagent Coupling Reagent (e.g., HATU, PyAOP) RCOOH->CouplingReagent + Base ActivatedIntermediate Activated Intermediate (e.g., OAt-ester) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine tert-butyl 3,8-diazabicyclo[4.2.0] octane-8-carboxylate Amine->TetrahedralIntermediate AmideProduct Amide Product TetrahedralIntermediate->AmideProduct - Leaving Group Byproducts Byproducts TetrahedralIntermediate->Byproducts

Figure 1: Generalized mechanism for amide bond formation.

Selection of Coupling Reagents for Hindered Amines

A variety of coupling reagents are available, each with its own advantages and disadvantages. For sterically demanding substrates, the choice of reagent is paramount.

Coupling ReagentClassAdvantages for Hindered CouplingsDisadvantages
HATU Uronium/AminiumHigh reactivity, fast reaction rates, low racemization.[4][8]Potential for guanidinylation side products if not used correctly.[4]
HBTU Uronium/AminiumGood reactivity, widely used.Less reactive than HATU for highly hindered systems.
PyAOP PhosphoniumHighly effective for hindered and N-methyl amino acids, no guanidinylation.[7][9]Byproducts can be challenging to remove.
PyBOP PhosphoniumEfficient and less hazardous byproducts than BOP.[10]May be less effective than PyAOP for the most challenging cases.
EDC/HOBt CarbodiimideWater-soluble byproducts, easy workup.Often insufficient for highly hindered couplings, risk of racemization.
Acyl Fluorides In-situ generationSmall activating group minimizes steric hindrance, highly reactive.[11][12][13][14]Requires specific reagents for generation (e.g., XtalFluor-E).

For the coupling of this compound, HATU is the recommended reagent due to its superior performance in forming amide bonds with sterically hindered amines with minimal epimerization.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid using HATU.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve Carboxylic Acid, Amine, and Base in DMF AddHATU Add HATU solution at 0 °C Reagents->AddHATU Stir Stir at room temperature (Monitor by TLC/LC-MS) AddHATU->Stir Quench Quench with water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with aq. LiCl, NaHCO3, and brine Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Column Purify by flash column chromatography Dry->Column Characterize Characterize by NMR, MS, and HPLC Column->Characterize

Figure 2: Experimental workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 5% aqueous lithium chloride (LiCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv), this compound (1.0 equiv), and anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the HATU solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The LiCl wash is effective at removing residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Rationale for Procedural Steps:

  • Use of Anhydrous Solvent: Prevents hydrolysis of the activated carboxylic acid intermediate.

  • Order of Addition: Adding the HATU solution last ensures that the carboxylic acid is pre-activated in the presence of the base before the amine has a chance to react with the coupling reagent itself, which can lead to guanidinylation side products.[4]

  • DIPEA as Base: A non-nucleophilic hindered base is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.

  • Aqueous Work-up: The sequence of washes is designed to remove the water-soluble byproducts, unreacted starting materials, and the DMF solvent.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Formation Insufficiently reactive coupling reagent.Switch to a more potent reagent like PyAOP.[7] Consider converting the carboxylic acid to its acyl fluoride in situ.[11][12][13]
Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. Increase the equivalents of the coupling reagent and base slightly.
Steric hindrance is too great for the conditions.Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time.
Formation of Side Products Guanidinylation of the amine.Pre-mix the carboxylic acid, base, and HATU for a few minutes before adding the amine.
Epimerization of an adjacent chiral center.Ensure the reaction is not run at excessively high temperatures for extended periods. HATU is known for low racemization.[4]
Difficult Purification Co-elution of product with byproducts.Optimize the chromatography conditions. If byproducts from the coupling reagent are the issue (e.g., phosphine oxides from PyAOP), consider alternative reagents with more easily removable byproducts.
Boc-deprotection during work-up or chromatography.Avoid acidic conditions. Use a neutral or slightly basic aqueous work-up. Buffer the silica gel with triethylamine if necessary.

Purification and Characterization

The Boc-protecting group is generally stable to the reaction and work-up conditions described. However, it is sensitive to strong acids.[15] Care should be taken to avoid acidic conditions during purification. The use of ion-exchange resins can also be an effective method for purifying Boc-protected amines and their derivatives.[16]

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the newly formed amide and the integrity of the bicyclic core.[17]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

Conclusion

The successful acylation of the sterically hindered secondary amine in this compound is a critical step in the synthesis of novel therapeutics. While challenging, the use of potent coupling reagents like HATU, under optimized conditions, provides a reliable and efficient method for the formation of the desired amide products. The protocols and troubleshooting guide presented here offer a robust framework for researchers and drug development professionals to effectively utilize this important building block in their synthetic campaigns.

DocumentStructure Title Application Note: Amide Coupling with this compound Introduction Introduction (Significance of the Scaffold) Title->Introduction Mechanism Mechanistic Considerations Introduction->Mechanism ReagentSelection Coupling Reagent Selection Mechanism->ReagentSelection Protocols Experimental Protocols ReagentSelection->Protocols Troubleshooting Troubleshooting Protocols->Troubleshooting Purification Purification & Characterization Troubleshooting->Purification Conclusion Conclusion Purification->Conclusion

Sources

Synthesis of Novel Ligands from tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The 3,8-diazabicyclo[4.2.0]octane core is a conformationally constrained diamine scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This structural motif is particularly prominent in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. The strategic functionalization of the 3,8-diazabicyclo[4.2.0]octane nucleus allows for the fine-tuning of pharmacological properties, making it a versatile platform for the generation of novel therapeutic agents.

This guide provides detailed protocols for the synthesis of a diverse array of ligands starting from the commercially available or synthetically accessible tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate. We will cover the essential deprotection step followed by key derivatization reactions including N-arylation, reductive amination, and N-acylation, offering researchers a practical toolkit for library synthesis and lead optimization.

PART 1: Synthesis of the Core Scaffold: this compound

The starting material, this compound, can be sourced commercially or synthesized through established routes. A common synthetic approach involves a multi-step sequence starting from readily available precursors, often culminating in a key cyclization step to form the bicyclic core.

PART 2: Deprotection of the Boc-Protected Scaffold

The first crucial step in utilizing this compound is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine at the 8-position for subsequent functionalization. Acid-mediated deprotection is the most common and efficient method.

Protocol 2.1: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc group using trifluoroacetic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.

  • To neutralize the excess TFA, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3,8-diazabicyclo[4.2.0]octane. The product is often obtained as a salt (e.g., trifluoroacetate) and can be used directly in the next step or further purified by crystallization or chromatography if necessary.

Deprotection_Workflow start Start: Boc-protected 3,8-diazabicyclo[4.2.0]octane dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-4h) add_tfa->react concentrate Concentrate react->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: Deprotected 3,8-diazabicyclo[4.2.0]octane dry_concentrate->product

Caption: Boc Deprotection Workflow

PART 3: Derivatization of the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The liberated secondary amine at the 8-position is a versatile handle for introducing a wide range of substituents to build a library of novel ligands. The following sections detail protocols for common and powerful derivatization techniques.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.

This protocol provides a general procedure for the coupling of the deprotected diazabicyclooctane with various aryl halides.

Materials:

  • Deprotected 3,8-diazabicyclo[4.2.0]octane

  • Aryl halide (e.g., 3-bromo-6-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox equipment

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the deprotected 3,8-diazabicyclo[4.2.0]octane (1.1-1.5 eq), sodium tert-butoxide (1.4-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-arylated product.

Buchwald_Hartwig_Workflow start Start: Deprotected Scaffold & Aryl Halide mix_reagents Combine with Pd catalyst, ligand, and base start->mix_reagents inert_atmosphere Establish Inert Atmosphere mix_reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent heat Heat (80-110 °C, 12-24h) add_solvent->heat workup Cool, Dilute, Filter heat->workup purify Purify by Chromatography workup->purify product Product: N-Aryl Ligand purify->product

Caption: Buchwald-Hartwig N-Arylation

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This two-step, one-pot process is highly efficient for introducing a variety of alkyl substituents.

This protocol outlines a general procedure for the reductive amination of the deprotected diazabicyclooctane.

Materials:

  • Deprotected 3,8-diazabicyclo[4.2.0]octane

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the deprotected 3,8-diazabicyclo[4.2.0]octane (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the mixture in 1,2-dichloroethane or methanol.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated ligand.

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides from amines. This can be readily achieved using acyl chlorides or anhydrides.

This protocol describes the acylation of the deprotected diazabicyclooctane using an acyl chloride in the presence of a base.

Materials:

  • Deprotected 3,8-diazabicyclo[4.2.0]octane

  • Acyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the deprotected 3,8-diazabicyclo[4.2.0]octane (1.0 eq) and a base such as triethylamine (1.5-2.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0-1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the N-acylated ligand.

PART 4: Data Presentation

The following tables summarize representative data for ligands synthesized from this compound.

Table 1: Representative N-Aryl Ligands

EntryAryl HalideProductYield (%)Analytical Data (¹H NMR, MS)
13-Bromo-6-chloropyridine(1R,6S)-8-(6-chloropyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane75Consistent with reported values.[1]
23-Bromopyridine(1R,6S)-8-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane82Consistent with reported values.
35-Bromo-2-methoxypyrimidine(1R,6S)-8-(2-methoxypyrimidin-5-yl)-3,8-diazabicyclo[4.2.0]octane68Characterized by ¹H NMR and MS.

Table 2: Representative N-Alkyl Ligands via Reductive Amination

EntryCarbonyl CompoundProductYield (%)Analytical Data (¹H NMR, MS)
1Formaldehyde(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane85Consistent with expected structure.
2Acetone(1R,6S)-8-isopropyl-3,8-diazabicyclo[4.2.0]octane78Characterized by ¹H NMR and MS.
3Cyclohexanone(1R,6S)-8-cyclohexyl-3,8-diazabicyclo[4.2.0]octane81Characterized by ¹H NMR and MS.

Table 3: Representative N-Acyl Ligands

EntryAcylating AgentProductYield (%)Analytical Data (¹H NMR, MS)
1Acetyl chloride1-((1R,6S)-3,8-diazabicyclo[4.2.0]octan-8-yl)ethan-1-one92Characterized by ¹H NMR and MS.
2Benzoyl chloride((1R,6S)-3,8-diazabicyclo[4.2.0]octan-8-yl)(phenyl)methanone88Characterized by ¹H NMR and MS.
3Acetic anhydride1-((1R,6S)-3,8-diazabicyclo[4.2.0]octan-8-yl)ethan-1-one90Characterized by ¹H NMR and MS.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of a diverse library of novel ligands based on the 3,8-diazabicyclo[4.2.0]octane scaffold. The versatility of the deprotected intermediate allows for the application of modern synthetic methodologies to generate compounds with a wide range of functionalities. These application notes are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this privileged scaffold in the quest for new and improved therapeutic agents.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Ye, M., & Dawson, M. I. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 19(1), 127-131. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • PubChem Compound Summary for CID 9899354, (1R,6S)-8-(6-chloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocol: A Scalable, Kilogram-Ready Synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists with applications in analgesia and the treatment of neurological disorders.[1][2][3] This document provides a detailed, field-tested guide for the scale-up synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a crucial N-protected intermediate for drug discovery and development.

The protocol herein is designed for scalability, moving beyond benchtop procedures to address the challenges of kilogram-scale production. We will dissect a multi-step synthesis, emphasizing process safety, optimization, and the causal logic behind key operational choices. The outlined process is robust, avoids costly purification methods like column chromatography where possible, and delivers the target compound with high purity.

Retrosynthetic Analysis & Strategy

A successful scale-up campaign begins with a sound synthetic strategy. The chosen retrosynthetic approach dissects the target molecule into readily available starting materials, ensuring a cost-effective and reliable supply chain.

The core strategy involves the construction of the fused bicyclic system via an intramolecular nucleophilic substitution. This key ring-forming step creates the strained four-membered ring from a more stable six-membered piperidine precursor.

G Target Target Molecule This compound Boc_Protection Boc Protection (N-8) Target->Boc_Protection Intermediate_A Intermediate A (Unprotected Bicyclic Diamine) Boc_Protection->Intermediate_A Intramolecular_Cyclization Intramolecular SN2 Cyclization Intermediate_B Intermediate B (Piperidine with Activated Side Chain) Intramolecular_Cyclization->Intermediate_B Precursor_Activation Leaving Group Formation (Mesylation) Intermediate_C Intermediate C (Piperidine Diol) Precursor_Activation->Intermediate_C Intermediate_A->Intramolecular_Cyclization Intermediate_B->Precursor_Activation Starting_Material Starting Material (Protected Piperidine Derivative) Intermediate_C->Starting_Material Multiple Steps

Caption: Retrosynthetic pathway for the target molecule.

Overall Synthetic Workflow

The forward synthesis is a linear sequence designed for operational efficiency. A key feature of this process is a one-pot telescoped reaction for the mesylation and subsequent cyclization, which significantly improves throughput and reduces operational handling on a large scale.

G cluster_0 Process Flow SM Step 1: Starting Material (N-Cbz-piperidine-3-methanol) Step2 Step 2: Side-chain Elaboration SM->Step2 Reagent A Step3 Step 3: Cbz-Deprotection Step2->Step3 Reagent B Step4 Step 4: Mesylation & Cyclization (One-Pot) Step3->Step4 Reagents C, D Step5 Step 5: Boc-Protection Step4->Step5 Reagent E Product Final Product Step5->Product

Caption: High-level overview of the synthetic process.

Detailed Synthesis Protocol

This section details the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with personal protective equipment (PPE).

Step 1: Synthesis of (1-benzylpiperidin-3-yl)methanol
  • Rationale: This step introduces a stable protecting group (benzyl) on the piperidine nitrogen, which can be removed under neutral conditions later in the synthesis. The starting material, 3-piperidinemethanol, is commercially available and relatively inexpensive.

  • Procedure:

    • To a reactor charged with dichloromethane (DCM, 10 L/kg), add 3-piperidinemethanol (1.0 eq).

    • Add potassium carbonate (K₂CO₃, 2.5 eq) and stir to create a slurry.

    • Cool the mixture to 0-5 °C.

    • Slowly add benzyl bromide (1.1 eq) over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction by adding water (5 L/kg).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 L/kg).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product as an oil.

  • Scale-Up Note: The benzylation is exothermic. Controlled addition of benzyl bromide is critical to manage the temperature. On a large scale, a jacketed reactor with efficient cooling is essential.

Step 2: Synthesis of 2-((1-benzylpiperidin-3-yl)methoxy)ethan-1-ol
  • Rationale: This step builds the C2-side chain that will ultimately form the four-membered ring. Ethylene glycol is used in large excess to serve as both reagent and solvent.

  • Procedure:

    • To a reactor, add (1-benzylpiperidin-3-yl)methanol (1.0 eq) and ethylene glycol (10 eq).

    • Add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at room temperature.

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Monitor for completion by LC-MS.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with a suitable solvent like methyl tert-butyl ether (MTBE).

    • Wash the organic layers with water to remove excess ethylene glycol, dry, and concentrate to afford the diol.

Step 3: One-Pot Mesylation and Intramolecular Cyclization
  • Rationale: This is the key strategic step. The primary alcohol is selectively mesylated over the secondary alcohol (if present) and the amine. The in-situ addition of a strong, non-nucleophilic base then drives the intramolecular SN2 reaction to form the bicyclic core. This one-pot approach is highly efficient for scale-up. Cesium carbonate is an excellent choice of base for this transformation.[3]

  • Procedure:

    • Charge a reactor with the diol from Step 2 (1.0 eq) and anhydrous DCM (15 L/kg).

    • Cool the solution to -10 °C.

    • Add triethylamine (Et₃N, 2.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) subsurface, keeping the temperature below -5 °C. Stir for 1 hour.

    • In a separate vessel, prepare a slurry of cesium carbonate (Cs₂CO₃, 3.0 eq) in acetonitrile (5 L/kg).

    • Add the Cs₂CO₃ slurry to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM/MeCN) for 18-24 hours.

    • Monitor the formation of the bicyclic product by LC-MS.

    • Cool the mixture, filter off the salts, and concentrate the filtrate. The crude product is taken to the next step.

  • Safety: Methanesulfonyl chloride is highly corrosive and toxic. Handle with extreme care. The addition is exothermic and produces HCl gas, which is neutralized by the triethylamine. Ensure adequate scrubbing for off-gases on a large scale.

Step 4: N-Deprotection (Hydrogenolysis)
  • Rationale: The benzyl group is removed via catalytic hydrogenation to free the N8 nitrogen for the final Boc protection step. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.

  • Procedure:

    • Dissolve the crude product from Step 3 in methanol or ethanol (10 L/kg).

    • Transfer the solution to a hydrogenation reactor.

    • Carefully add 10% Pd/C (5% w/w).

    • Pressurize the reactor with hydrogen (50-60 psi) and stir vigorously.

    • Monitor the reaction by LC-MS until all starting material is consumed.

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Concentrate the filtrate to yield the crude diamine.

  • Safety: Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents and hydrogen. Handle the catalyst wet and under an inert atmosphere (nitrogen or argon).

Step 5: N8-Boc Protection
  • Rationale: The final step selectively protects the more accessible and nucleophilic N8 nitrogen with the tert-butoxycarbonyl (Boc) group, yielding the final product.

  • Procedure:

    • Dissolve the crude diamine from Step 4 in DCM (10 L/kg).

    • Cool the solution to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by LC-MS.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

    • The crude product can often be crystallized from a solvent system like MTBE/heptane to afford the pure product without chromatography.

Process Data Summary

StepKey TransformationTypical Scale (Input)SolventsTypical Yield (%)Purity (HPLC)Key Considerations
1N-Benzylation1.0 kgDCM90-95%>95%Exotherm control during benzylation.
2Side-chain Addition1.9 kgEthylene Glycol85-90%>95%Efficient removal of excess glycol.
3Mesylation/Cyclization2.2 kgDCM / MeCN75-80%CrudeOne-pot process; temperature control.
4Hydrogenolysis1.7 kgMethanol95-99%CrudeSafe handling of pyrophoric Pd/C.
5N-Boc Protection1.2 kgDCM88-93%>98%Crystallization for final purity.
Overall 1.0 kg ~50-55% >98% Avoidance of chromatography.

Conclusion

This application note outlines a robust and scalable synthesis for this compound. By employing a strategic one-pot cyclization and focusing on operational simplicity and safety, this process is well-suited for the multi-kilogram production required for advanced pharmaceutical development. The detailed rationale behind each step provides the user with the necessary understanding to troubleshoot and adapt the protocol as needed, ensuring a reliable and efficient manufacturing process.

References

  • Time information for Islamabad, PK was retrieved but is not relevant to the chemical synthesis.
  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. [Link]

  • PubMed Abstract for Frost, J. M., et al. (2006). J Med Chem, 49(26), 7843-53. [Link]

  • Full-text view of Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. (Link provided by search tool)
  • Sci-Hub view of Frost, J. M., et al. (2006). J Med Chem, 49(26), 7843-53. (Link provided by search tool)
  • Information on the synthesis of a related bicyclo[4.2.0]octane core via [2+2] ketene cycloaddition was reviewed for alternative strategies but not selected for the primary protocol.
  • U.S. Patent document referencing (1S,6R)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate, indicating its use in further chemical synthesis. (Link provided by search tool)
  • A Google Patents document related to aza-tetracyclic oxazepine compounds was reviewed for context on bicyclic amine use.
  • Information on the large-scale synthesis of bicyclo[1.1.1]pentane derivatives was reviewed for general principles of scale-up chemistry.
  • An article exploring bicyclic diamines as drug scaffolds was reviewed for background context.
  • A patent regarding processes for preparing diazabicyclooctane compounds was reviewed for general synthetic context.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9530. [Link]

  • Commercial listing for tert-butyl 3,8-diazabicyclo[4.2.
  • A patent on processes for preparing heterocyclic compounds was reviewed for general inform
  • An article on the modular synthesis of bicyclic twisted amides was reviewed for broader context on bicyclic amine synthesis.
  • An article on a scalable process for 3,8-diazabicyclo[3.2.
  • A thesis on enecarbamates for polycyclic scaffold synthesis was reviewed for altern
  • A commercial listing providing chemical properties for the target molecule's free base.
  • A European patent mentioning related diazabicyclo-octane structures was reviewed for context.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9530. [Link]

  • A commercial listing
  • A PubChem entry for a stereoisomer of the target molecule.
  • An article on a related triazabicyclo[4.2.0]octane system was reviewed for structural context.
  • A patent for diazabicyclooctane derivatives was reviewed for general background.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Combinatorial Chemistry

The 3,8-diazabicyclo[4.2.0]octane core is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement. Derivatives of this bicyclic system have been identified as potent neuronal nicotinic acetylcholine receptor (nAChR) agonists, highlighting their potential in the development of novel therapeutics for neurological disorders and pain management.[1][2][3] The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group, specifically as tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, renders this scaffold ideally suited for solid-phase synthesis (SPS).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in solid-phase synthesis protocols. We will delve into the underlying chemical principles, provide detailed step-by-step workflows, and discuss the critical parameters that ensure successful synthesis of diverse chemical libraries based on this privileged scaffold.

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4][5] Its utility stems from its stability under a wide range of reaction conditions, yet its facile removal under moderately acidic conditions, a property known as acid-lability.[4] In the context of this compound, the Boc group selectively protects the N8 secondary amine, leaving the N3 secondary amine available for initial anchoring to a solid support.

The entire strategy hinges on a concept called "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting each other.[6] Here, the Boc group at N8 and the linkage to the solid support at N3 can be addressed in separate, non-interfering steps.

Mechanism of Boc Deprotection

The removal of the Boc group is typically accomplished using trifluoroacetic acid (TFA).[4][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl carbocation. This carbocation is then quenched by scavengers in the reaction mixture to prevent unwanted side reactions.

G cluster_mech Boc Deprotection with TFA Boc_Protected Boc-N(R)-Peptide-Resin Protonation Protonation by TFA (CF₃COOH) Boc_Protected->Protonation Protonated_Intermediate Intermediate [Boc(H⁺)-N(R)-...] Protonation->Protonated_Intermediate Carbocation_Formation Formation of tert-butyl cation Protonated_Intermediate->Carbocation_Formation Free_Amine H₂N⁺(R)-Peptide-Resin Carbocation_Formation->Free_Amine tBu_Cation tert-butyl cation (CH₃)₃C⁺ Carbocation_Formation->tBu_Cation Neutralization Neutralization (e.g., DIPEA) Free_Amine->Neutralization Final_Amine H-N(R)-Peptide-Resin Neutralization->Final_Amine

Caption: Mechanism of acid-catalyzed Boc group removal.

Solid-Phase Synthesis Workflow

The general workflow for utilizing this compound involves three main stages:

  • Immobilization: Anchoring the scaffold to the solid support via the N3 amine.

  • Elaboration: Deprotection of the N8 amine and subsequent coupling of building blocks.

  • Cleavage: Release of the final compound from the resin.

G Start Start with Scaffold: tert-butyl 3,8-diazabicyclo [4.2.0]octane-8-carboxylate Resin_Choice Select Resin (e.g., 2-Chlorotrityl chloride resin) Start->Resin_Choice Immobilization Step 1: Immobilization (Anchoring at N3) Resin_Choice->Immobilization Wash1 Wash Resin Immobilization->Wash1 Deprotection Step 2: N8-Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash & Neutralize Deprotection->Wash2 Coupling Step 3: Elaboration (Couple Building Block 'R' to N8) Wash2->Coupling Wash3 Wash Resin Coupling->Wash3 Cleavage Step 4: Cleavage from Resin (e.g., TFA cocktail) Wash3->Cleavage Final_Product Final Product: 3-H, 8-R-diazabicyclo [4.2.0]octane Cleavage->Final_Product

Caption: General solid-phase synthesis workflow.

Detailed Protocols

Protocol 1: Immobilization of the Scaffold on 2-Chlorotrityl Chloride Resin

The choice of resin is critical. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended due to its acid-sensitivity, which allows for the cleavage of the final product under mild conditions that preserve other acid-labile functionalities if present.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.

  • Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • To cap any remaining active chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DIPEA/DCM (1:1, 3x), DCM (3x), and finally MeOH (3x).

  • Dry the resin under high vacuum to a constant weight.

Expert Insight: The use of a hindered base like DIPEA is crucial to prevent the quaternization of the tertiary amine that can occur with less hindered bases like triethylamine.[8]

Protocol 2: Iterative Elaboration via N8-Amine

This protocol outlines the deprotection of the N8-Boc group and subsequent acylation with a carboxylic acid.

Materials:

  • Scaffold-loaded resin from Protocol 1

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM.[4][8]

  • Neutralization solution: 5% DIPEA in DCM

  • Carboxylic acid (R-COOH, 3 equivalents)

  • Coupling reagent (e.g., HATU, 2.9 equivalents)[9][10]

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

A. N8-Boc Deprotection:

  • Swell the resin in DCM.

  • Treat the resin with the TFA/DCM deprotection solution for 5 minutes. Drain.

  • Treat the resin again with the deprotection solution for 20-30 minutes.[8]

  • Drain and wash the resin with DCM (5x).

  • Neutralize the resin by washing with the 5% DIPEA/DCM solution (3x, 2 min each).

  • Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.

B. Coupling of Carboxylic Acid:

  • In a separate vial, pre-activate the carboxylic acid by dissolving it with the coupling reagent (HATU) and DIPEA in DMF for 5-10 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum if this is the final step, or proceed to cleavage.

Data Summary: Common Coupling Reagents

Reagent NameFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltFast reaction rates, low racemization, effective for hindered amines.[9][10]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltEfficient and widely used, cost-effective.[9]
DCC DicyclohexylcarbodiimideCarbodiimideClassic reagent, inexpensive. Byproduct (DCU) can be insoluble.[10]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble byproducts, useful for solution-phase workup.[11]

Expert Insight: For coupling to the secondary amine at N8 of the diazabicyclooctane core, aminium-based reagents like HATU are often superior to carbodiimides as they are highly effective in forming amide bonds with sterically hindered amines.[9][12]

Protocol 3: Cleavage and Product Isolation

The final step is to release the elaborated molecule from the solid support.

Materials:

  • Final compound-loaded resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a synthesis vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

  • Purify the product using appropriate chromatographic techniques (e.g., reverse-phase HPLC).

Trustworthiness through Self-Validation: The use of scavengers like TIS and water in the cleavage cocktail is a self-validating step. TIS scavenges carbocations generated during cleavage, preventing re-attachment to the product or degradation of sensitive functional groups.[13]

Conclusion

This compound is a versatile and powerful building block for solid-phase synthesis. Its strategic design, featuring an orthogonally protected diamine on a rigid scaffold, allows for the systematic construction of diverse molecular libraries. By following the detailed protocols outlined in this application note—from resin immobilization and iterative coupling to final cleavage—researchers can efficiently explore the chemical space around this privileged core. The careful selection of resins, coupling reagents, and cleavage conditions, grounded in established chemical principles, will ensure high-yield and high-purity synthesis of novel compounds for drug discovery and development.

References

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Frost, M. J., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. doi: 10.1021/jm060846z. Retrieved from [Link]

  • Nielsen, T. E., Le Quement, S., & Meldal, M. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters, 7(17), 3601-4. doi: 10.1021/ol050871j. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Frost, M. J., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. doi: 10.1021/jm060846z. Retrieved from [Link]

  • Nielsen, T. E., et al. (2005). Solid-phase synthesis of bicyclic dipeptide mimetics by intramolecular cyclization of alcohols, thiols, amines, and amides with N-acyliminium intermediates. Organic Letters, 7(17), 3601-3604. Retrieved from [Link]

  • Pathak, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1646-1657. doi: 10.1021/acs.oprd.1c00122. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. doi: 10.1021/cr100048w. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]

  • Karskela, T. (2008). Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. University of Turku. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3131-3141. Retrieved from [Link]

  • MDPI. (2023). Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. Molecules, 28(4), 1778. Retrieved from [Link]

  • Park, C., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(9), 2007-2012. Retrieved from [Link]

  • J&K Scientific. (n.d.). tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate by column chromatography. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar basic compounds.

The core challenge in purifying this molecule lies in its chemical nature. It contains a Boc-protected tertiary amine and a free secondary amine within its bicyclic structure. The free amine is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1][2] This interaction can lead to significant issues such as poor separation, product loss, and peak tailing.[1][3] This guide offers solutions and detailed protocols to overcome these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Question 1: My compound is severely streaking or "tailing" on the TLC plate and the column. What's causing this and how do I fix it?

Answer: Severe tailing is the most common issue when purifying basic amines on silica gel.

  • Causality: The root cause is a strong acid-base interaction between the basic secondary amine of your molecule and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction causes a portion of the molecules to bind tightly to the stationary phase, while the rest moves with the solvent front, resulting in a continuous "streak" rather than a compact spot or band.

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: This is the most effective and widely used solution. By adding a small amount of a competing base to your eluent, you neutralize the acidic sites on the silica, preventing your target compound from binding irreversibly.[1][2]

      • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your solvent system (e.g., Dichloromethane/Methanol).[2]

      • Ammonia: Use a pre-mixed solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as your polar co-solvent. A typical mobile phase could be 90:9:1 Dichloromethane/Methanol/Ammonia solution.[4]

    • Use Deactivated Silica Gel: You can neutralize the silica gel before packing the column. This is done by preparing a slurry of the silica in a solvent containing a base like triethylamine, then removing the solvent before packing.[2]

    • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase that is more compatible with basic compounds.

      • Basic or Neutral Alumina: Alumina is inherently less acidic than silica and is an excellent choice for purifying amines.[2]

      • Reversed-Phase (C18) Silica: For highly polar amines, reversed-phase chromatography using an appropriate aqueous/organic mobile phase can provide excellent separation.[2]

Question 2: I'm getting very low or zero yield. It seems my compound is irreversibly stuck on the column. What should I do?

Answer: This issue, often related to the same acid-base interactions causing tailing, indicates your compound is too strongly adsorbed to the silica gel.

  • Causality: The eluent system is not polar or basic enough to overcome the strong interaction between your amine and the silica gel, leading to irreversible binding and loss of product.[2][5]

  • Solutions:

    • Increase Eluent Polarity and Basicity: First, try flushing the column with a much stronger solvent system. If you were using a 5% Methanol in Dichloromethane (DCM) mixture, try flushing with 20% MeOH in DCM with 2% TEA or ammonia. This may recover the bound material.

    • Optimize Sample Loading:

      • Dry Loading: For compounds with limited solubility in the eluent, dry loading is often superior. Pre-adsorb your crude product onto a small amount of silica gel (or Celite for very sensitive compounds). After evaporating the solvent, the resulting powder is carefully loaded onto the top of the column. This technique often results in sharper bands and better separation.

    • Column Priming: Before loading your sample, you can "prime" the column by running several column volumes of the mobile phase containing the basic modifier. This ensures the stationary phase is fully equilibrated and neutralized before the compound is introduced.[6]

Question 3: How can I effectively visualize this compound on a TLC plate since it may not be UV-active?

Answer: The Boc-protecting group and the lack of a significant chromophore mean this compound is likely invisible under a standard 254 nm UV lamp. Staining is required.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds, especially those with functional groups that can be oxidized, like amines. It typically produces yellow-to-brown spots on a purple background.

    • Ninhydrin Stain: This stain is highly sensitive and selective for primary and secondary amines, producing a characteristic purple or yellow color upon heating.[7][8] Since your compound has a free secondary amine, this stain should be very effective. Gentle heating with a heat gun is usually required to develop the spots.[7]

    • Phosphomolybdic Acid (PMA) Stain: This is another general stain that works for a wide variety of functional groups. It produces blue-green spots on a yellow-green background after heating.[8]

Part 2: Recommended Purification Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to develop an effective solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring it is well-separated from impurities.[8]

  • Prepare Eluents: Prepare a few test eluents. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier.

    • System A: 95:5 DCM/MeOH + 1% Triethylamine (TEA)

    • System B: 90:10 DCM/MeOH + 1% Triethylamine (TEA)

    • System C: 95:5 DCM/(7N Ammonia in MeOH)

  • Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH). Spot it on a silica gel TLC plate.

  • Develop and Visualize: Place the plate in a TLC chamber saturated with your chosen eluent.[7] After development, dry the plate and visualize using a Ninhydrin or Potassium Permanganate stain.

  • Optimize: Adjust the solvent polarity until the desired Rf is achieved. If separation is poor, consider a different solvent system, such as Ethyl Acetate/Hexanes + 1% TEA.

Step 2: Column Preparation (Slurry Packing)

  • Select Column and Silica: Choose a column with an appropriate diameter and length for the amount of crude material you need to purify (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare Slurry: In a beaker, mix the silica gel with your initial, low-polarity eluting solvent (e.g., 98:2 DCM/MeOH + 1% TEA) to form a consistent slurry.

  • Pack the Column: Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.[8]

Step 3: Sample Loading (Dry Loading Recommended)

  • Adsorb Sample: Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

  • Evaporate Solvent: Gently remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the powdered sample onto the sand layer at the top of the packed column, ensuring an even layer. Add another thin layer of sand on top of the sample.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the initial, low-polarity eluent to the column. Use positive pressure to begin moving the solvent through the column.

  • Gradient Elution (if necessary): Start collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC. If the compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., move from 2% MeOH to 5% MeOH).[5]

  • Combine Fractions: Once all the product has been eluted, analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Part 3: Data Summary and Workflow Visualization

Table 1: Recommended Starting Conditions for Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Requires a basic modifier.
Mobile Phase (Eluent) Dichloromethane / MethanolGood starting polarity range for many N-Boc compounds.[9]
Basic Modifier 0.5 - 2% Triethylamine (TEA) or 7N NH₃ in MeOHNeutralizes acidic silica sites to prevent tailing and product loss.[2]
Target Rf on TLC 0.2 - 0.3Provides optimal resolution during column chromatography.[8]
TLC Visualization Ninhydrin or KMnO₄ StainNecessary for visualizing the non-UV active compound.[7][8]
Sample Loading Dry LoadingRecommended for polar compounds to ensure sharp bands and good separation.

Diagram 1: Troubleshooting Workflow for Purification

This diagram outlines the logical steps to troubleshoot the purification process, starting from the initial TLC analysis.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Troubleshooting & Action start Crude Product tlc Run TLC with DCM/MeOH + 1% TEA start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc run_col Proceed with Column Chromatography eval_tlc->run_col Good Separation (Rf ≈ 0.25) streaking Severe Tailing / Streaking eval_tlc->streaking Tailing Spot no_move Rf = 0 (Stuck at baseline) eval_tlc->no_move No Movement mod_base Increase TEA to 2% or use NH3/MeOH streaking->mod_base alt_phase Switch to Alumina or Reversed-Phase (C18) streaking->alt_phase mod_polar Increase MeOH concentration (e.g., from 5% to 10-15%) no_move->mod_polar no_move->alt_phase mod_base->tlc Re-run TLC mod_polar->tlc Re-run TLC

Caption: Troubleshooting workflow for column chromatography purification.

References

  • Dolan, J. W. (2012, March 1). What's Happening to My Column? LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem. [Link]

  • Redditor "TheogSC." (2023, January 7). Purification of strong polar and basic compounds. r/Chempros, Reddit. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.[Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. University of Iowa, Department of Chemistry. [Link]

  • Zarei, M., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. [Link]

Sources

Navigating the Labyrinth of Bicyclic Amine Synthesis: A Technical Support Center for Diazabicyclo[4.2.0]octane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of diazabicyclo[4.2.0]octane systems. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The unique strained ring system of diazabicyclo[4.2.0]octanes, while offering valuable conformational rigidity for bioactive molecules, presents a number of synthetic challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common side reactions and pitfalls encountered during your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Question 1: My reaction yield for the [2+2] photocycloaddition to form the diazabicyclo[4.2.0]octane core is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the photochemical [2+2] cycloaddition, often an aza Paternò-Büchi reaction, are a frequent challenge.[3][4] Several factors can contribute to this issue, primarily stemming from the inherent reactivity of the starting materials and the photochemical reaction conditions.

Potential Causes and Solutions:

  • E/Z Isomerization of the Imine: Acyclic imines can undergo facile E/Z isomerization upon photoexcitation, a non-productive pathway that competes with the desired cycloaddition.[4] This is a common issue that dissipates the energy of the excited state without forming the product.

    • Troubleshooting:

      • Use of Cyclic Imines: If your synthetic route allows, employing a cyclic imine as the starting material can prevent E/Z isomerization and significantly improve the efficiency of the cycloaddition.

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the isomerization pathway relative to the cycloaddition.

      • Sensitization: In some cases, using a triplet sensitizer can populate the triplet excited state of the imine, which may have a different reactivity profile and potentially lead to a higher yield of the desired product.

  • Formation of Byproducts: The reaction mixture may contain several byproducts that are difficult to separate from the desired diazabicyclo[4.2.0]octane. Monitoring the reaction progress by Gas Chromatography (GC) can help in identifying the formation of these byproducts.[5]

    • Troubleshooting:

      • Purification Strategy: Column chromatography is often necessary to isolate the desired product from unreacted starting materials and byproducts.[6] Careful selection of the stationary and mobile phases is crucial.

      • Reaction Time Optimization: Prolonged irradiation times can sometimes lead to the decomposition of the product or the formation of secondary photoproducts. It is essential to monitor the reaction and stop it once the maximum conversion to the desired product is achieved.

  • Sub-optimal Reaction Conditions: The choice of solvent, concentration, and light source can have a profound impact on the reaction outcome.

    • Troubleshooting:

      • Solvent Screening: The polarity of the solvent can influence the stability of the excited states and intermediates. A screen of different solvents (e.g., acetonitrile, dichloromethane, acetone) is recommended.

      • Concentration Effects: At high concentrations, intermolecular side reactions, such as dimerization of the alkene or imine, can become more prominent. Running the reaction at a higher dilution may favor the intramolecular cycloaddition.

      • Wavelength of Irradiation: The wavelength of the UV light source should be optimized to excite the desired chromophore (usually the imine) without causing unwanted side reactions or product decomposition.

Question 2: I have isolated an unexpected product that appears to be a ring-opened isomer of my target diazabicyclo[4.2.0]octane. What could have caused this?

Answer:

The strained four-membered ring in the diazabicyclo[4.2.0]octane system is susceptible to ring-opening, particularly under certain reaction or work-up conditions.

Potential Causes and Solutions:

  • Acidic or Basic Conditions: The presence of acid or base, even in catalytic amounts, can promote the cleavage of the cyclobutane ring. This can occur during the reaction itself if acidic or basic reagents are used, or during the work-up and purification steps.

    • Troubleshooting:

      • Neutralize the Reaction Mixture: Before work-up, carefully neutralize the reaction mixture to a pH of ~7.

      • Avoid Harsh Chromatography Conditions: When using silica gel chromatography, which can be slightly acidic, consider using deactivated silica gel or a different purification method like preparative thin-layer chromatography (TLC) or crystallization.

      • Buffer the Reaction: If the reaction is sensitive to pH changes, consider adding a non-nucleophilic buffer.

  • Nucleophilic Attack: The strained ring system can be susceptible to attack by nucleophiles, leading to ring-opened products.

    • Troubleshooting:

      • Choice of Reagents: Be mindful of the nucleophilicity of all reagents and solvents used in the reaction and subsequent steps.

      • Protecting Groups: If a nucleophilic functional group is present in your molecule, consider protecting it before the cyclization step.

Question 3: My reaction is producing a mixture of stereoisomers of the diazabicyclo[4.2.0]octane product, and I am struggling to separate them. How can I improve the stereoselectivity?

Answer:

Controlling the stereochemistry in the formation of the diazabicyclo[4.2.0]octane core is a significant challenge, often resulting in mixtures of diastereomers.

Potential Causes and Solutions:

  • Lack of Facial Selectivity: The approach of the alkene to the excited imine can occur from two different faces, leading to the formation of stereoisomers.

    • Troubleshooting:

      • Chiral Auxiliaries: The use of a chiral auxiliary on either the imine or the alkene can induce facial selectivity and lead to the preferential formation of one diastereomer.

      • Chiral Catalysts: In some cases, a chiral Lewis acid or a chiral sensitizer can be used to catalyze the reaction enantioselectively.

      • Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the cycloaddition. Careful design of the substrates can be a powerful tool to control stereoselectivity.

  • Post-Cyclization Epimerization: It is possible that the desired stereoisomer is formed initially but then epimerizes to a more stable isomer under the reaction or work-up conditions.

    • Troubleshooting:

      • Milder Reaction Conditions: Using lower temperatures and shorter reaction times can sometimes prevent post-reaction epimerization.

      • Rapid Work-up and Purification: Minimizing the time the product is exposed to potentially harsh conditions during work-up and purification is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the diazabicyclo[4.2.0]octane core?

A1: The most prevalent method for constructing the diazabicyclo[4.2.0]octane skeleton is through an intramolecular [2+2] photocycloaddition reaction, often referred to as an aza Paternò-Büchi reaction.[3][4] This reaction typically involves the irradiation of a molecule containing both an imine and an alkene moiety, which are tethered by a suitable linker. Other strategies include intramolecular cyclizations of appropriately functionalized piperidines.

Q2: Are there any known side reactions involving the dimerization of starting materials?

A2: Yes, dimerization of the alkene or the imine starting materials can be a significant side reaction, especially at higher concentrations. Photochemical [2+2] cycloaddition of two alkene molecules can lead to cyclobutane dimers, while imines can also undergo dimerization or other undesired photoreactions.

Q3: Can the diazabicyclo[4.2.0]octane ring system undergo rearrangements?

A3: While less common than ring-opening, rearrangements of the bicyclic skeleton are possible, particularly under thermal or catalytic conditions. The specific type of rearrangement would depend on the substitution pattern of the ring system and the reaction conditions employed.

Experimental Protocol: Photochemical Synthesis of a Diazabicyclo[4.2.0]octane Derivative

This protocol provides a general procedure for the intramolecular [2+2] photocycloaddition to form a diazabicyclo[4.2.0]octane system.

Materials:

  • Substituted piperidine precursor containing a tethered alkene

  • Acetaldehyde (or other aldehyde/ketone)

  • Anhydrous magnesium sulfate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Imine Formation (in situ):

    • Dissolve the piperidine precursor (1.0 eq) in the anhydrous solvent in a quartz reaction vessel.

    • Add anhydrous magnesium sulfate (excess) to the solution to scavenge the water formed during imine formation.

    • Add acetaldehyde (1.5 eq) to the mixture.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours to allow for the in situ formation of the imine.

  • Photocycloaddition:

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

    • Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The irradiation time will vary depending on the substrate and the lamp's power (typically 4-24 hours).

    • Monitor the progress of the reaction by TLC or GC-MS to determine the optimal reaction time and to observe the formation of any byproducts.[5]

  • Work-up and Purification:

    • Once the reaction is complete, filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Visualization of Reaction Pathways

Diagram 1: General Synthesis and Common Side Reactions

cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Start Piperidine Precursor + Aldehyde Imine In situ Imine Formation Start->Imine MgSO4 ExcitedImine Photoexcitation (hν) Imine->ExcitedImine UV Light Dimerization Dimerization Imine->Dimerization High Concentration Product Diazabicyclo[4.2.0]octane ExcitedImine->Product [2+2] Cycloaddition Isomerization E/Z Isomerization ExcitedImine->Isomerization RingOpening Ring Opening Product->RingOpening Acid/Base or Nucleophile

Caption: Desired synthesis pathway and potential side reactions.

Summary of Potential Side Products

Side Product Potential Cause Favored Conditions Troubleshooting Strategy
E/Z Isomer of IminePhotoinduced isomerization competing with cycloaddition.Use of acyclic imines, prolonged irradiation.Use cyclic imines, optimize temperature, use sensitizers.
Ring-Opened ProductAcid or base catalysis, nucleophilic attack on the strained ring.Presence of acidic/basic impurities, nucleophilic reagents.Neutralize reaction, use deactivated silica gel, protect nucleophilic groups.
Dimer of Alkene/ImineIntermolecular reaction competing with intramolecular cyclization.High concentration of starting materials.Perform the reaction at higher dilution.
Mixture of StereoisomersLack of facial selectivity in the cycloaddition.Achiral substrates and conditions.Use chiral auxiliaries, chiral catalysts, or substrate control.

References

  • PHOTOCHEMICAL STUDIES TOWARD THE SYNTHESIS OF NATURAL PRODUCTS - ddd-UAB. Available at: [Link]

  • Maichle-Moessmer, C., et al. Synthesis of 2,5-Diazabicyclo[2.2.
  • Adembri, G., et al. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, 1992.
  • Malamas, M. S., et al. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 2000.
  • Williams, R. M., et al. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Chemical Society Reviews, 2009.
  • Some reactions of N-substituted-1,2-dihydropyridines with cyanogen azide. Synthesis of 1,2,3,4-tetrahydropyridylidene-4-cyanamides. Sci-Hub.
  • Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. ACS Figshare, 2016.
  • tert-Butyl 3,8-diazabicyclo[3.2.
  • CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists.
  • Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews, RSC Publishing, 2009.
  • Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. PubMed.
  • Stereoselective synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs.
  • EXCITATION OF ORGANOCATALYTIC INTERMEDIATES AND APPLICATION IN NEW RADICAL PROCESSES. Matteo Balletti - TDX (Tesis Doctorals en Xarxa).
  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials.
  • WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • Synthesis of azetidines by aza P
  • A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradi
  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis.
  • 7-Azabicyclo[4.2.0]octane|Bicyclic Building Block. Benchchem.
  • Synthesis of azetidines by aza P

Sources

Improving yield for multi-step synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile bicyclic scaffold. Here, we address common challenges and frequently asked questions encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is consistently low. What are the most critical steps to focus on for optimization?

A1: The overall yield is a product of the efficiencies of each individual step. For this specific synthesis, the two most yield-critical operations are typically the selective mono-N-Boc protection of the diamine precursor and the intramolecular cyclization to form the bicyclic core. Inefficient mono-protection leads to a difficult-to-separate mixture of unprotected, mono-protected, and di-protected species, reducing the material available for the key cyclization step. The cyclization itself is often the most complex transformation, sensitive to reaction conditions that must be finely tuned to favor the desired bicyclic product over oligomerization or side reactions.

Q2: I'm having trouble with the purification of my Boc-protected intermediates. Is column chromatography on silica gel advisable?

A2: This is a common concern. The tert-butyloxycarbonyl (Boc) group is known to be acid-labile.[1][2] While standard silica gel is slightly acidic and can potentially cause partial deprotection, for most Boc-protected amines, it is generally stable enough for routine column chromatography.[3] To mitigate risks, you can use a mobile phase system buffered with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) or use deactivated (neutral) silica gel. If you still observe significant deprotection, alternative purification methods like crystallization or chromatography on alumina should be considered.

Q3: What is the best strategy for achieving selective mono-Boc protection of a symmetric diamine precursor?

A3: Achieving high selectivity for mono-protection over di-protection is a classic challenge.[4] The key is to control the stoichiometry and addition rate of the Boc-anhydride ((Boc)₂O). A successful strategy involves using a large excess of the diamine (e.g., 5-10 equivalents) and adding the (Boc)₂O solution slowly, with vigorous stirring, at a low temperature (e.g., 0 °C) to dilute the reagent and favor a single reaction event per diamine molecule. While this sacrifices the excess diamine, it significantly improves the yield of the desired mono-protected product and simplifies purification. The unreacted diamine can often be recovered and recycled.

Q4: During the final Boc-deprotection step using strong acid, I'm seeing side products in my mass spectrometry analysis. What could be the cause?

A4: The deprotection of a Boc group with strong acids like trifluoroacetic acid (TFA) or HCl proceeds via the formation of a tert-butyl cation.[2][5] This cation is a potent electrophile and can alkylate nucleophilic sites on your target molecule or solvent, leading to tert-butylated byproducts.[2] This is particularly problematic if your molecule contains electron-rich aromatic rings, thiols, or other sensitive functional groups. To prevent this, include a scavenger such as triethylsilane, thioanisole, or anisole in the reaction mixture to trap the tert-butyl cation as it forms.

Visualized Synthetic Overview

The following diagram outlines a common synthetic pathway, highlighting the key transformations where issues often arise.

Synthesis_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Functionalization cluster_2 Step 3: Core Formation cluster_3 Step 4: Final Product A Diamine Precursor B Mono-Boc Protected Intermediate A->B Selective Boc Protection C Functionalized Intermediate (e.g., with leaving group) B->C Alkylation / Acylation D Protected Bicyclic Core C->D Intramolecular Cyclization E Final Product (or Deprotected Core) D->E Deprotection (Optional) Troubleshooting_Cyclization Start Cyclization Reaction Stalled or Low Yield Check_SM TLC/LC-MS: Is starting material (SM) consumed? Start->Check_SM Complex_Mix Analysis shows a complex mixture/polymerization Check_SM->Complex_Mix Yes SM_Present Significant SM remains Check_SM->SM_Present No SM_Yes Yes SM_No No Increase_Conc Action: Run reaction at high dilution (0.01 M) Complex_Mix->Increase_Conc Check_Reagents Action: 1. Increase reaction time/temp. 2. Check reagent quality. 3. Verify anhydrous conditions. SM_Present->Check_Reagents

Sources

Troubleshooting N-Boc deprotection side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry. While seemingly routine, this acid-catalyzed deprotection can be plagued by a variety of side reactions that compromise yield, purity, and even the structural integrity of the target molecule. This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during N-Boc deprotection, and which molecules are most at risk?

A1: The central issue in N-Boc deprotection is the generation of a highly reactive tert-butyl cation intermediate upon acid-mediated cleavage.[1][2] This electrophile will readily attack any available nucleophile in the reaction mixture.[3][4]

Molecules containing amino acid residues with nucleophilic side chains are particularly susceptible to this unwanted alkylation.[1] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][3]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[1][3]

Additionally, other nucleophilic sites on a molecule, such as amidines, guanidines, and other electron-rich aromatic rings, are at risk of tert-butylation.[2][4]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the standard reaction time.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Acid Strength/Stoichiometry The acid may be too weak, or its concentration too low, to effectively protonate the carbamate and initiate cleavage.[6][7] This can be exacerbated if the acid has degraded (e.g., TFA absorbing water).[7]Gradually increase the acid concentration (e.g., from 25% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[8][9]
Steric Hindrance Bulky groups near the N-Boc group can physically block the acid from accessing the carbamate oxygen, slowing the reaction.[7]Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time.[6][7] Monitor closely to avoid degradation.
Electronic Effects Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate, thereby slowing down the deprotection process.[7]More forcing conditions, such as higher acid concentration or temperature, may be required.[7]
Substrate Insolubility If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.[7]Experiment with different co-solvents to improve solubility. For instance, methanol can be a useful solvent when using HCl.[6]

Workflow for Troubleshooting Incomplete Deprotection:

G start Incomplete Deprotection Detected increase_acid Increase Acid Concentration/Strength (e.g., 50% TFA or 4M HCl/dioxane) start->increase_acid Check Acid monitor Monitor by TLC/LC-MS increase_acid->monitor extend_time Extend Reaction Time extend_time->monitor increase_temp Increase Temperature (e.g., 40-50°C) increase_temp->monitor optimize_solvent Optimize Solvent for Solubility optimize_solvent->monitor monitor->extend_time Still Incomplete monitor->increase_temp Still Incomplete monitor->optimize_solvent Still Incomplete complete Reaction Complete monitor->complete Complete

Caption: A logical workflow for addressing incomplete N-Boc deprotection.

Issue 2: Formation of Side Products Due to tert-Butylation

Symptom: HPLC or LC-MS analysis reveals unexpected peaks with a mass increase corresponding to the addition of one or more tert-butyl groups (+56 Da).

Root Cause & Mitigation:

The generation of the electrophilic tert-butyl cation is the root cause.[3] The most effective way to prevent this side reaction is to introduce a "scavenger" into the deprotection cocktail.[6] Scavengers are nucleophilic compounds added in excess to trap the tert-butyl cation before it can react with your substrate.[1][10]

Mechanism of Scavenger Action:

G cluster_0 Boc Deprotection cluster_1 Side Reaction Pathways BocN R-NH-Boc Carbocation t-Bu⁺ BocN->Carbocation Cleavage Hplus H+ (TFA) Amine R-NH₃⁺ CO2 CO₂ Isobutene Isobutene Carbocation->Isobutene Deprotonation Substrate Nucleophilic Substrate (e.g., Trp, Met) Carbocation->Substrate Undesired Alkylation Scavenger Scavenger (e.g., TIS, Anisole) Carbocation->Scavenger Desired Trapping SideProduct Alkylated Side Product Trapped Trapped Cation

Caption: Role of scavengers in preventing side-chain alkylation.

Common Scavengers and Their Applications:

ScavengerChemical ClassPrimary Use / TargetTypical Concentration
Triisopropylsilane (TIS) SilaneGeneral purpose cation reducer. Very effective for Trp protection.[3][11]2.5 - 5% (v/v)
Thioanisole ThiolProtects Met and Cys. Also effective for Trp.[6][12]5% (v/v)
Anisole / Cresol Phenol Ether / PhenolTraps cations, particularly useful in HF cleavage.[6][12]5% (v/v)
Water Protic SolventActs as a scavenger and helps hydrolyze intermediates.[11]2.5 - 5% (v/v)
1,2-Ethanedithiol (EDT) DithiolEffective for Trp and Met, but prolonged exposure can modify Trp.[11][13]2.5% (v/v)

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[3] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) offers broader protection.[3]

Issue 3: Aspartimide Formation and Racemization

Symptom: Appearance of a side product with the same mass as the desired product but different retention time, potentially leading to a mixture of α- and β-peptides and loss of stereochemical integrity.

Root Cause & Mitigation:

This side reaction is particularly prevalent in peptide synthesis when an Aspartic Acid (Asp) residue is followed by a small amino acid like Glycine (Gly). The side-chain carboxyl group of Asp can cyclize with the backbone amide nitrogen under acidic or basic conditions to form a five-membered aspartimide ring.[3] This intermediate can then be hydrolyzed to yield both the desired α-peptide and the undesired β-peptide, often with racemization at the Asp residue.[3][14]

Mitigation Strategies:

  • Protecting Group Selection: During the synthesis (Fmoc-SPPS), choose a more sterically hindered protecting group for the Asp side chain, such as O-2-phenylisopropyl (O-2-PhiPr) or 3-pentyl ester, to disfavor the cyclization.[15]

  • Coupling Conditions: When coupling the amino acid following Asp, use coupling reagents known for low racemization, such as a combination of DIC/Oxyma.[14]

  • Deprotection Conditions: While primarily an issue in Fmoc chemistry, the choice of final cleavage cocktail can be optimized. Using milder deprotection conditions, if compatible with other protecting groups, can help.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with Scavengers

This protocol is suitable for most peptides and other molecules containing scavenger-requiring functionalities.

  • Preparation: Dissolve the Boc-protected substrate in a suitable solvent like dichloromethane (DCM).

  • Deprotection Cocktail: Prepare the deprotection cocktail. A common choice is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Monitoring: Stir the reaction for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[3][6]

  • Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3] The crude product is often isolated as its TFA salt.

  • Precipitation (for peptides): Precipitate the crude peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether. Isolate the peptide by centrifugation and wash the pellet with cold ether.[14]

Protocol 2: Milder N-Boc Deprotection for Acid-Sensitive Substrates

This method is for substrates containing other acid-labile groups (e.g., sensitive esters, acetals).

  • Reagents: Use a solution of 4M HCl in 1,4-dioxane.

  • Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of a co-solvent if necessary (e.g., DCM, methanol). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents) dropwise to the substrate solution.[3]

  • Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise - ACS Publications. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ResearchGate. Available at: [Link]

  • Alternative Methods for Boc Deprotection. Reddit. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Request PDF. Available at: [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Request PDF. Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile bicyclic diamine scaffold. As a key building block in pharmaceutical synthesis, obtaining this compound in its single-enantiomer form is often a critical step. This guide provides in-depth, experience-based answers to common challenges encountered during its resolution via diastereomeric salt crystallization, moving beyond simple protocols to explain the underlying principles and troubleshooting strategies.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles of the resolution process for this specific molecule.

Q1: What is the primary mechanism for the chiral resolution of racemic this compound?

A1: The most robust and scalable method for resolving this compound is diastereomeric salt crystallization .[1][2][3] The process relies on the reaction between the racemic amine and a single enantiomer of a chiral acid (the resolving agent). This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system.[2] This solubility difference allows one diastereomer to be selectively crystallized from the solution, while the other remains in the mother liquor.

Q2: Which functional group in the target molecule is utilized for this resolution?

A2: The key functional group is the secondary amine at the 3-position of the diazabicyclo[4.2.0]octane ring system. The nitrogen at the 8-position is protected with a tert-butoxycarbonyl (Boc) group, rendering it a non-basic carbamate. The secondary amine at position 3 is basic and readily forms an ammonium salt with a chiral acid, which is the cornerstone of the resolution process.

Q3: What are the most common and effective chiral resolving agents for bicyclic amines like this one?

A3: The selection of a resolving agent is empirical and often requires screening. However, for resolving chiral bases, a few classes of chiral acids have proven highly effective and are commercially available:

  • Tartaric Acid Derivatives: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) are among the most successful and widely used resolving agents.

  • Mandelic Acid: Both (R)- and (S)-mandelic acid are effective and relatively inexpensive options.[4]

  • Camphorsulfonic Acid (CSA): (1R)-(-)-10-Camphorsulfonic acid and its enantiomer are strong acids that can form well-defined crystalline salts.[1]

The ideal choice depends on the specific substrate and the solvent system used, as the combination dictates the crystal packing and solubility of the resulting diastereomeric salts.[5]

Section 2: Experimental Workflow and Protocols

The overall process involves three main stages: screening to find optimal conditions, a preparative scale resolution, and the liberation of the free amine.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Preparative Scale Resolution cluster_2 Phase 3: Liberation & Analysis racemic_amine Racemic Amine (tert-butyl 3,8-diazabicyclo[4.2.0] octane-8-carboxylate) screening High-Throughput Screen (e.g., 96-well plate) racemic_amine->screening chiral_acids Panel of Chiral Resolving Agents chiral_acids->screening solvents Panel of Solvents solvents->screening salt_formation Diastereomeric Salt Formation (Optimized Conditions) screening->salt_formation Optimal Agent & Solvent crystallization Controlled Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt (Enriched) filtration->solid_salt Collect Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Collect Filtrate liberation Liberation of Free Amine (Basification & Extraction) solid_salt->liberation final_product Enantiopure Amine liberation->final_product analysis e.e. Determination (Chiral HPLC/SFC) final_product->analysis G p1 Problem: Low e.e. of Crystals c1 Cause: Suboptimal Solvent p1->c1 c2 Cause: Cooling Too Rapid p1->c2 c3 Cause: Incorrect Stoichiometry p1->c3 s1 Solution: Screen for more selective solvent or co-solvent c1->s1 s2 Solution: Implement slow, linear cooling profile. Use seeding. c2->s2 s3 Solution: Optimize amine:acid ratio. Try 0.5 eq. of acid. c3->s3 p2 Problem: Oil Formation, No Crystals c4 Cause: Salt too soluble p2->c4 c5 Cause: Concentration too high p2->c5 s4 Solution: Switch to a less polar solvent system c4->s4 s5 Solution: Increase solvent volume (lower concentration) c5->s5

Caption: Troubleshooting logic for common crystallization issues.

Diastereomeric Salt Formation & Crystallization

Q: I am not getting any solid crystals; the diastereomeric salt is forming an oil. What should I do?

A: Oiling out is a common problem indicating that the salt is melting or is too soluble in the chosen solvent system.

  • Change Solvent: The primary solution is to switch to a less polar solvent or introduce an anti-solvent. For example, if you are using methanol, try switching to isopropanol or ethyl acetate. You can also try adding a non-polar co-solvent like heptane or toluene.

  • Lower Concentration: The concentration of your substrate may be too high. Try increasing the solvent volume by 50-100%.

  • Temperature Gradient: Ensure your initial dissolution temperature is not excessively high, as this can promote oiling upon cooling. A slower cooling rate can also help the system find a stable crystalline state.

Q: My crystallization yield is very low (<20%). How can I improve it?

A: Low yield suggests that the desired diastereomeric salt has significant solubility in the mother liquor at the final isolation temperature.

  • Optimize Solvent Composition: The solubility difference between the two salts might not be large enough. A different solvent system may increase the insolubility of the desired salt. [6]* Lower Final Temperature: Ensure you are cooling to a sufficiently low temperature (e.g., 0-4 °C) and holding for an adequate amount of time (4-12 hours) to maximize precipitation.

  • Increase Concentration: If the salt is too soluble, carefully increasing the initial concentration can help improve the yield, but be mindful of potential oiling or a drop in purity.

Q: The enantiomeric excess (e.e.) of my crystallized salt is poor (<80%). What are the likely causes?

A: Poor selectivity is the most challenging issue and points to a small difference in solubility between the two diastereomeric salts.

  • Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the isolated salt from the same or a different solvent system. This will almost always upgrade the diastereomeric purity at the cost of yield.

  • Re-screen Agent/Solvent: This is the fundamental solution. Your initial screening may not have identified the best system. A more selective resolving agent or solvent is needed to create a larger thermodynamic difference between the two salts.

  • Slow Down Crystallization: Rapid crystallization can trap impurities and the undesired diastereomer in the crystal lattice. A slower, more controlled cooling process allows for the formation of a more ordered, and thus purer, crystal.

Liberation and Analysis

Q: I'm experiencing product loss during the liberation/extraction step. What are some tips?

A: Product loss here is often due to incomplete extraction or emulsion formation.

  • Ensure Basicity: Double-check that the aqueous layer is sufficiently basic (pH > 10) to ensure the amine is fully deprotonated and in its "free" state.

  • Multiple Extractions: Perform at least three extractions with your organic solvent to ensure complete recovery from the aqueous phase.

  • Break Emulsions: If an emulsion forms at the interface, adding saturated brine can help break it. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can be effective.

Q: I am having trouble developing a chiral HPLC/SFC method to determine the e.e. Where should I start?

A: Method development for chiral separations can be complex.

  • Column Choice: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® IA, IB, IC, etc.) are excellent starting points for amines.

  • Mobile Phase: For normal phase HPLC, a mobile phase of Hexane/Isopropanol or Hexane/Ethanol is standard. You will likely need to add a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (typically 0.1%), to the mobile phase to achieve good peak shape for the amine.

  • Screening: A systematic screening of different columns and mobile phase compositions is the most efficient approach.

Section 4: Interpreting Screening Data

Effective resolution relies on correctly interpreting screening data to select the best conditions for scale-up. The ideal system is one that provides high recovery of one enantiomer in high e.e. in the solid phase.

Table 1: Hypothetical Screening Results for Resolution of Racemic Amine

Resolving Agent (1.0 eq)SolventYield (%)e.e. of Crystals (%)Enantiomer in Crystalse.e. of Mother Liquor (%)Enantiomer in Mother Liquor
(L)-DBTAMethanol4592(R)75(S)
(L)-DBTAAcetonitrile3898(R)61(S)
(L)-DTTAEthyl Acetate4185(R)59(S)
(S)-Mandelic AcidIsopropanol4875(S)72(R)
(S)-Mandelic AcidToluene2595(S)33(R)

Analysis:

  • Based on this data, the combination of (L)-DBTA in Acetonitrile is the most promising. It gives an excellent e.e. of 98% in the crystalline solid. Although the yield is 38%, the high purity means it will likely require only one crystallization to achieve >99.5% e.e.

  • The (S)-Mandelic Acid in Toluene system also provides high purity but at a much lower yield, suggesting the salt is more soluble.

References

  • Google. (2024). Current time information in Islamabad, PK.
  • Wikipedia. (n.d.). Chiral resolution.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Zhang, Z., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. ResearchGate.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • BenchChem. (n.d.). Technical Support Center: Separation of Branched Diamine Stereoisomers.
  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.

Sources

Diazabicyclo Compounds Handling and Safety Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

Diazabicyclo compounds, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are powerful tools in modern chemistry, prized for their catalytic and basic properties. However, their reactivity demands a thorough understanding of their potential hazards and strict adherence to safety protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the safe handling of these compounds. Our goal is to move beyond mere compliance and foster a culture of proactive safety, where the "why" behind each procedural step is as important as the "how." By understanding the causality of experimental choices, we can mitigate risks and ensure the well-being of all laboratory personnel.

This technical support center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific challenges and concerns you may encounter in your work.

Part 1: Frequently Asked Questions (FAQs) - Core Safety Principles

Q1: What are the primary hazards associated with diazabicyclo compounds like DABCO and DBU?

A1: The primary hazards of commonly used diazabicyclo compounds stem from their chemical reactivity and physiological effects. It's crucial to consult the Safety Data Sheet (SDS) for the specific compound you are using, as hazards can vary.

  • Corrosivity and Irritation: Many diazabicyclo compounds are strong bases and can cause severe skin burns and eye damage.[1][2][3] DBU, for instance, is classified as causing severe skin burns and eye damage.[1][2][3] DABCO is also a skin and eye irritant.[4][5] Inhalation can lead to respiratory tract irritation.[6][7]

  • Toxicity: Some diazabicyclo compounds are harmful or toxic if swallowed.[1][2][3][8][9] DBU is classified as toxic if swallowed.[1][2][3][9] DABCO is considered harmful if swallowed.[8] Certain compounds may also have reproductive toxicity or be suspected of causing genetic defects.[10]

  • Flammability: While not always highly flammable, some diazabicyclo compounds, like DABCO, are flammable solids and can ignite.[4][8] It is important to keep them away from heat, sparks, and open flames.[8][11]

  • Hygroscopicity and Reactivity: Many of these compounds are hygroscopic, meaning they readily absorb moisture from the air.[5][12] They can also react exothermically with strong acids and oxidizing agents.[11][13]

Q2: What is the minimum Personal Protective Equipment (PPE) required when working with diazabicyclo compounds?

A2: A comprehensive PPE strategy is your last line of defense against exposure. The following are mandatory when handling diazabicyclo compounds:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of larger quantities or when reactions are being quenched.[3][15]

  • Hand Protection: Chemical-resistant gloves are essential.[14][15] Nitrile or butyl rubber gloves are generally recommended, but always check the manufacturer's glove compatibility chart for the specific compound and solvent you are using.[2] Gloves should be inspected for pinholes or tears before each use and changed frequently, especially if contamination is suspected.[3][16][17]

  • Body Protection: A flame-resistant laboratory coat is required.[14] For larger-scale operations or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be worn.[18][19]

  • Respiratory Protection: Work with diazabicyclo compounds should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][11] If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[14] Proper fit-testing and training are required for respirator use.[17]

Q3: How should I properly store diazabicyclo compounds?

A3: Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.

  • Container Integrity: Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[1][2]

  • Incompatible Materials: Store diazabicyclo compounds away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[2][10][11]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[2][11]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

Scenario 1: A small spill of DBU occurs on the laboratory bench.

Problem: A researcher accidentally knocks over a small bottle of DBU, spilling approximately 10-20 mL onto the benchtop.

Immediate Actions & Troubleshooting Steps:

  • Alert & Evacuate: Immediately alert others in the vicinity.[20] If the spill is minor and you are trained and equipped to handle it, you may proceed with cleanup. For larger or more hazardous spills, evacuate the area and follow your institution's emergency procedures.[21][22]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11]

  • Contain the Spill: Prevent the spill from spreading by using a commercial spill kit or an inert absorbent material like vermiculite, sand, or diatomaceous earth.[11][21] Create a dike around the spill to contain it.[21]

  • Neutralization (with caution): For small spills of basic compounds like DBU, you can consider neutralization with a weak acid, such as a citric acid solution, after initial absorption. However, this should be done with extreme caution as the reaction can be exothermic. Always add the neutralizing agent slowly and observe for any signs of a vigorous reaction.

  • Absorb and Collect: Once contained, absorb the spilled material with an inert absorbent.[23] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[11][20]

  • Decontaminate: Clean the spill area with soap and water.[24]

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste according to your institution's guidelines.[20][23]

Workflow for a Minor Diazabicyclo Compound Spill

Spill_Cleanup cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Process Cleanup Process cluster_Final_Steps Final Steps Alert Alert Others & Assess PPE Don Appropriate PPE Alert->PPE If safe to proceed Contain Contain Spill (Dike with absorbent) PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a minor diazabicyclo compound spill.

Scenario 2: A researcher experiences skin contact with DABCO.

Problem: While weighing solid DABCO, a researcher's glove tears, and some of the powder comes into contact with their skin.

Immediate Actions & Troubleshooting Steps:

  • Remove Contaminated Clothing: Immediately and carefully remove the contaminated glove and any affected clothing.[11][25]

  • Flush with Water: Immediately flush the affected skin area with copious amounts of water for at least 15 minutes.[25][26] An emergency safety shower should be used if the area of contact is large.[11]

  • Wash with Soap and Water: After flushing, wash the area thoroughly with soap and water.[26]

  • Seek Medical Attention: Even if the irritation seems minor, it is crucial to seek prompt medical attention.[10][26] Provide the medical personnel with the Safety Data Sheet (SDS) for DABCO.

  • Report the Incident: Report the exposure to your supervisor and follow your institution's incident reporting procedures.

First Aid Decision Pathway for Skin Exposure

Skin_Exposure_First_Aid Start Skin Contact Occurs Remove_Clothing Immediately Remove Contaminated Clothing/Gloves Start->Remove_Clothing Flush_Water Flush with Water for 15+ minutes (Use Safety Shower if necessary) Remove_Clothing->Flush_Water Wash_Soap Wash with Soap and Water Flush_Water->Wash_Soap Seek_Medical Seek Immediate Medical Attention (Provide SDS) Wash_Soap->Seek_Medical Report_Incident Report Incident to Supervisor Seek_Medical->Report_Incident

Caption: First aid decision pathway for skin exposure to a diazabicyclo compound.

Part 3: Quantitative Data and Experimental Protocols

Table 1: Physical and Hazard Properties of Common Diazabicyclo Compounds
CompoundAbbreviationCAS NumberMolecular FormulaHazards
1,4-Diazabicyclo[2.2.2]octaneDABCO280-57-9C6H12N2Flammable solid, Harmful if swallowed, Causes skin and serious eye irritation.[4][7][8]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU6674-22-2C9H16N2Toxic if swallowed, Causes severe skin burns and eye damage, Harmful to aquatic life.[1][2][3][9][27]
1,5-Diazabicyclo[4.3.0]non-5-eneDBN3001-72-7C7H12N2Causes severe skin burns and eye damage.[28]
Experimental Protocol: Safe Weighing and Dispensing of Solid Diazabicyclo Compounds (e.g., DABCO)

Objective: To accurately weigh and dispense a solid diazabicyclo compound while minimizing the risk of exposure.

Materials:

  • Solid diazabicyclo compound (e.g., DABCO) in its original container

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE) as outlined in Q2

Procedure:

  • Preparation:

    • Ensure the analytical balance is located inside a chemical fume hood or in a well-ventilated area with localized exhaust.

    • Don all required PPE.

    • Have a designated hazardous waste container ready for any contaminated materials.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully open the container of the diazabicyclo compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing paper. Avoid creating dust.

    • Close the container of the diazabicyclo compound immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel.

    • If any solid is spilled during the transfer, follow the minor spill cleanup procedure outlined in Scenario 1.

  • Cleanup:

    • Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.

    • Clean the spatula thoroughly.

    • Wipe down the work area.

    • Remove and dispose of gloves properly, and wash hands thoroughly.

References

  • DABCO DC 2 - SAFETY D
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene - Santa Cruz Biotechnology.
  • 1,8-DIAZABICYCLO [5.4.0] UNDEC-7-ENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019-01-10).
  • SAFETY DATA SHEET - Fisher Scientific. (2014-06-26).
  • Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene - Astech Ireland.
  • Safety D
  • DABCO DMDEE - SAFETY D
  • Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97% - Cole-Parmer.
  • POLYCAT DBU - SAFETY D
  • Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene - Carl ROTH. (2025-03-10).
  • Dabco SDS, 280-57-9 Safety D
  • MSDS of DBU - Capot Chemical. (2020-09-09).
  • material safety d
  • SAFETY D
  • SAFETY D
  • 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-05-25).
  • 1,4 - DIAZABICYCLO (2.2.2)
  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
  • Personal Protective Equipment (PPE) - CHEMM.
  • 1,4-Diazabicyclo[2.2.2]octane(280-57-9) - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2012-02-27).
  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Personal protective equipment for handling Cyclo(Gly-L-Pro) - Benchchem.
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Emergency and Spill Response Procedures - Auburn University.
  • General Chemical Spill Procedures - Campus Oper
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).

Sources

Technical Support Center: Characterization of Synthesis Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of synthesis impurities by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of impurity analysis. Here, we will address common challenges and questions in a direct, Q&A format, grounding our advice in established scientific principles and field-proven experience.

The accurate identification and quantification of impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] LC-MS is an indispensable and powerful analytical tool for this purpose, combining the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry to identify and quantify impurities, even at trace levels.[3]

Section 1: Troubleshooting the LC Separation

This section focuses on the chromatographic aspect of your analysis. A well-resolved chromatogram is the foundation of accurate impurity profiling.

Q1: I'm not seeing good separation between my main compound (API) and a known impurity. What should I try first?

A1: Poor resolution is a common challenge, especially when impurities are structurally similar to the Active Pharmaceutical Ingredient (API). Your first step should be to systematically adjust the mobile phase pH.

The Science Behind It: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their charge state. By changing the mobile phase pH, you can alter the ionization state of your API and impurities. If your compounds are basic, moving the pH two units below the pKa will ensure they are fully protonated (charged). Conversely, for acidic compounds, a pH two units above the pKa will ensure they are fully deprotonated. Often, the greatest difference in selectivity is found when the mobile phase pH is close to the pKa of one or both compounds, as small changes in pH can lead to significant changes in retention.[4]

Troubleshooting Steps:

  • Determine pKa: Find the pKa values for your API and the impurity.

  • Screen pH: Prepare a series of mobile phases with pH values that bracket the pKa values (e.g., pH 2.5, 4.5, 7.0, 9.0), ensuring your column is stable at these pHs.[4]

  • Analyze Results: Run your sample with each mobile phase to see which provides the best resolution. Often, a significant change in elution order and separation can be achieved.

If pH adjustment is insufficient, consider changing the organic modifier (e.g., from acetonitrile to methanol) or selecting a column with a different stationary phase chemistry to introduce alternative separation mechanisms.[4][5]

Q2: My impurity peaks are broad and tailing. What are the likely causes and solutions?

A2: Peak tailing for impurities, which are often present at low concentrations, can compromise both detection and quantification. The issue can stem from chromatographic conditions or secondary interactions with the column.

Common Causes & Solutions:

CauseExplanationRecommended Solution
Secondary Silanol Interactions Free silanol groups on the silica surface of the column can interact with basic analytes, causing tailing.Switch to a column with end-capping or a hybrid particle technology. Alternatively, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly).
Column Overload While less common for trace impurities, the main API peak can overload the column, causing it to tail and potentially obscure nearby impurity peaks.Reduce the injection volume or the sample concentration.[6]
Mismatched Sample Solvent Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.Dilute the sample in the initial mobile phase or a weaker solvent.
Column Contamination/Aging Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, replace the column.
Q3: I see "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A3: Ghost peaks are spurious peaks that do not originate from the injected sample. They are often caused by contaminants in the mobile phase or carryover from the autosampler.[7]

The Science Behind It: In gradient elution, the mobile phase composition changes over time. If your weaker mobile phase (e.g., water) has impurities that are retained on the column at the start of the run, they will elute as sharp peaks when the stronger organic mobile phase concentration increases.

Troubleshooting Protocol:

  • Run a Blank Gradient: Run the exact same gradient method but inject a blank (e.g., your sample diluent). If the ghost peaks are still present, the contamination is in your mobile phase or system.

  • Identify the Source:

    • Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[7] Freshly prepare your mobile phases daily.

    • System Contamination: Flush the entire LC system, including the pump, degasser, and lines, with a strong solvent like isopropanol.

    • Autosampler Carryover: This occurs when remnants of a previous, more concentrated sample are injected.[7] Optimize your needle wash method by using a stronger wash solvent and increasing the wash time.

Section 2: Mass Spectrometry Troubleshooting & FAQs

This section addresses common issues related to the mass spectrometer, from ionization to detection.

Q4: I can't detect my low-level impurity. How can I improve my MS signal?

A4: Failure to detect a low-level analyte is a frequent challenge and can be due to several factors, including poor ionization efficiency, signal suppression, or incorrect instrument settings.[8]

The Science Behind It: Electrospray Ionization (ESI), the most common LC-MS ionization source, relies on the formation of charged droplets and subsequent ion evaporation. The efficiency of this process is highly dependent on the analyte's ability to accept or lose a proton and the composition of the mobile phase.

Optimization Workflow:

Diagram: Decision tree for improving MS signal.

Key Steps Explained:

  • Ionization Mode: Ensure you are using the correct polarity. Basic compounds (containing amines) generally work best in positive mode (ESI+), while acidic compounds (containing carboxylic acids or phenols) are better in negative mode (ESI-).

  • Mobile Phase Modifiers: The mobile phase must be volatile and promote ionization.[9] Formic acid is a standard choice for ESI+ as it provides protons. For ESI-, acetic acid or a weak buffer like ammonium acetate can be more effective. Avoid non-volatile buffers like phosphate at all costs.[6]

  • Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, suppressing its signal.[10] To diagnose this, dilute your sample. If the signal increases or stays the same, ion suppression is likely occurring. Improving chromatographic separation to move the impurity away from interfering peaks is the best solution.[10]

  • Source Parameters: The cone voltage (or fragmentor voltage) controls the energy applied to ions as they enter the mass spectrometer. A voltage that is too low may not be efficient, while one that is too high can cause the molecule to fragment in the source. Perform an infusion of a standard of the impurity (if available) to optimize this parameter.

Q5: My mass accuracy is poor, and I'm struggling to identify the elemental composition of an unknown impurity.

A5: High mass accuracy is essential for confidently determining the elemental formula of an unknown. This is typically an issue of calibration or system stability.

Troubleshooting Steps:

  • Perform a Mass Calibration: Your instrument should be calibrated regularly according to the manufacturer's protocol, using the recommended calibration solution. Temperature fluctuations in the lab can cause mass drift, so it's good practice to run a calibration check before a critical analysis.

  • Use a Lock Mass: For high-resolution instruments (like Q-TOF or Orbitrap), a lock mass or internal reference mass provides real-time mass correction. This involves continuously infusing a known compound at a very low concentration and using its known mass to correct for any drift during the run.

  • Ensure Sufficient Ion Intensity: Mass accuracy calculations are less reliable for very weak signals. Try to increase the ion count for your impurity peak by increasing the sample concentration or optimizing MS parameters.

Q6: I see multiple peaks in my mass spectrum for a single impurity (e.g., M+H, M+Na, M+K). How do I interpret this?

A6: This is very common and is due to the formation of adducts. In ESI, instead of just protonation (M+H)⁺, your molecule of interest (M) can associate with other available cations.

The Science Behind It: Sodium (Na⁺) and potassium (K⁺) are ubiquitous in lab environments (from glassware, solvents, buffers). During the ionization process, these cations can attach to your analyte, forming adducts.

Common Adducts in Positive Ion Mode:

AdductMass Shift from [M+H]⁺Common Source
[M+Na]⁺ +22 DaGlassware, mobile phase additives
[M+K]⁺ +38 DaGlassware, mobile phase additives
[M+NH₄]⁺ +17 DaAmmonium-based buffers
[M+ACN+H]⁺ +41 DaAcetonitrile in mobile phase

What to do:

  • Recognize the Pattern: Learn to recognize these common mass shifts. They can actually help confirm your molecular weight. For example, if you see peaks at m/z 350.1, 372.1, and 388.1, you can be confident that your protonated molecule is at 350.1 and your neutral mass is ~349.1.

  • Minimize Adducts: To reduce sodium and potassium adducts, use plastic vials and containers instead of glass where possible, and use high-purity solvents. If ammonium adducts are problematic, switch to a different buffer system.

Section 3: Sample Preparation and Regulatory Insights

Q7: What is a forced degradation study and why is it necessary?

A7: A forced degradation (or stress testing) study is an essential part of drug development where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[11] The goal is not to determine shelf life, but to achieve two primary objectives:

  • Identify Degradation Pathways: To understand how the molecule breaks down under stress (e.g., hydrolysis, oxidation, photolysis).[11][12] This provides critical information about the intrinsic stability of the drug.

  • Develop a Stability-Indicating Method: The study generates the very impurities that your analytical method needs to be able to separate and detect. This proves that your LC-MS method is "stability-indicating," meaning it can accurately measure the API's purity in the presence of its degradants.[11]

Typical Stress Conditions (as per ICH Q1A(R2)): [12]

Stress ConditionTypical Reagents/ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temp to 60°CSimulates acidic environments
Base Hydrolysis 0.1 M - 1 M NaOH, room temp to 60°CSimulates alkaline environments
Oxidation 3-30% H₂O₂, room tempSimulates oxidative stress
Thermal Dry heat (e.g., 80°C)Assesses thermal stability
Photolytic Exposure to UV/Vis light (ICH Q1B)Assesses light sensitivity

The target for degradation is typically 5-20%.[12] If there is too much degradation, the secondary and tertiary degradants can complicate the analysis. If there is too little, you may not have generated the key impurities.

Protocol: Generic Forced Degradation Sample Preparation
  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal: Store a solid sample of the API at 80°C for 24 hours, then dissolve in solvent.

  • Incubation: Keep the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 8 hours). Protect from light.

  • Neutralization (for Acid/Base samples): Before analysis, neutralize the acid-stressed sample with an equivalent amount of NaOH, and the base-stressed sample with HCl. This is critical to prevent damage to the LC column.

  • Dilution: Dilute all samples to a final concentration suitable for LC-MS analysis (e.g., 10-50 µg/mL).

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by your developed LC-MS method.

Q8: What are the ICH thresholds for impurities and what do they mean?

A8: The International Council for Harmonisation (ICH) provides guidelines for controlling impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[13][14] These guidelines establish thresholds that dictate the actions required for an impurity.

ICH Q3A/Q3B Thresholds for Impurities:

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting 0.05%0.03%The impurity must be reported in regulatory filings.
Identification 0.10% or 1.0 mg TDI, whichever is lower0.05%The structure of the impurity must be determined.[13]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The impurity must be assessed for biological safety.[13]

*TDI = Total Daily Intake

Workflow for Impurity Characterization:

Sources

Technical Support Center: Solubility Enhancement Strategies for tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block. The unique structure of this compound, featuring a rigid bicyclic core, a polar secondary amine, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents specific solubility challenges that can hinder reaction efficiency.

This guide provides a framework for systematically overcoming these issues, moving from foundational principles to advanced troubleshooting. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring consistent and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that dictate its solubility profile?

A: The solubility behavior of this molecule is a direct consequence of its amphiphilic nature. It contains three distinct domains:

  • A Lipophilic/Non-Polar Domain: The rigid diazabicyclo[4.2.0]octane framework and the large tert-butyl group are non-polar and favor dissolution in organic solvents like toluene, diethyl ether, or ethyl acetate.

  • A Polar, Aprotic Domain: The carbamate linkage possesses a dipole and can interact with polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

  • A Polar, Protic/H-Bonding Domain: The secondary amine (-NH-) is a hydrogen bond donor and acceptor, favoring interactions with protic solvents like alcohols or water.

The challenge arises because no single common solvent perfectly accommodates all three domains, often leading to poor solubility.

Q2: What are the first-line solvents I should consider for reactions involving this compound?

A: Based on its structure, the most logical starting points are polar aprotic solvents that offer a balance of properties. We recommend beginning with:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc) [1]

For reactions requiring higher temperatures or involving more polar reagents, consider N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) , but be mindful that their high boiling points can complicate product isolation.

Q3: Are there any chemical conditions I must avoid to prevent degradation of the molecule during solubility tests or reactions?

A: Absolutely. The Boc protecting group is the most sensitive functionality. It is highly susceptible to cleavage under acidic conditions.[2][3][4] Therefore, you must avoid strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) if you intend to keep the Boc group intact. Even milder acidic conditions or prolonged heating with Lewis acids can cause deprotection.[3] Always verify the pH of your reaction mixture if you suspect instability.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific experimental roadblocks in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Scenario 1: Compound Fails to Dissolve in Standard Solvents

Q: My starting material shows negligible solubility in DCM, THF, and EtOAc at room temperature. What is a systematic path forward?

A: When first-line solvents fail, a systematic screening of a broader range of solvents is the most efficient troubleshooting step.[5] This avoids random trial-and-error and helps identify a suitable medium or a promising co-solvent system. We recommend performing a small-scale, parallel solubility test.

Protocol 1: Systematic Small-Scale Solubility Testing
  • Preparation: Aliquot a small, consistent amount (e.g., 2-5 mg) of your this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single solvent from the screening panel below (see Table 1).

  • Initial Observation (Room Temp): Agitate the vials (vortex or stir) for 2-3 minutes and visually assess solubility. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Thermal Stress Test: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-50 °C) while stirring. Observe if solubility improves. This indicates if heating could be a viable strategy for your reaction.[5]

  • Cooling Test: Allow any vials that showed heat-induced dissolution to cool back to room temperature. Note if the compound precipitates, which is crucial information for setting up reactions that require cooling.

Table 1: Recommended Solvent Screening Panel
SolventClassPolarity (Relative)Boiling Point (°C)Key Considerations & Causality
TolueneNon-Polar AproticLow111Good for dissolving the non-polar bicyclic core. Can be heated.
Dichloromethane (DCM)Polar AproticMedium-Low40Good starting point; balances polarity. Volatile.
Tetrahydrofuran (THF)Polar AproticMedium66Ethereal oxygen can H-bond accept; good general solvent.
2-Methyl-THFPolar AproticMedium80A greener, higher-boiling alternative to THF.[6]
Ethyl Acetate (EtOAc)Polar AproticMedium77Ester group offers polarity. Frequently used in workups.[1]
Acetonitrile (MeCN)Polar AproticMedium-High82Highly polar; useful for reactions with polar substrates.
Isopropanol (IPA)Polar ProticHigh82Protic nature can solvate the secondary amine via H-bonding. Check for reactivity.
N,N-Dimethylformamide (DMF)Polar AproticHigh153Excellent solvent for many compounds, but difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar AproticVery High189A very strong solvent; use as a last resort due to removal difficulty and potential side reactions.
Scenario 2: Reaction is Sluggish or Incomplete

Q: The compound seems to dissolve, but my reaction proceeds very slowly or stalls. I suspect the effective concentration is too low. How can I improve this in situ?

A: This is a classic sign of a reaction hovering at its solubility limit. While the bulk solid may have disappeared, the solution is likely saturated at a very low concentration.[5]

Solution A: Increase the Reaction Temperature

For many compounds, solubility increases with temperature.[5] Cautiously heating the reaction can significantly increase the concentration of the dissolved starting material and accelerate the reaction rate.

  • Causality: The additional thermal energy overcomes the lattice energy of the solid and increases the entropy of the system, favoring the dissolved state.

  • Action: Increase the temperature in 5-10 °C increments, monitoring reaction progress by TLC or LCMS. Be aware of the solvent's boiling point and the thermal stability of all reactants.

Solution B: Employ a Co-Solvent System

If a single solvent is inadequate, a binary mixture, or co-solvent system, can be highly effective.[5]

  • Causality: A co-solvent system creates a new solvent environment with intermediate polarity that can better solvate the different domains of the molecule. For example, adding a protic solvent like ethanol to a non-polar solvent like toluene can create a medium that dissolves both the bicyclic core (in toluene) and the secondary amine (via H-bonding with ethanol).

  • Action: Based on your solubility screen, select a good solvent and a "helper" solvent. Add the helper solvent portion-wise (e.g., in 10% v/v increments) to the reaction mixture until the solution becomes homogeneous or the reaction rate improves. Common examples include Toluene/IPA, THF/DMF, or DCM/MeOH.

Solution C: Utilize Sonication
  • Causality: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation). This process acts as a powerful local agitator, breaking down solid aggregates and increasing the surface area available for dissolution, thereby enhancing the rate at which the solid dissolves.[5]

  • Action: Place the reaction vessel in an ultrasonic bath. This can be done at the start of the reaction to ensure complete dissolution or periodically throughout if the material begins to crash out.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.

G start Reaction Start: Dissolve Compound in Initial Solvent q1 Is the compound fully soluble? start->q1 proceed Proceed with Reaction q1->proceed Yes troubleshoot_root Solubility Issue Detected q1->troubleshoot_root No heat 1. Increase Temperature (Check Stability) troubleshoot_root->heat cosolvent 2. Add Co-Solvent (e.g., IPA, DMF) heat->cosolvent q2 Did solubility improve? heat->q2 Monitor rescreen 3. Perform Full Solvent Re-screen (See Protocol 1) cosolvent->rescreen cosolvent->q2 Monitor q2->proceed Yes q2->rescreen No

Caption: Troubleshooting workflow for poor solubility.

References
  • BenchChem Technical Support Team. (2025).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Google Patents. (Date). Process for producing diazabicyclooctane derivative and intermediate thereof.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Malamas, M. S., et al. (2004). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 47(21), 5021-5040.
  • BenchChem. (2025). An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.
  • Application of Biobased Solvents in Asymmetric Catalysis. (2019).
  • Patent Document WO2019032863A1. Carboxamides as ubiquitin-specific protease inhibitors.
  • Naming Bicyclic Compounds. (n.d.). Chemistry Steps.
  • Rac-tert-butyl (1r,6s)-3,8-diazabicyclo[4.2.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Features of Positional Isomers: Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate vs. 3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, saturated bicyclic diamines are privileged scaffolds, offering a three-dimensional architecture that can effectively probe biological space. Among these, the 3,8-diazabicyclo[4.2.0]octane framework is a key building block for a variety of bioactive molecules. The regioselective functionalization of this scaffold, often through the use of protecting groups like the tert-butyloxycarbonyl (Boc) group, is crucial for the synthesis of targeted therapeutics. The precise placement of this protecting group profoundly influences the molecule's chemical properties and, consequently, its spectral characteristics.

This guide provides an in-depth comparative analysis of the full ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for two key positional isomers: tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate and tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate. Due to the limited availability of fully assigned experimental spectra in the public domain for these specific compounds, this guide leverages established principles of NMR spectroscopy and data from related structures to present a detailed, predictive assignment. This comparative approach will equip researchers with the necessary insights to distinguish between these isomers and to confidently characterize their own synthesized analogues.

The Decisive Influence of the Boc Group on the Bicyclic Scaffold's NMR Landscape

The position of the electron-withdrawing Boc group on either the nitrogen atom of the six-membered piperazine-like ring (N3) or the four-membered azetidine ring (N8) results in distinct electronic environments for the protons and carbons of the bicyclic system. These differences manifest as predictable variations in their respective chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for both isomers in a typical deuterated solvent such as CDCl₃. These predictions are based on the analysis of substituent effects and known chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
13.0 - 3.3m55 - 60
22.8 - 3.1 (ax), 3.2 - 3.5 (eq)m48 - 53
42.6 - 2.9 (ax), 3.0 - 3.3 (eq)m45 - 50
51.7 - 2.0m25 - 30
63.4 - 3.7m60 - 65
73.9 - 4.2m50 - 55
Boc-C=O--154 - 156
Boc-C(CH₃)₃--79 - 81
Boc-C(CH ₃)₃1.45s28 - 29

Table 2: Predicted ¹H and ¹³C NMR Data for tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
12.8 - 3.1m58 - 63
23.8 - 4.1 (ax), 4.2 - 4.5 (eq)m45 - 50
43.6 - 3.9 (ax), 4.0 - 4.3 (eq)m42 - 47
51.8 - 2.1m28 - 33
63.1 - 3.4m62 - 67
73.3 - 3.6m53 - 58
Boc-C=O--154 - 156
Boc-C(CH₃)₃--79 - 81
Boc-C(CH ₃)₃1.47s28 - 29

Comparative Analysis of Spectral Features

The key to distinguishing between the 8-carboxylate and the 3-carboxylate isomers lies in the chemical shifts of the protons and carbons directly alpha and beta to the Boc-protected nitrogen.

¹H NMR Spectral Comparison
  • Protons on the Azetidine Ring (H-7): In the 8-carboxylate , the protons on the four-membered ring (H-7) are directly alpha to the Boc-protected nitrogen. This will result in a significant downfield shift to approximately 3.9 - 4.2 ppm . In contrast, for the 3-carboxylate , these protons are beta to the protected nitrogen and would resonate further upfield, likely in the range of 3.3 - 3.6 ppm .

  • Protons on the Piperazine-like Ring (H-2 and H-4): Conversely, for the 3-carboxylate , the protons at positions 2 and 4 are alpha to the Boc-protected nitrogen and will be shifted downfield to the 3.6 - 4.5 ppm region. In the 8-carboxylate , these same protons are on the unprotected six-membered ring and would be found at a more shielded (upfield) position, around 2.6 - 3.5 ppm .

  • Bridgehead Protons (H-1 and H-6): The chemical shifts of the bridgehead protons will also be influenced by the position of the Boc group, though to a lesser extent than the alpha protons. In the 8-carboxylate , H-6 is adjacent to the protected nitrogen, leading to a more downfield shift compared to H-1. In the 3-carboxylate , both bridgehead protons are beta to the protected nitrogen, and their chemical shifts are expected to be more similar to each other.

¹³C NMR Spectral Comparison
  • Carbons of the Azetidine Ring (C-7): The most telling signal in the ¹³C NMR spectrum will be that of C-7. In the 8-carboxylate , this carbon is directly attached to the Boc-protected nitrogen and will be significantly deshielded, appearing in the 50 - 55 ppm range. For the 3-carboxylate , C-7 is part of the unprotected amine and will resonate at a higher field, around 53 - 58 ppm .

  • Carbons of the Piperazine-like Ring (C-2 and C-4): In the 3-carboxylate , C-2 and C-4 are alpha to the Boc-protected nitrogen, resulting in a downfield shift to approximately 42 - 50 ppm . For the 8-carboxylate , these carbons are part of the unprotected ring and will be found further upfield, in the region of 45 - 53 ppm .

  • The Boc Group Carbons: The chemical shifts of the carbonyl and the quaternary and methyl carbons of the Boc group itself are generally less sensitive to its position on the bicyclic frame and are expected to appear in their characteristic regions of 154-156 ppm , 79-81 ppm , and 28-29 ppm , respectively, for both isomers.[1][2][3]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for the structural elucidation of these diazabicyclo[4.2.0]octane derivatives, a standardized and rigorous experimental approach is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed for a comprehensive structural assignment.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is standard to obtain a spectrum with single lines for each unique carbon.

  • DEPT-135 and DEPT-90: These experiments are invaluable for differentiating between CH₃, CH₂, and CH signals.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the spin systems of the bicyclic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr ¹³C NMR c13_nmr->ft dept DEPT-135 & DEPT-90 dept->ft cosy 2D COSY cosy->ft hsqc 2D HSQC hsqc->ft hmbc 2D HMBC hmbc->ft phasing Phasing & Baseline Correction ft->phasing integration Integration & Peak Picking phasing->integration assignment Spectral Assignment integration->assignment comparison Comparative Analysis assignment->comparison

A generalized workflow for the NMR analysis of small organic molecules.

Visualizing the Structures and Key NMR Correlations

The following diagrams illustrate the structures of the two isomers with atom numbering and highlight the key predicted long-range correlations that would be observed in an HMBC experiment.

Key predicted HMBC correlations for distinguishing the two isomers.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]2]

Sources

A Comparative Guide to the ¹H NMR Spectral Interpretation of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound.[1][2] This guide offers an in-depth analysis and predicted interpretation of the ¹H NMR spectrum of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a bicyclic diamine derivative. By comparing its expected spectral features with those of related structures, this document aims to provide a practical framework for the characterization of this and similar molecules.

Introduction to the Molecule and the Importance of NMR

This compound is a saturated bicyclic compound containing a fused cyclobutane and piperazine ring system. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms introduces specific conformational constraints and characteristic NMR signals.[3] Understanding the ¹H NMR spectrum is crucial for confirming the successful synthesis of this scaffold, assessing its purity, and determining the stereochemistry of the ring fusion.

Predicted ¹H NMR Spectrum: A Peak-by-Peak Interpretation

Due to the absence of a publicly available experimental spectrum for this specific molecule, the following is a detailed prediction based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of analogous structures.[4][5][6][7][8]

The structure of this compound presents a complex system of non-equivalent protons. The rigidity of the bicyclic framework and the presence of the bulky Boc group lead to a well-defined and predictable pattern of signals.

Molecular Structure and Proton Labeling

To facilitate the spectral interpretation, the protons in the molecule are systematically labeled as shown in the diagram below.

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts and Multiplicities

The expected ¹H NMR signals are summarized in the table below. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the anisotropic effects of the carbonyl group in the Boc moiety.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment Rationale
tert-butyl~1.45singlet (s)N/A9 equivalent protons of the Boc group, characteristic singlet.[9]
H5a, H5b~1.7 - 2.0multiplet (m)Aliphatic protons on the six-membered ring.
H7a, H7b~2.1 - 2.4multiplet (m)Protons on the cyclobutane ring, likely deshielded due to ring strain.
H2a, H2b~2.6 - 2.9multiplet (m)Protons adjacent to the unprotected nitrogen (N3).
H4a, H4b~3.0 - 3.3multiplet (m)Protons adjacent to the unprotected nitrogen (N3).
H1, H6~3.5 - 3.8multiplet (m)Bridgehead protons adjacent to the Boc-protected nitrogen (N8), deshielded by the carbamate group.
NH~2.0 - 3.0broad singlet (br s)N/AAmine proton, chemical shift is concentration and solvent dependent, often broad.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted spectrum, it is useful to compare it with the known spectral data of similar molecules.

1. Comparison with Boc-Protected Piperazines:

In simple Boc-protected piperazine, the protons on the carbons adjacent to the Boc-protected nitrogen typically resonate around 3.4-3.6 ppm, while those adjacent to the free amine are found further upfield at approximately 2.8-3.0 ppm. This trend is expected to hold for the diazabicyclo[4.2.0]octane system, supporting the predicted chemical shifts for H1/H6 and H2/H4.

2. Comparison with other Diazabicycloalkanes:

The ¹H NMR spectra of other diazabicycloalkanes, such as those with a [3.2.1] framework, also show complex multiplets for the bicyclic core protons.[10] The specific chemical shifts and coupling constants are highly dependent on the ring size and stereochemistry. For the [4.2.0] system, the protons on the four-membered ring (H7) are expected to be in a distinct region of the spectrum due to the unique magnetic environment imposed by the ring strain.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

Workflow for Sample Preparation and NMR Acquisition

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer instrument Insert sample into the NMR spectrometer transfer->instrument setup Set up standard ¹H acquisition parameters (e.g., 16 scans, 2s relaxation delay) instrument->setup acquire Acquire the ¹H NMR spectrum setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate the signals and pick the peaks process->integrate

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. The choice of solvent can influence the chemical shift of the NH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set the acquisition parameters for a standard ¹H experiment. A spectral width of 12-15 ppm is typically sufficient.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, yet interpretable, with distinct signals for the Boc group, the bicyclic core protons, and the amine proton. By understanding the expected chemical shifts and coupling patterns, and by comparing them with related structures, researchers can confidently characterize this molecule and its derivatives. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is the foundation of accurate structural elucidation in chemical research and drug development.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Google Patents. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Sanjib Bhattacharya, et al. (2011). Der Pharma Chemica. [Link]

  • YouTube. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry is an indispensable tool for molecular characterization. Understanding the fragmentation patterns of complex molecules is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a key building block in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its core components—a Boc-protected amine and a bicyclic system—to predict its behavior under mass spectrometric analysis. Furthermore, we will objectively compare its fragmentation characteristics with those of alternative amine protecting groups (Cbz, Fmoc, and Tosyl) on similar cyclic scaffolds, offering a comprehensive reference for analytical scientists.

The Target Molecule: A Structural Overview

This compound possesses a unique fused bicyclic structure containing a four-membered azetidine ring and a six-membered piperazine-like ring. The nitrogen at position 8 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions. The presence of two nitrogen atoms and the strained bicyclic framework are expected to dictate its fragmentation behavior.

Predicted Fragmentation Pattern of this compound

Based on the known fragmentation pathways of Boc-protected amines and cyclic amine systems, a primary fragmentation cascade for the title compound under electrospray ionization (ESI) conditions can be proposed. Protonation is anticipated to occur at one of the nitrogen atoms, likely the unprotected nitrogen at position 3, due to steric hindrance around the Boc-protected nitrogen.

A key fragmentation pathway for Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutene (56 Da). This is often followed by the loss of carbon dioxide (44 Da).[1] Additionally, fragmentation of the bicyclic core is expected, likely initiated by cleavage of the strained four-membered ring. Alpha-cleavage, a common fragmentation pathway for aliphatic amines, is also anticipated, involving the cleavage of a carbon-carbon bond adjacent to a nitrogen atom.[2]

The following table summarizes the predicted key fragment ions and their proposed origins:

m/z Proposed Fragment Proposed Fragmentation Pathway
[M+H]+Protonated moleculeElectrospray Ionization
[M+H - 56]+Loss of isobuteneMcLafferty-type rearrangement of the Boc group
[M+H - 100]+Loss of Boc group (isobutene + CO2)McLafferty-type rearrangement followed by decarboxylation
VariousRing fragmentsCleavage of the bicyclic core, including alpha-cleavage and ring fission

To visualize this proposed fragmentation, the following diagram illustrates the key steps:

Predicted Fragmentation of this compound M [M+H]+ M_minus_isobutene [M+H - 56]+ M->M_minus_isobutene - C4H8 Ring_Fragments Ring Fragments M->Ring_Fragments Ring Opening/Fission M_minus_Boc [M+H - 100]+ M_minus_isobutene->M_minus_Boc - CO2

Caption: Predicted fragmentation pathway of the target molecule.

A Comparative Analysis of Amine Protecting Groups in Mass Spectrometry

The choice of protecting group can significantly influence the fragmentation pattern of a molecule, providing unique diagnostic ions. Here, we compare the expected fragmentation of the Boc group with three common alternatives: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl) on a simple piperidine ring as a representative cyclic amine scaffold.

Protecting Group Structure on Piperidine Key Fragmentation Pathways Characteristic Fragment Ions
Boc N-Boc-piperidineLoss of isobutene, loss of CO2, piperidine ring fragmentation.[M+H - 56]+, [M+H - 100]+, piperidine-related ions.
Cbz N-Cbz-piperidineLoss of toluene, loss of benzyl radical, piperidine ring fragmentation.[M+H - 92]+, [M+H - 91]+, piperidine-related ions.
Fmoc N-Fmoc-piperidineCleavage to form the fluorenylmethyloxonium ion, loss of the Fmoc group.m/z 179, [M+H - 222]+.
Tosyl N-Tosyl-piperidineCleavage of the tosyl group, fragmentation of the piperidine ring.m/z 155 (tosyl group), m/z 91 (tropylium ion from tosyl), piperidine-related ions.

The fragmentation pathways for these alternatives are visualized below:

Comparative Fragmentation of Protected Piperidines cluster_Boc Boc-piperidine cluster_Cbz Cbz-piperidine cluster_Fmoc Fmoc-piperidine cluster_Tosyl Tosyl-piperidine Boc_M [M+H]+ Boc_frag1 [M+H - 56]+ Boc_M->Boc_frag1 - C4H8 Boc_frag2 [M+H - 100]+ Boc_frag1->Boc_frag2 - CO2 Cbz_M [M+H]+ Cbz_frag1 [M+H - 92]+ Cbz_M->Cbz_frag1 - Toluene Cbz_frag2 [M+H - 91]+ Cbz_M->Cbz_frag2 - Benzyl radical Fmoc_M [M+H]+ Fmoc_frag1 m/z 179 Fmoc_M->Fmoc_frag1 Fluorenylmethyloxonium ion Fmoc_frag2 [M+H - 222]+ Fmoc_M->Fmoc_frag2 - Fmoc group Tosyl_M [M+H]+ Tosyl_frag1 m/z 155 Tosyl_M->Tosyl_frag1 Tosyl cation Tosyl_frag2 m/z 91 Tosyl_M->Tosyl_frag2 Tropylium ion

Caption: Fragmentation of alternative protecting groups on a piperidine scaffold.

Experimental Protocols

For researchers aiming to analyze these or similar compounds, the following general experimental protocol for ESI-MS/MS is recommended:

Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

  • Acidify the solution with a small amount of formic acid (0.1% v/v) to promote protonation in positive ion mode.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3-4.5 kV

  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

  • Desolvation Temperature: 350-450 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

This workflow can be visualized as follows:

General ESI-MS/MS Workflow Sample_Prep Sample Preparation Infusion Direct Infusion or LC Introduction Sample_Prep->Infusion ESI_Source ESI Source (Ionization) Infusion->ESI_Source Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell TOF_Analyzer TOF Analyzer: Fragment Ion Detection Collision_Cell->TOF_Analyzer Data_Analysis Data Analysis TOF_Analyzer->Data_Analysis

Sources

A Comparative Guide to Purity Analysis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics, intermediate compounds such as tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a key bicyclic amine building block, demand robust analytical methods to ensure their quality and suitability for subsequent synthetic transformations. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on a developed High-Performance Liquid Chromatography (HPLC) method. We will also explore alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing supporting data and protocols to inform your selection of the most appropriate method for your laboratory's needs.

The Analytical Challenge: A Non-Chromophoric, Polar Molecule

This compound presents a typical analytical challenge for chromatographers. The molecule's structure, featuring a saturated bicyclic amine core and a tert-butoxycarbonyl (Boc) protecting group, lacks a significant ultraviolet (UV) chromophore. This characteristic complicates detection using standard UV-Vis detectors, a workhorse in many quality control laboratories. Furthermore, the presence of two nitrogen atoms and a carbamate group imparts a degree of polarity, influencing its retention behavior on chromatographic columns. A successful purity method must, therefore, not only separate the main component from potential impurities but also provide adequate sensitivity for detection.

Recommended Method: Reversed-Phase HPLC with Low-Wavelength UV Detection

Based on its robustness, versatility, and widespread availability, we present a reversed-phase HPLC method as the primary analytical technique for assessing the purity of this compound.

Mechanistic Rationale for Method Development

The choice of a reversed-phase C18 column is predicated on the compound's moderate polarity (calculated logP ≈ 0.9). A C18 stationary phase provides a non-polar environment, allowing for retention of the analyte through hydrophobic interactions with the alkyl chains. The mobile phase, a gradient of water and acetonitrile, allows for the elution of the compound and any impurities with varying polarities. The addition of a small percentage of trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose: it protonates the free amine group, reducing peak tailing and improving peak shape, and it can enhance the detectability of the carbamate at low UV wavelengths.

Due to the absence of a strong chromophore, detection is performed at a low UV wavelength, typically between 200 and 220 nm. At these wavelengths, the carbamate functional group exhibits some absorbance, allowing for quantification. While not as sensitive as detection for compounds with extensive chromophores, this approach is often sufficient for purity analysis where the main component is present at a high concentration. For trace-level impurity analysis, alternative detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be more suitable.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

Potential Impurities and Method Specificity

The synthesis of the 3,8-diazabicyclo[4.2.0]octane core can involve multiple steps, presenting opportunities for the formation of various impurities. Potential byproducts could include starting materials, intermediates, or products of side reactions such as incomplete cyclization or over-alkylation. The developed HPLC method, with its gradient elution, is designed to separate compounds with a range of polarities, thereby providing the necessary specificity to resolve the main peak from these potential impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase A/B (95:5) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Prepared Sample Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Figure 1: HPLC analysis workflow for purity determination.

Comparative Analysis with Alternative Methodologies

While the developed HPLC method is robust and reliable, other techniques offer distinct advantages in specific scenarios. Here, we compare its performance with UPLC and GC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm) and higher pressures.[1][2] This results in significant improvements in both speed and resolution.

Advantages over HPLC:

  • Faster Analysis Times: A typical HPLC run of 30 minutes can often be reduced to under 5 minutes with UPLC, dramatically increasing sample throughput.[1]

  • Improved Resolution: The higher efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.[2]

  • Increased Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, enhancing detection sensitivity.[2]

  • Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener analytical footprint.

Considerations:

  • Higher Initial Cost: UPLC systems are generally more expensive than traditional HPLC systems.

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization of the gradient and flow rate to maintain the separation profile.

UPLC_vs_HPLC Conceptual comparison of HPLC and UPLC chromatograms. cluster_hplc HPLC cluster_uplc UPLC hplc_peak Broad Peak Longer Retention Time uplc_peak Sharp Peak Shorter Retention Time

Figure 2: UPLC offers faster and more efficient separations than HPLC.
Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to carbamates like this compound is challenging.

Challenges with GC Analysis:

  • Thermal Lability: Carbamates are known to be thermally unstable and can degrade in the hot GC injection port, leading to inaccurate quantification and the appearance of artifact peaks.

  • Polarity: The amine functional groups can interact with active sites in the GC column, causing peak tailing and poor reproducibility.

Derivatization: A Necessary Step for GC Analysis: To overcome these challenges, derivatization is typically required before GC analysis. Silylation is a common derivatization technique for amines and other polar compounds. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine groups with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.

  • Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Advantages of GC-MS (with derivatization):

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Structural Information: Mass spectrometry provides valuable structural information for impurity identification.

Disadvantages of GC:

  • Derivatization Required: The additional derivatization step adds complexity and potential for error to the analytical workflow.

  • Potential for Incomplete Derivatization: Incomplete reactions can lead to multiple peaks for a single analyte, complicating the chromatogram.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Add Silylating Agent & Heat Sample->Derivatize Inject Inject Derivatize->Inject Derivatized Sample Separate Capillary GC Column Inject->Separate Detect Mass Spectrometer Separate->Detect Identify Identify Peaks (Mass Spectra) Detect->Identify Mass Spectrum Quantify Quantify (Peak Area) Identify->Quantify

Figure 3: GC-MS workflow for purity analysis after derivatization.

Performance Comparison Summary

ParameterHPLCUPLCGC (with Derivatization)
Speed Moderate (e.g., 30 min)Fast (e.g., < 5 min)Moderate (including derivatization)
Resolution GoodExcellentExcellent
Sensitivity Moderate (low UV)HighHigh (with MS)
Sample Prep SimpleSimpleComplex (derivatization required)
Cost LowerHigherModerate
Robustness HighHighModerate (derivatization dependent)

Conclusion and Recommendations

For the routine purity analysis of this compound, the proposed reversed-phase HPLC method with low-wavelength UV detection offers a reliable, robust, and cost-effective solution that is accessible in most analytical laboratories. It provides adequate separation and sensitivity for the intended purpose.

UPLC stands out as a superior alternative when high throughput and enhanced resolution are critical. The significant reduction in analysis time and solvent consumption can provide substantial long-term benefits in a high-demand environment.

GC-MS is a powerful tool for impurity identification , thanks to the structural information provided by mass spectrometry. However, the necessity of a derivatization step makes it less suitable for routine purity assessment due to the increased complexity and potential for variability.

Ultimately, the choice of analytical method will depend on the specific requirements of your laboratory, including sample throughput needs, available instrumentation, and the level of detail required for impurity characterization. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and ensure the quality of your synthetic intermediates.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. [Link]

  • Blagbrough, I. S., & Moya, E. (2001). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 44(26), 4749–4757.
  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

Sources

A Tale of Two Rings: A Comparative Guide to Diazabicyclo[4.2.0]octane and Diazabicyclo[3.2.1]octane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the scaffold of a molecule is its architectural blueprint, dictating its three-dimensional shape and, consequently, its biological function. Among the myriad of bicyclic systems employed in drug design, the diazabicyclooctanes have emerged as a privileged class of structures. This guide provides an in-depth technical comparison of two prominent members of this family: the fused diazabicyclo[4.2.0]octane and the bridged diazabicyclo[3.2.1]octane scaffolds. Through a detailed analysis of their structural nuances, synthetic accessibility, and diverse biological applications, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these scaffolds in their quest for novel therapeutics.

Structural and Conformational Landscape: Fused vs. Bridged Architectures

The fundamental difference between these two scaffolds lies in their bicyclic topology. The diazabicyclo[4.2.0]octane system is a fused ring system, where a six-membered ring and a four-membered ring share a common bond. In contrast, the diazabicyclo[3.2.1]octane scaffold is a bridged system, in which two nitrogen atoms bridge a six-membered ring. This seemingly subtle distinction has profound implications for their conformational flexibility and the spatial presentation of substituents.

The fused nature of the diazabicyclo[4.2.0]octane scaffold imparts a greater degree of rigidity compared to its bridged counterpart. The cyclobutane ring fused to the piperidine or piperazine ring restricts the conformational freedom of the six-membered ring, leading to more defined and predictable geometries. This rigidity can be advantageous in drug design, as it can pre-organize the molecule for optimal binding to a target protein, thereby enhancing potency and selectivity.

Conversely, the bridged structure of the diazabicyclo[3.2.1]octane scaffold allows for a different set of conformational possibilities. While still constrained compared to a monocyclic system, the bridge can adopt various orientations, influencing the relative positioning of substituents on the bicyclic core. This inherent flexibility can be beneficial for exploring a broader range of binding modes within a target's active site.

G cluster_0 Diazabicyclo[4.2.0]octane (Fused) cluster_1 Diazabicyclo[3.2.1]octane (Bridged) a Fused Ring System b Greater Rigidity a->b c Defined Substituent Geometry b->c e Increased Conformational Flexibility b->e Structural Contrast d Bridged Ring System d->e f Diverse Substituent Orientations e->f

Caption: Key structural differences between the fused and bridged diazabicyclooctane scaffolds.

Synthetic Accessibility and Strategic Considerations

The choice of a scaffold in a drug discovery program is often influenced by its synthetic tractability. Both the diazabicyclo[4.2.0]octane and diazabicyclo[3.2.1]octane cores are accessible through multi-step synthetic sequences, with various strategies reported in the literature.

The synthesis of the diazabicyclo[4.2.0]octane core often involves the construction of a substituted piperidine or piperazine ring followed by the formation of the fused four-membered ring. Photochemical [2+2] cycloadditions and intramolecular cyclizations are common strategies to forge the cyclobutane ring. The scalability of these reactions can sometimes be a challenge, requiring specialized equipment and careful optimization.

The diazabicyclo[3.2.1]octane scaffold is frequently synthesized through intramolecular Mannich reactions or by constructing the bicyclic core from a substituted pyrrolidine precursor. These routes can offer good control over stereochemistry and may be more amenable to large-scale synthesis.

The choice of synthetic route will ultimately depend on the desired substitution pattern and the overall complexity of the target molecule. Early consideration of the synthetic feasibility is crucial for the successful progression of a drug discovery project.

Biological Applications and Structure-Activity Relationships

The distinct structural features of these two scaffolds have led to their exploration in different therapeutic areas, targeting a variety of biological macromolecules.

Diazabicyclo[4.2.0]octane: A Scaffold for Neurological and Metabolic Targets

The rigid nature of the diazabicyclo[4.2.0]octane scaffold has made it particularly attractive for targeting receptors in the central nervous system (CNS). A significant body of research has focused on the development of potent and selective nicotinic acetylcholine receptor (nAChR) agonists based on this framework.[1][2][3] These compounds have shown promise as potential treatments for pain and cognitive disorders.[3] The defined spatial arrangement of substituents on the rigid scaffold allows for precise interactions with the nAChR binding site, leading to high affinity and efficacy.[2]

More recently, diazabicyclo[4.2.0]octane derivatives have been investigated as glucagon-like peptide-1 (GLP-1) receptor modulators for the treatment of type 2 diabetes.[1][4][5][6] The scaffold serves as a core to which various functional groups are attached to optimize interactions with the GLP-1 receptor, a G-protein coupled receptor (GPCR).

Compound ClassTargetTherapeutic AreaRepresentative Activity
Diazabicyclo[4.2.0]octane derivativesnAChR α4β2Analgesia, Cognitive DisordersKi values in the picomolar to nanomolar range[3]
Diazabicyclo[4.2.0]octane derivativesGLP-1 ReceptorType 2 DiabetesPotent receptor modulation[1][6]
Diazabicyclo[3.2.1]octane: A Versatile Core for Analgesics and Anti-Infectives

The diazabicyclo[3.2.1]octane scaffold has demonstrated its utility in a broader range of therapeutic applications, including the development of analgesics and β-lactamase inhibitors .

As analogues of the potent natural analgesic epibatidine, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and shown to possess significant analgesic activity.[7] Their mechanism of action is also linked to the nicotinic acetylcholine receptor system.[7]

A notable success story for this scaffold is its incorporation into a new generation of β-lactamase inhibitors .[8][9][10][11][12][13] Compounds like avibactam and relebactam feature the diazabicyclo[3.2.1]octanone core and are used in combination with β-lactam antibiotics to combat bacterial resistance. The unique bridged structure plays a crucial role in the mechanism of β-lactamase inhibition. The pharmacokinetics of these inhibitors are a key consideration in their clinical utility.[9]

Compound ClassTargetTherapeutic AreaRepresentative Activity
Diazabicyclo[3.2.1]octane derivativesnAChRAnalgesiaSignificant increase in pain threshold in preclinical models[7]
Diazabicyclo[3.2.1]octanone derivativesβ-LactamasesInfectious DiseasesBroad-spectrum inhibition of Class A, C, and some D β-lactamases[13]

Experimental Protocols

To provide a practical context for the application of these scaffolds, we present generalized experimental protocols for their synthesis and for a key biological assay.

General Synthetic Procedure for a Diazabicyclo[4.2.0]octane Core

This procedure is adapted from methodologies described in the literature and illustrates a common strategy for constructing the fused ring system.

G A Start with a substituted piperidine derivative B Introduce a functional group for cyclization A->B C Perform intramolecular cyclization (e.g., photochemical [2+2] cycloaddition or nucleophilic substitution) B->C D Purify the diazabicyclo[4.2.0]octane core C->D

Caption: A generalized workflow for the synthesis of a diazabicyclo[4.2.0]octane scaffold.

Step-by-Step Methodology:

  • Functionalization of the Piperidine Ring: Begin with a commercially available or synthesized piperidine derivative. Introduce a suitable functional group at the appropriate position to facilitate the subsequent cyclization. This could involve, for example, the introduction of an alkene for a photochemical cycloaddition.

  • Intramolecular Cyclization: Subject the functionalized piperidine to conditions that promote the formation of the four-membered ring. For a photochemical [2+2] cycloaddition, this would involve irradiation with UV light. For a nucleophilic substitution approach, a suitable leaving group and an intramolecular nucleophile are required.

  • Purification: The resulting diazabicyclo[4.2.0]octane derivative is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

General Synthetic Procedure for a Diazabicyclo[3.2.1]octane Core

The synthesis of the bridged system often follows a different strategic approach, as outlined in this generalized protocol.

G A Start with a substituted pyrrolidine precursor B Introduce functional groups for bridge formation A->B C Perform intramolecular cyclization (e.g., Mannich reaction or reductive amination) B->C D Purify the diazabicyclo[3.2.1]octane core C->D

Caption: A generalized workflow for the synthesis of a diazabicyclo[3.2.1]octane scaffold.

Step-by-Step Methodology:

  • Preparation of the Pyrrolidine Precursor: Synthesize a pyrrolidine ring with appropriate substituents at the 2- and 5-positions. These substituents will serve as the anchor points for the formation of the bridge.

  • Bridge Formation: Introduce a bifunctional reagent that will react with the substituents on the pyrrolidine ring to form the bridge containing the second nitrogen atom. This can often be achieved through a one-pot reaction.

  • Intramolecular Cyclization: Induce an intramolecular cyclization to form the final bicyclic system. This can be accomplished through various reactions, such as an intramolecular Mannich reaction or a reductive amination, depending on the nature of the functional groups.

  • Purification: Purify the resulting diazabicyclo[3.2.1]octane derivative using standard chromatographic or crystallization techniques.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol provides a general framework for assessing the binding affinity of compounds containing either scaffold to nAChRs.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a filter plate to separate the bound from the unbound radioligand. Wash the filters to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The diazabicyclo[4.2.0]octane and diazabicyclo[3.2.1]octane scaffolds, despite their structural similarities, offer distinct advantages and have found utility in different areas of drug discovery. The fused [4.2.0] system provides a rigid framework that is well-suited for the design of potent and selective ligands for CNS targets like nAChRs. In contrast, the bridged [3.2.1] system, with its unique conformational properties, has proven to be a versatile scaffold for a wider range of applications, from analgesics to life-saving β-lactamase inhibitors.

The choice between these two scaffolds will depend on the specific therapeutic target and the desired properties of the drug candidate. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the continued and expanded application of these and other bicyclic systems in the design of next-generation therapeutics. The ongoing development of novel synthetic methodologies will further enhance the accessibility and diversity of these valuable molecular building blocks.

References

  • AstraZeneca AB. Certain 2,5-diazabicyclo[4.2.
  • Polla, M.; Bergman, J.; Sundell, J.; et al. Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Med. Chem. Lett.2023, 14 (6), 709–710.
  • AstraZeneca AB. WO2023057427 - CERTAIN 2,5-DIAZABICYCLO[4.2.
  • Polla, M.; Bergman, J.; Sundell, J.; et al. Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Med. Chem. Lett.2023, 14 (6), 709–710.
  • Teng, D. W. An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Tetrahedron Lett.2010, 51 (35), 4763-4765.
  • Papp-Wallace, K. M. β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. Antibiotics2021, 10 (8), 941.
  • Cojutti, P.; Gatti, D.; Pea, F. Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors. Antibiotics2021, 10 (7), 789.
  • Al-Zahrania, F. M.; El-Shishtawy, R. M.; Asiria, A. M. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules2022, 27 (19), 6547.
  • Rempex Pharmaceuticals, Inc. 3-(((((2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylpropanoate derivatives and related compounds as perorally administered prodrugs of beta-lactamase inhibitors for treating bacterial infections. WO2018208557A1, 2018.
  • Kumar, S.; Singh, S.; Singh, R. Biochemical exploration of β-lactamase inhibitors. Front. Microbiol.2023, 14, 1184988.
  • Hecker, S. J.; Reddy, K. R.; Totrov, M.; et al. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. J. Med. Chem.2020, 63 (14), 7491–7507.
  • Ye, M.; Dawson, M. I. 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorg. Med. Chem. Lett.2009, 19 (1), 127-131.
  • Frost, J. M.; Bunnelle, W. H.; Tietje, K. R.; et al. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. J. Med. Chem.2006, 49 (26), 7843–7853.
  • Vulcanchem. 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI).
  • PubChem. 3,8-Diazabicyclo(3.2.1)octane.
  • Benchchem. 2,5-Diazabicyclo[4.2.0]octan-3-one.
  • Chemsrc. 1,5-diazabicyclo[3.3.3]undecane.
  • D'Andrea, P. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. 2011.
  • Orme, C. L. Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. 2021.
  • Han, S.; et al. Heterobicyclic compounds for inhibiting the activity of shp2. WO2020022323A1, 2020.
  • Kim, E. A.; Jung, K. C.; Sohn, U. D.; Im, C. 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorg. Med. Chem. Lett.2009, 19 (1), 127-131.
  • Patel, M. An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. 2021.
  • PubChem. 1,5-Diazabicyclo(3.2.1)octane.
  • Cignarella, G.; Testa, E. Bicyclic Homologs of Piperazine. II. Synthesis of 3,8-Diazabicyclo[3.2.1]octane. New Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. J. Org. Chem.1961, 26 (8), 2747–2750.
  • Reiser, O. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Meanwell, N. A. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. 2022.
  • Micelle formation and catalytic activity hydrophobic mono- and...
  • SUPPORTING INFORM
  • Benchchem. 3-Chloro-1-azabicyclo[2.2.2]octane.
  • Copyright 2017. De Gruyter. All rights reserved. May not be...
  • Yolacan, C.; et al. Polymerization of 1-azabicyclo[4.2.
  • Kim, E. A.; Jung, K. C.; Sohn, U. D.; Im, C. Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean J. Physiol. Pharmacol.2009, 13 (1), 55-59.
  • Albright, J. D.; et al. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorg. Med. Chem. Lett.2010, 20 (14), 4269-4273.
  • Barlocco, D.; Cignarella, G.; Tondi, D.; et al. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. J. Med. Chem.1998, 41 (5), 674–681.
  • Wójcik, M.; et al. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. OUCI2023, 1, 1-10.
  • Yilmaz, I.; et al. Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). J. Mol. Struct.2024, 1300, 137255.

Sources

A Senior Application Scientist's Guide to the In Silico Conformational Landscape of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Analysis in Drug Discovery

In the realm of modern drug discovery, the three-dimensional architecture of a small molecule is intrinsically linked to its biological activity. The ability of a molecule to adopt specific low-energy shapes, or conformations, governs its interaction with target proteins, influencing both efficacy and selectivity. For drug development professionals, a thorough understanding of a molecule's conformational landscape is not merely academic; it is a critical component of rational drug design. This guide provides an in-depth in silico conformational analysis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a bicyclic scaffold with significant potential in medicinal chemistry.

The 3,8-diazabicyclo[4.2.0]octane core is a key structural motif in a variety of biologically active compounds, including potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2] The rigid, bicyclic nature of this scaffold imparts a degree of pre-organization that can be advantageous for binding to specific protein targets. However, the fusion of a six-membered ring to a four-membered ring introduces significant ring strain and limits the accessible conformational space. The precise puckering of these rings and the orientation of substituents are critical determinants of the molecule's overall shape and its ability to engage in favorable interactions within a binding pocket.

This guide will present a comprehensive, step-by-step protocol for the in silico conformational analysis of this compound. We will objectively compare its conformational properties with those of two widely used bicyclic scaffolds in drug discovery: piperazine and tropane. Furthermore, we will provide detailed methodologies for validating the computational findings with experimental data, ensuring a robust and reliable understanding of the molecule's behavior.

Comparative Analysis of Bicyclic Scaffolds

The choice of a central scaffold is a pivotal decision in drug design. The rigidity and three-dimensional character of bicyclic systems offer distinct advantages over more flexible acyclic or monocyclic structures.[3] Here, we compare the conformational features of the 3,8-diazabicyclo[4.2.0]octane core with two prevalent scaffolds: piperazine and tropane.

ScaffoldKey Conformational FeaturesTypical Applications in Drug Discovery
3,8-Diazabicyclo[4.2.0]octane Fused six- and four-membered rings result in a highly constrained system. The six-membered ring can adopt distorted chair or boat-like conformations. The fusion introduces significant ring strain.Nicotinic acetylcholine receptor agonists, orexin receptor antagonists.[1][4]
Piperazine A six-membered heterocyclic ring that primarily exists in a low-energy chair conformation. Boat and twisted-boat conformations are also possible but are generally higher in energy.[5][6]Antipsychotics, antidepressants, anticancer agents, antivirals.[5][7]
Tropane A bicyclo[3.2.1]octane system with a nitrogen bridge. The piperidine ring typically adopts a chair conformation with the N-methyl group predominantly in an equatorial position.[3][8]Anticholinergics, dopamine reuptake inhibitors, local anesthetics.[8][9]

The 3,8-diazabicyclo[4.2.0]octane scaffold offers a unique and rigid presentation of substituents, which can be beneficial for achieving high target affinity and selectivity. However, its inherent ring strain and limited conformational flexibility may pose synthetic challenges and could impact its pharmacokinetic properties. In contrast, the piperazine ring, while still providing a degree of conformational constraint, exhibits greater flexibility through ring puckering, allowing it to adapt to various binding site topologies.[7][10] The tropane alkaloid scaffold provides a different three-dimensional arrangement of functional groups, with its bridged structure leading to a distinct spatial orientation of substituents compared to the fused system of the diazabicyclooctane.[3][8]

Experimental Protocol: In Silico Conformational Analysis

The following protocol outlines a robust workflow for the in silico conformational analysis of this compound. This multi-step process leverages both molecular mechanics and quantum mechanics to provide a comprehensive understanding of the molecule's conformational landscape.

Step 1: Initial Conformational Search using Molecular Mechanics

The initial exploration of the conformational space is efficiently performed using molecular mechanics force fields. This step aims to identify a broad range of possible low-energy conformations.

  • Structure Preparation: Build the 3D structure of this compound in a molecular modeling software.

  • Force Field Selection: Choose a suitable molecular mechanics force field. The MMFF94 force field is often a good starting point for drug-like molecules.[11]

  • Conformational Search Algorithm: Employ a stochastic conformational search method, such as a Monte Carlo or Low-Mode molecular dynamics search. These methods are effective at exploring a wide range of conformational space.[12]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.

G cluster_0 Step 1: MM Conformational Search A Build 3D Structure B Select Force Field (e.g., MMFF94) A->B C Stochastic Conformational Search (Monte Carlo / Low-Mode MD) B->C D Energy Minimization of Conformers C->D E Filter and Cluster by RMSD D->E

Caption: Workflow for the initial molecular mechanics-based conformational search.

Step 2: Geometry Optimization and Energy Refinement with Quantum Mechanics

To obtain more accurate geometries and relative energies, the unique conformers identified in the molecular mechanics search are further refined using quantum mechanics.

  • Selection of Conformers: Select the unique, low-energy conformers from the molecular mechanics search for further analysis.

  • DFT Functional and Basis Set Selection: Choose an appropriate Density Functional Theory (DFT) functional and basis set. For conformational energies of organic molecules, functionals like B3LYP or M06-2X with a basis set such as 6-31G(d) or larger are commonly used.[13][14] For systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.[15][16]

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer using the chosen DFT method. This will refine the bond lengths, angles, and dihedral angles to their quantum mechanically preferred values.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Calculation of Relative Energies: Calculate the relative energies of the conformers, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.

G cluster_1 Step 2: QM Refinement F Select Low-Energy MM Conformers G Choose DFT Functional and Basis Set (e.g., B3LYP-D3/6-31G(d)) F->G H Geometry Optimization G->H I Frequency Calculation (Confirm Minima, Obtain ZPVE) H->I J Calculate Relative Energies I->J

Caption: Workflow for the quantum mechanics-based geometry optimization and energy refinement.

Experimental Validation: Bridging the Gap between Theory and Reality

Computational models, no matter how sophisticated, must be validated against experimental data to ensure their accuracy and predictive power.[4] For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Protocol for NMR-Based Validation
  • NMR Data Acquisition: Obtain high-resolution 1D and 2D NMR spectra of the compound in a suitable solvent. Key experiments include ¹H, ¹³C, COSY, HSQC, HMBC, and particularly NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Computational Prediction of NMR Parameters: For each of the low-energy conformers obtained from the DFT calculations, predict the ¹H and ¹³C chemical shifts and the scalar coupling constants (J-couplings).[5][17]

  • Comparison of Chemical Shifts and Coupling Constants: Compare the computationally predicted NMR parameters with the experimental data. A good correlation between the calculated and observed values for a particular conformer provides evidence for its presence in solution.

  • NOE-Derived Distance Restraints: The NOESY experiment provides information about through-space proximities between protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Measure the volumes of the NOESY cross-peaks.

    • Convert these volumes into distance restraints (e.g., strong NOE < 2.5 Å, medium NOE < 3.5 Å, weak NOE < 5.0 Å).[18]

  • Validation of Conformers: Check if the interatomic distances in the computationally derived conformers are consistent with the NOE-derived distance restraints. Conformers that violate these experimental restraints can be considered less likely to be significantly populated in solution.[19]

G cluster_2 Experimental Validation Workflow K NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) L Computational Prediction of NMR Parameters for Conformers K->L N Derive Distance Restraints from NOESY Data K->N M Compare Calculated vs. Experimental Chemical Shifts & J-Couplings L->M O Validate Conformers against NOE Restraints M->O N->O

Caption: Workflow for the experimental validation of in silico conformational analysis using NMR data.

Conclusion

The in silico conformational analysis of this compound provides crucial insights into its three-dimensional structure, which is fundamental for understanding its potential as a drug scaffold. By employing a multi-step computational protocol that combines the strengths of molecular mechanics and quantum mechanics, we can identify and characterize the low-energy conformations of this molecule.

The comparison with alternative bicyclic scaffolds such as piperazine and tropane highlights the unique conformational constraints and potential advantages of the 3,8-diazabicyclo[4.2.0]octane system. While computational methods provide a powerful means of exploring the conformational landscape, experimental validation, particularly through NMR spectroscopy, is essential for confirming the accuracy of the theoretical models. The integrated approach described in this guide enables researchers, scientists, and drug development professionals to make more informed decisions in the design and optimization of novel therapeutic agents based on this and other bicyclic scaffolds.

References

  • Bell, T. W., Choi, H.-J., Harte, W., & Drew, M. G. B. (2003). Syntheses, conformations, and basicities of bicyclic triamines. Journal of the American Chemical Society, 125(40), 12196–12210. [Link]

  • Bursi, R., Verheijen, M. L., Vink, T., & Giesen, D. J. (2005). Prediction of 1H NMR chemical shifts for drug-like molecules using a combination of molecular mechanics and quantum-chemical approaches. Journal of Chemical Information and Modeling, 45(6), 1803–1810. [Link]

  • Cavasotto, C. N., & Singh, N. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry, 60(11), 1021–1031. [Link]

  • Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898–7920. [Link]

  • de Sousa, D. P. (Ed.). (2017). Medicinal chemistry and pharmacological potential of bicyclic terpenes. Frontiers Media SA.
  • Devereux, M., & Popelier, P. L. A. (2010). A computational study of the conformational landscape of the bicyclo[4.2.0]octane ring system. Journal of Molecular Structure: THEOCHEM, 945(1-3), 10–16.
  • Dutta, S., & Ghorai, P. (2020). A benchmark study for various DFT functional to simulate their experimental and theoretical ʎmax values. Journal of Molecular Liquids, 318, 114283.
  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Gómez-Pinto, I., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry A, 127(36), 7635–7646.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Horta, B. A. C., et al. (2011). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts.
  • Lounasmaa, M., & Hanhinen, P. (1998). The conformations of tropanes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2957-2960.
  • Martins, F., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry, 21(17), 5229-5238.
  • Montanari, F., & Quattropani, A. (2012). Unusual ring-chain tautomerism in bicyclo[4.2.0]octane derivatives. Tetrahedron Letters, 53(39), 5238-5241.
  • Nicklaus, M. C. (2004). A Guide to In Silico Drug Design.
  • Peverati, R., & Truhlar, D. G. (2014). Quest for a universal density functional: the accuracy of density functionals across a broad spectrum of databases in chemistry and physics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2011), 20120476.
  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.
  • Sancho-García, J. C., & Pérez-Jiménez, A. J. (2011). Benchmark study of DFT functionals for the description of non-covalent interactions in charged systems. Physical Chemistry Chemical Physics, 13(42), 18832-18841.
  • Sbai, A., et al. (2020).
  • Sivalingam, K., & Vangaveti, V. N. (2020). A comparative conformational study of (C6H5O)2P(O)(NHC(S)NHCH2C6H5) and analogous X-ray structures: energy calculations (solid-state/gas phase). Acta Crystallographica Section C: Structural Chemistry, 76(10), 945-953.
  • Skvortsov, D. A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. International Journal of Molecular Sciences, 23(19), 11849.
  • Smith, D. A. (2012).
  • Stewart, J. J. P. (2007). Optimization of parameters for semiempirical methods V: modification of NDDO approximations and application to 70 elements. Journal of Molecular Modeling, 13(12), 1173–1213.
  • Tasi, G., et al. (2005). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure: THEOCHEM, 727(1-3), 17-23.
  • Tofolean, D. E., et al. (2024). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv preprint arXiv:2401.01524.
  • Witek, J., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
  • Zhang, Y., et al. (2021). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
  • Zhu, F., et al. (2014). In silico identification and experimental validation of distal activity-enhancing mutations in tryptophan synthase.
  • PubChem. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Rac-tert-butyl (1r,6s)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • 3ASenrise. (n.d.). tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, 95%. Retrieved January 20, 2026, from [Link]

  • Atlantis Press. (2014). Computational Study on the Isomers of Cyclooctene System.
  • ChemRxiv. (2023). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. Cambridge Open Engage.
  • Fiveable. (n.d.). Conformational analysis. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. [Link]

  • MDPI. (2022). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (n.d.). The conformations of tropanes. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (n.d.). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. This guide provides a comprehensive, technically grounded protocol for the proper disposal of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS No. 848591-80-0). As a trusted partner in your research, we aim to equip you with the necessary information to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety principles.

This document moves beyond a simple checklist, offering a procedural and logical framework designed for researchers, scientists, and drug development professionals. Our goal is to ensure that every step, from waste collection to final disposal, is conducted with the highest degree of scientific integrity and safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a bicyclic amine derivative whose hazard profile necessitates its management as a regulated chemical waste stream. While not classified as acutely toxic, its potential health effects demand rigorous control measures.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2][3] This risk assessment is the causal driver for the stringent disposal protocol that follows.

Hazard ClassificationGHS Hazard StatementPotential Effects & Rationale for Caution
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to adverse health effects. This necessitates preventing any contamination of food or drink and mandates thorough hand washing after handling.[1][3]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. This requires the use of appropriate chemical-resistant gloves and a lab coat.[1][2][3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationVapors, mists, or direct contact can result in significant eye damage. This hazard makes chemical splash goggles or a face shield mandatory.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood.[1][2][3]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before initiating any waste collection, ensuring personal safety is paramount. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Eye Protection: Use tightly fitting safety goggles or a face shield (minimum 8-inch) that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with the outer surface.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling outside of a fume hood where vapors or dust may be generated, use a NIOSH-approved respirator.[1]

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this chemical is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous waste.[4][5] The following protocol is designed to ensure compliance and safety.

Step 1: Waste Characterization

As the generator, you are legally responsible for determining if the waste is hazardous.[6] Based on its identified hazards, waste containing this compound must be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular solid waste.[1]

Step 2: Segregation and Collection

Collect waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents, which could lead to vigorous reactions.

  • Container Type: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.

Step 3: Container Labeling and Storage

Proper labeling is a critical safety and regulatory requirement. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date.

Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area that is secure and away from general laboratory traffic.

Step 4: Professional Disposal

The final and most critical step is to arrange for disposal through a licensed and reputable environmental waste management company.[1]

  • Do Not Attempt Neutralization: Do not attempt to neutralize or treat this chemical waste in the lab unless you are operating under a specific, validated protocol and are permitted to do so.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final disposal site, which is a key component of RCRA's "cradle-to-grave" requirement.[6]

The logical flow of this disposal process is illustrated in the diagram below.

Start Waste Generation (e.g., residual chemical, contaminated labware) Assess Step 1: Characterize Waste Is it this compound? Start->Assess Collect Step 2: Segregate & Collect Use dedicated, compatible container. Assess->Collect Yes (Assume Hazardous) NonHazardous Manage as Non-Hazardous Waste (Not Applicable for this Chemical) Assess->NonHazardous No Label Step 3: Label & Store Container 'Hazardous Waste', Chemical Name, Hazards Collect->Label Emergency Emergency Spill? (See Section 4) Collect->Emergency If spill occurs Dispose Step 4: Professional Disposal Contact licensed waste management company. Label->Dispose End Disposal Complete Retain manifest for records Dispose->End

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.

  • Control Vapors: Ensure adequate ventilation. If the spill is large, work upwind.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain and Absorb: Do not let the product enter drains.[1] Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any contact with skin or eyes, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the person to fresh air.[1]

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of environmental integrity or personal well-being.

References

  • Molekula. this compound. Available at: [Link]

  • PubChem. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate Safety and Hazards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Waste Management Review. RCRA Regulations: What Your Waste Management Company Should Know. Available at: [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Available at: [Link]

  • Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. Available at: [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are foundational to discovery. Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a bicyclic amine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its safe handling is paramount to both personal safety and the integrity of your research. This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound.

Understanding the Hazard Profile

This compound and its isomers are known to present several key hazards. Safety Data Sheets (SDS) consistently highlight the following classifications:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[1][3]

These hazards necessitate a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE for handling this compound. The causality behind each recommendation is detailed in the subsequent sections.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (Nitrile)ASTM D6978Prevents skin contact with the compound.
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorVaries by exposure levelRecommended when handling the powder to avoid inhalation of dust, especially outside of a fume hood.
Eye and Face Protection: The First Line of Defense

Given the classification of this compound as a serious eye irritant, robust eye protection is non-negotiable.[1][2] Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to airborne particles and splashes.

  • Operational Mandate: Always wear tightly fitting safety goggles that conform to EN166 or ANSI Z87.1 standards.

  • Expert Insight: In situations with a higher risk of splashing, such as during solution preparation or transfer, a face shield should be worn in conjunction with safety goggles. The face shield provides a broader barrier, protecting the entire face from contact.

Hand Protection: Mitigating Dermal Exposure

Direct skin contact is a primary route of exposure that can lead to irritation.[1][2] The selection of appropriate gloves is critical for preventing dermal absorption.

  • Operational Mandate: Nitrile gloves are the recommended choice due to their broad chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.

  • Expert Insight: Proper glove removal technique is as important as wearing them. To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface. Dispose of contaminated gloves as hazardous waste in accordance with laboratory and local regulations.[1] After removing gloves, always wash your hands thoroughly.

Body Protection: Shielding Against Contamination

A laboratory coat is essential for protecting your skin and personal clothing from accidental spills and contamination.

  • Operational Mandate: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. Ensure the coat is fully buttoned.

  • Expert Insight: For procedures with a higher risk of significant spillage, consider using a disposable gown made of a material with demonstrated resistance to chemical permeation, such as polyethylene-coated polypropylene.

Respiratory Protection: Preventing Inhalation

The potential for respiratory tract irritation necessitates careful management of airborne particles.[1][2]

  • Operational Mandate: Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.

  • Expert Insight: In the absence of a fume hood, or when there is a potential for dust generation (e.g., weighing the solid), a NIOSH-approved N95 or higher particulate respirator is required.[4][5] It is crucial that the respirator is properly fit-tested to ensure a complete seal. A standard surgical mask does not provide adequate respiratory protection against fine chemical dust.[4][5]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate assess_risk Assess Risk of Exposure (Splash, Dust, Aerosolization) start->assess_risk fume_hood Work in a Chemical Fume Hood? assess_risk->fume_hood add_faceshield Add Face Shield assess_risk->add_faceshield High Splash Risk base_ppe Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe Yes add_respirator Add NIOSH-approved Respirator (N95 or higher) fume_hood->add_respirator No base_ppe->assess_risk Re-evaluate during procedure end Proceed with Experiment base_ppe->end add_respirator->base_ppe add_faceshield->base_ppe

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plan

Handling:

  • Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[6]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize dust generation when working with the solid form.[6]

Disposal:

  • Do not dispose of this chemical down the drain or in standard waste streams.

  • All waste containing this compound, including contaminated gloves, weighing papers, and rinsate, must be collected and disposed of as hazardous chemical waste.[1][6]

  • Use clearly labeled, sealed, and appropriate containers for chemical waste.[6]

  • Decontaminate all glassware and equipment that has come into contact with the compound by triple-rinsing. The rinsate must be collected as hazardous waste.[6]

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. Retrieved from [Link]

  • Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.